Abietane
Description
Structure
3D Structure
Properties
CAS No. |
19407-12-6 |
|---|---|
Molecular Formula |
C20H36 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
(2S,4aS,4bR,8aS,10aS)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m0/s1 |
InChI Key |
STIVVCHBLMGYSL-ZYNAIFEFSA-N |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
Isomeric SMILES |
CC(C)[C@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C |
Canonical SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
Synonyms |
(4aR,4bα,7α,8aβ,10aα)-Tetradecahydro-1,1,4a-trimethyl-7-(1-methylethyl)phenanthrene |
Origin of Product |
United States |
Foundational & Exploratory
Abietane Diterpenoids: A Technical Guide to Biosynthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of abietane diterpenoids, a large and structurally diverse class of natural products. With a characteristic tricyclic skeleton, these compounds have emerged as a significant source of lead structures in drug discovery due to their wide spectrum of biological activities. This document details their biosynthetic pathways, summarizes their pharmacological properties with quantitative data, and provides key experimental methodologies.
Biosynthesis of this compound Diterpenoids
This compound diterpenoids are C20 compounds derived from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1] Their biosynthesis occurs primarily through the methylerythritol 4-phosphate (MEP) pathway located in plastids, although the mevalonate (B85504) (MVA) pathway can also contribute precursors.[1][2] The formation of the characteristic tricyclic this compound core involves a series of enzymatic cyclizations and rearrangements.
The initial committed steps are catalyzed by two classes of diterpene synthases (diTPSs). First, a class II diTPS, copalyl diphosphate synthase (CPPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[3] Subsequently, a class I diTPS, such as miltiradiene (B1257523) synthase (MiS), facilitates the ionization of the diphosphate group and a subsequent cyclization and rearrangement cascade to produce the tricyclic olefin intermediate, miltiradiene.[1][3]
Miltiradiene serves as a crucial branch point. It contains a planar cyclohexadiene ring that is poised for aromatization.[4] This intermediate undergoes a series of post-cyclization modifications, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce functional groups (hydroxyls, carbonyls, carboxyls) at various positions on the this compound skeleton.[2][5] These modifications are responsible for the vast structural diversity within the this compound family and are critical for their varied biological activities. For instance, ferruginol (B158077), a simple phenolic this compound, is formed from miltiradiene via the action of a ferruginol synthase, a type of CYP450 enzyme.[6] Further oxidation by enzymes like CYP76AH and CYP76AK subfamilies leads to the biosynthesis of more complex abietanes like carnosic acid and tanshinones.[2]
References
- 1. Aromatic this compound diterpenoids: their biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Identification of this compound-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Boosting the Synthesis of Pharmaceutically Active this compound Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Abietane Diterpenoids: A Technical Guide to Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of abietane-type diterpenoids, a large and structurally diverse class of natural products. With a focus on their core chemical structure, physicochemical properties, and significant biological activities, this document serves as a comprehensive resource for professionals in chemical and biomedical research. This compound derivatives, primarily sourced from coniferous plants and species of the Lamiaceae family, have garnered substantial interest for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][2] This guide details the experimental protocols used to isolate and evaluate these compounds and visualizes the key signaling pathways through which they exert their effects.
Core this compound Structure and Chemical Properties
The fundamental this compound skeleton is a tricyclic diterpenoid hydrocarbon with the molecular formula C₂₀H₃₆.[3][4][5] This saturated, polycyclic structure consists of three fused six-membered rings, forming a perhydrophenanthrene core.[6] The parent compound, this compound, is a colorless solid with complex stereochemistry, featuring five chiral centers.[3][4] While the this compound hydrocarbon itself has limited direct biological application, its rigid framework is the foundation for a vast array of naturally occurring derivatives, most notably the aromatic abietanes.[3][7]
These derivatives arise from various degrees of oxidation, hydroxylation, and other functional group modifications on the core skeleton.[6] Key examples include abietic acid, the primary component of rosin, as well as pharmacologically significant compounds like carnosic acid, ferruginol, and dehydroabietic acid.[4][7] The chemical reactivity of the parent this compound is typical of hydrocarbons, dominated by free-radical processes, while its oxygenated derivatives possess a much wider range of chemical properties and biological activities.[3][6]
Physicochemical Properties
Quantitative data for the parent this compound structure and representative bioactive derivatives are summarized below. These properties are crucial for understanding their behavior in biological systems and for the development of analytical and extraction methodologies.
| Property | This compound (Parent Compound) | Abietic Acid | Carnosic Acid |
| Molecular Formula | C₂₀H₃₆ | C₂₀H₃₀O₂ | C₂₀H₂₈O₄ |
| Molecular Weight | 276.5 g/mol [5][8] | 302.45 g/mol | 332.43 g/mol |
| Boiling Point | 338 °C[3] | ~446 °C (decomposes) | N/A |
| Density | 0.876 g/mL[3] | 1.06 g/cm³ | N/A |
| XLogP3 | 8.1[5][8] | 6.2 | 5.2 |
| Appearance | Colorless solid or viscous liquid[3][4] | Yellowish solid | White to yellowish powder |
Biological Activity and Therapeutic Potential
This compound diterpenoids exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery. Their therapeutic potential is primarily linked to their antioxidant, anti-inflammatory, and cytotoxic properties.
Cytotoxic and Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[1][9] Compounds like 7α-acetylhorminone, royleanone, and carnosic acid have shown significant growth-inhibitory effects.[3][10] The mechanisms underlying this activity are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][4][7][9]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Carnosic Acid | A-549 | Lung Cancer | 27.1 (48h) | [11] |
| Carnosic Acid | PC-3 | Prostate Cancer | ~55 | [12] |
| 7α-acetylhorminone | HCT116 | Colon Cancer | 18 | [10] |
| 7α-acetylhorminone | MDA-MB-231 | Breast Cancer | 44 | [10] |
| Royleanone | LNCaP | Prostate Cancer | 12.5 | [9] |
Antioxidant Properties
Many this compound diterpenoids, particularly phenolic derivatives like carnosic acid, are potent antioxidants. They can scavenge free radicals and inhibit lipid peroxidation, which are processes implicated in various diseases, including cancer and neurodegenerative disorders.
| Compound | Assay | IC₅₀ (µM) | Reference |
| Clinopodiolide B (2a) | Lipid Peroxidation | 5.9 ± 0.1 | [13] |
| Clinopodiolide C (3) | Lipid Peroxidation | 2.7 ± 0.2 | [13] |
| Abietic Acid | DPPH Radical Scavenging | >100 (low activity) | [14] |
| Carnosic Acid | DPPH Radical Scavenging | ~10-20 (high activity) | [14] |
Key Signaling Pathways
The biological effects of this compound diterpenoids are often mediated by their interaction with specific intracellular signaling pathways. Understanding these mechanisms is critical for drug development and for identifying potential therapeutic targets.
Abietic Acid and the NF-κB Pathway
Abietic acid has been shown to exert anti-inflammatory and anticancer effects by inhibiting the IKKβ/NF-κB signaling pathway.[9][15] It can directly bind to IKKβ, preventing its phosphorylation. This action blocks the subsequent phosphorylation and degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[9] The result is a downregulation of NF-κB target genes that promote inflammation, cell proliferation, and survival.[9][16]
Caption: Abietic acid inhibits the IKKβ/NF-κB signaling pathway.
Carnosic Acid and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[7] Carnosic acid has been shown to exert potent anticancer effects by inhibiting this pathway.[3][7] It suppresses the phosphorylation of key components including PI3K, Akt, and mTOR in a dose-dependent manner.[3][17] This inhibition leads to decreased cell proliferation and the induction of apoptosis, highlighting its potential as a therapeutic agent in oncology.[3]
Caption: Carnosic acid inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The isolation and biological evaluation of this compound diterpenoids involve a series of standardized laboratory procedures. Below are detailed methodologies for key experiments.
Extraction of this compound Diterpenoids from Plant Material
This protocol describes a general method for extracting abietanes from dried plant material, such as Salvia species, using a Soxhlet apparatus.[10]
-
Material Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.
-
Soxhlet Extraction:
-
Place approximately 50 g of the powdered plant material into a cellulose (B213188) thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., acetone, petroleum ether, or dichloromethane) to approximately two-thirds of its volume.[10]
-
Assemble the Soxhlet apparatus with a condenser and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 8-10 hours, or until the solvent in the extractor arm runs clear.
-
-
Solvent Evaporation: After extraction, cool the flask and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the lyophilized crude extract at -20°C until further purification.[10]
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[18] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[18]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][19]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using a dose-response curve.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the separation and identification of abietanes.[20] Due to the low volatility of many diterpenoids, a derivatization step is often required.
-
Derivatization (Silylation):
-
Dissolve the dried extract or purified compound in a suitable solvent (e.g., pyridine (B92270) or dichloromethane).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes to convert hydroxyl and carboxyl groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and esters.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Parameters (Typical):
-
Injector: Splitless mode, 250-280°C.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
MS Transfer Line: 280-300°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Range: Scan from m/z 40 to 600.
-
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST, Wiley).
Experimental and Logical Workflows
The discovery of bioactive this compound diterpenoids follows a logical progression from raw natural source to purified, characterized compounds with demonstrated biological activity.
Caption: General workflow for this compound diterpenoid drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plant-derived natural products for drug discovery: current approaches and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C20H36 | CID 6857485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. Carnosic Acid against Lung Cancer: Induction of Autophagy and Activation of Sestrin-2/LKB1/AMPK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure and Absolute Configuration of this compound Diterpenoids from Salvia clinopodioides: Antioxidant, Antiprotozoal, and Antipropulsive Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Abietic acid attenuates sepsis-induced lung injury by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway to inhibit M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
A Comprehensive Technical Guide to the Natural Sources of Abietane-Type Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough exploration of the natural origins of abietane-type diterpenoids, a class of chemical compounds with significant therapeutic potential. This document details the primary plant families and species that serve as rich sources of these molecules, presents quantitative data on their abundance, outlines detailed experimental protocols for their extraction and isolation, and visualizes key biological signaling pathways modulated by these compounds.
Principal Natural Sources of this compound-Type Diterpenoids
This compound-type diterpenoids are widely distributed throughout the plant kingdom, with particular prevalence in several key families. These compounds are secondary metabolites, often involved in the plant's defense mechanisms.[1] The most significant sources are found within the Lamiaceae , Pinaceae , and Cupressaceae families. Additionally, species within the Podocarpaceae and Euphorbiaceae families are known producers of these compounds.[2][3]
Lamiaceae Family
The mint family, Lamiaceae, is a prominent source of this compound diterpenoids, particularly the genera Salvia (sage) and Rosmarinus (rosemary).[4][5] These plants are well-known for producing bioactive abietanes such as carnosic acid, carnosol, and the tanshinones.[6][7]
-
Salvia officinalis (Common Sage): A primary source of carnosic acid and carnosol.[2]
-
Salvia miltiorrhiza (Danshen): Renowned for its production of tanshinones, including tanshinone I, tanshinone IIA, and cryptotanshinone.[8][9]
-
Salvia species: A diverse genus with many species containing a wide array of this compound diterpenoids, often exhibiting cytotoxic and anti-proliferative properties.[5][10][11][12]
-
Rosmarinus officinalis (Rosemary): A significant commercial source of carnosic acid and carnosol, which are valued for their antioxidant properties.[1][13][14]
-
Plectranthus species: This genus is a rich source of royleanones, a type of this compound quinone.
Pinaceae Family
The pine family, Pinaceae, is a major reservoir of this compound diterpenoids, which are principal components of their resins.[15] Genera such as Abies (fir), Picea (spruce), and Pinus (pine) are notable sources.[9][16][17]
-
Abies species (Fir): Known to produce a variety of this compound diterpenoids.[9][16]
-
Picea abies (Norway Spruce): Contains various diterpenes, including those of the this compound skeleton.
-
Pinus species (Pine): Pine resins are a well-established source of abietic acid and dehydroabietic acid.[15]
Cupressaceae Family
The cypress family, Cupressaceae, is another significant source of this compound diterpenoids, with ferruginol (B158077) being a characteristic compound.
-
Cupressus species (Cypress): Several species contain ferruginol and other related abietanes.[18]
-
Juniperus procera (African Juniper): The roots, leaves, and seeds of this plant have been found to contain ferruginol.[19]
-
Chamaecyparis pisifera : A known source of pisiferic acid.[2]
-
Sequoia sempervirens : Has been shown to contain 20-hydroxyferruginol.[2]
Other Notable Families
-
Podocarpaceae: This family is a known source of various diterpenoids, including abietanes like ferruginol.[2]
-
Euphorbiaceae: Species within this family, such as Euphorbia fischeriana, produce ent-abietane diterpenoids.[3]
-
Premna szemaoensis (Verbenaceae): This plant is a source of rearranged this compound diterpenoids.[20][21]
Quantitative Data on this compound-Type Diterpenoids
The concentration of this compound diterpenoids can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part utilized. The following tables summarize quantitative data from various studies.
Table 1: Quantitative Analysis of this compound Diterpenoids in Lamiaceae Species
| Compound | Plant Species | Plant Part | Extraction Method | Concentration/Yield | Reference |
| Carnosic Acid | Rosmarinus officinalis | Leaves | Supercritical CO2 Extraction | 31.1 - 73.5 mg/g dry weight | [13] |
| Carnosic Acid | Rosmarinus officinalis | Leaves | Ethanolic Extraction | 1.09 - 3.0 % of extract | [14] |
| Carnosic Acid | Rosmarinus officinalis | Leaves | Dichloromethane Extraction | 3.4 - 17.7 mg/g fresh weight | [22] |
| Carnosic Acid | Salvia officinalis | Leaves | Aqueous Decoction (5 min) | 0.81 ± 0.03 mg/g dry plant | [2] |
| Carnosol | Rosmarinus officinalis | Leaves | Ethanolic Extraction | 11.7 - 17.3 % of extract | [14] |
| Carnosol | Salvia officinalis | Leaves | Aqueous Decoction (5 min) | 0.22 ± 0.01 mg/g dry plant | [2] |
| Tanshinone IIA | Salvia miltiorrhiza | Root | Ultrasound-assisted extraction | Varies by sample | [5] |
| Cryptotanshinone | Salvia miltiorrhiza | Root | Ultrasound-assisted extraction | Varies by sample | [5] |
| Tanshinone I | Salvia miltiorrhiza | Root | Ultrasound-assisted extraction | Varies by sample | [5] |
Table 2: Quantitative Analysis of Ferruginol in Cupressaceae Species
| Compound | Plant Species | Plant Part | Extraction Method | Concentration/Yield | Reference |
| Ferruginol | Juniperus procera | Roots | Methanolic Extraction | 1.83 ± 0.03 µg/mg | [19] |
| Ferruginol | Juniperus procera | Leaves | Methanolic Extraction | 1.17 ± 0.01 µg/mg | [19] |
| Ferruginol | Juniperus procera | Seeds | Methanolic Extraction | 1.39 ± 0.02 µg/mg | [19] |
| Ferruginol | Cupressus arizonica | Branchlets | Ethanolic Extraction | 10.4% of extract | [18] |
| Ferruginol | Cupressus arizonica | Fruit | Ethanolic Extraction | 6% of extract | [18] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound-type diterpenoids from their natural sources.
Extraction of this compound Diterpenoids from Salvia miltiorrhiza (Tanshinones)
This protocol is based on methods described for the extraction of tanshinones for analytical purposes.[23][24]
-
Sample Preparation: Air-dry the roots of Salvia miltiorrhiza at a controlled temperature (e.g., 55°C) and grind them into a fine powder. Store the powder at 4°C until extraction.[23]
-
Extraction:
-
Maceration/Sonication: Weigh 1.0 g of the powdered root material and place it in a suitable vessel. Add 20 mL of 70% methanol.[9] Sonicate the mixture for a specified period (e.g., 30 minutes) or allow it to macerate with agitation.
-
Cloud Point Extraction (for a greener alternative): Suspend 1 g of powdered root in 20 mL of an aqueous solution containing 3% (w/v) lecithin (B1663433) and 2% (w/v) NaCl at pH 6 and room temperature.[23]
-
-
Separation: Centrifuge the mixture to pellet the solid plant material. Collect the supernatant containing the extracted tanshinones.
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
Extraction and Isolation of this compound Diterpenoids from Euphorbia fischeriana
This protocol is a general guide based on methodologies for isolating diterpenoids from Euphorbia species.[3][25]
-
Initial Extraction:
-
Air-dry and powder the roots of Euphorbia fischeriana.
-
Extract the powdered material (e.g., 10 kg) with 95% ethanol (B145695) (e.g., 50 L) at room temperature multiple times (e.g., three times for 24 hours each).[3]
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[3][25] This will fractionate the extract based on the polarity of the constituent compounds.
-
-
Chromatographic Separation:
-
Subject the ethyl acetate fraction, which is likely to be rich in diterpenoids, to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, for example, a petroleum ether-ethyl acetate mixture of increasing polarity.[25]
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Further Purification:
-
Purify the combined fractions further using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate individual this compound diterpenoids.
-
Quantification of Carnosic Acid in Rosmarinus officinalis by HPLC
This protocol is based on established methods for the quantification of carnosic acid in rosemary.[13][22]
-
Extraction:
-
Dry fresh rosemary leaves at 50°C, grind, and sieve.
-
Perform supercritical fluid extraction (SFE) with CO2 for optimal recovery.[13] Alternatively, perform sonication-assisted extraction with acetone.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 10 mM acetic acid in water. For example, start with a ratio of 70:30 (acetonitrile:acetic acid solution) and increase to 100% acetonitrile over several minutes.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 284 nm.[22]
-
Quantification: Prepare a calibration curve using a certified standard of carnosic acid at various concentrations. Calculate the concentration of carnosic acid in the samples by comparing their peak areas to the calibration curve.
-
Signaling Pathways Modulated by this compound-Type Diterpenoids
This compound diterpenoids exert their biological effects, including anti-inflammatory, antioxidant, and anticancer activities, by modulating key cellular signaling pathways. The following diagrams illustrate the interaction of these compounds with the NF-κB, PI3K/Akt, and MAPK signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many this compound diterpenoids have been shown to inhibit this pathway, thereby exerting anti-inflammatory and pro-apoptotic effects.[26][27][28]
References
- 1. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive this compound-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multiple pro-apoptotic targets of this compound diterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic this compound diterpenoids from Salvia leriifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. investigacion.unirioja.es [investigacion.unirioja.es]
- 14. Antioxidant and Antiproliferative Activities of Bioactive Compounds Contained in Rosmarinus officinalis Used in the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Identification of this compound-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling [frontiersin.org]
- 16. Identification of this compound-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Phytochemical Compound Profile and the Estimation of the Ferruginol Compound in Different Parts (Roots, Leaves, and Seeds) of Juniperus procera [mdpi.com]
- 20. Isolation, identification and bioactivities of this compound diterpenoids from Premna szemaoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. preprints.org [preprints.org]
- 25. mdpi.com [mdpi.com]
- 26. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Abietane Diterpenoids: A Technical Guide to Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abietane diterpenoids represent a large and structurally diverse class of natural products with a rich history of scientific investigation. First identified from coniferous resins, these tricyclic compounds have emerged as a significant source of bioactive molecules with a wide array of pharmacological properties. This technical guide provides an in-depth exploration of the discovery and history of this compound compounds, from their initial isolation to the elucidation of their complex chemical structures and biosynthetic pathways. A comprehensive overview of their therapeutic potential is presented, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the primary bioassays and diagrams of crucial signaling pathways are provided to facilitate further research and development in this promising field of natural product chemistry.
Introduction: Discovery and Historical Milestones
The scientific journey of this compound diterpenoids began with the study of common natural resins. Abietic acid, the most prominent member of this class, is a major constituent of rosin, the solid residue obtained from the distillation of oleoresin from coniferous trees.[1][2] The first aromatic this compound diterpenoids to be characterized were dehydroabietic acid and ferruginol, discovered over seventy years ago.[3][4] Dehydroabietic acid was initially identified as a product of chemical studies on abietic acid.[3][4] Ferruginol was first isolated in 1939 from the resin of the Miro tree (Podocarpus ferrugineus).[4][5]
A pivotal moment in the systematic study of this compound class was the introduction of a semisystematic naming and numbering system for the this compound skeleton by Burgstahler in 1969.[6] This nomenclature provided a standardized framework for the classification of the ever-growing number of newly discovered this compound derivatives.
The biosynthesis of abietic acid, a foundational discovery for understanding the origin of these compounds, was later shown to proceed from geranylgeranyl pyrophosphate (GGPP) through the intermediates copalyl pyrophosphate and abietadiene.[2] this compound diterpenoids are now known to be widely distributed in the plant kingdom, with significant occurrences in families such as Pinaceae, Podocarpaceae, Cupressaceae, Lamiaceae, and Asteraceae.[6][7][8] The extensive research into this family of natural products has revealed a broad spectrum of biological activities, including promising anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them a focal point of contemporary drug discovery efforts.[7][9][10][11]
Therapeutic Potential and Biological Activities
This compound diterpenoids exhibit a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. The following sections detail their key pharmacological effects, with quantitative data from selected studies presented for comparative analysis.
Anticancer Activity
A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of this compound diterpenoids against various cancer cell lines. The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Table 1: Anticancer Activity of Selected this compound Diterpenoids
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Pygmaeocin B | HT29 (Colon) | MTT | 6.69 ± 1.2 µg/mL | [12] |
| Synthetic Precursor 13 | HT29 (Colon) | MTT | 2.7 ± 0.8 µg/mL | [12] |
| 7α-acetoxyroyleanone | Various | MTT | 4.7 µM | [9] |
| 7-ketoroyleanone | Topoisomerase I | Inhibition Assay | 2.8 µM | [9] |
| Sugiol | Topoisomerase I | Inhibition Assay | 4.7 µM | [9] |
| Tanshinone I | HEC-1-A (Endometrial) | Proliferation | 20 µM | [9] |
| Royleanone | LNCaP (Prostate) | CCK-8 | 12.5 µM | [13] |
| Bharangin | A549 (Lung) | Cytotoxicity | 19.4 µM | |
| Ferruginol | MDA-T32 (Thyroid) | Proliferation | 12 µM | [14] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Several this compound diterpenoids have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).
Table 2: Anti-inflammatory Activity of Selected this compound Diterpenoids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Nepeta bracteata Cmpd 2 | RAW 264.7 | NO Inhibition | 19.2 µM | [3] |
| Nepeta bracteata Cmpd 4 | RAW 264.7 | NO Inhibition | 18.8 µM | [3] |
| Pygmaeocin B | RAW 264.7 | NO Inhibition | 33.0 ± 0.8 ng/mL | [12] |
| Medusanthol A | BV2 microglia | NO Inhibition | 3.12 µM | [4] |
| Medusanthol B | BV2 microglia | NO Inhibition | 15.53 µM | [4] |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. This compound diterpenoids have demonstrated activity against a range of pathogenic bacteria, indicating their potential as a source for new anti-infective drugs.
Table 3: Antimicrobial Activity of Selected this compound Diterpenoids
| Compound | Bacterial Strain | Assay | MIC Value | Reference |
| Prattinin A Derivative 27 | E. coli | Broth Microdilution | 11.7 µg/mL | [5] |
| Prattinin A Derivative 27 | P. aeruginosa | Broth Microdilution | 11.7 µg/mL | [5] |
| Prattinin A Derivative 27 | S. aureus | Broth Microdilution | 23.4 µg/mL | [5] |
| Dehydroabietic acid-serine derivative 10 | MRSA | Broth Microdilution | 8 µg/mL | [1] |
| Dehydroabietic acid-serine derivative 10 | S. epidermidis | Broth Microdilution | 8 µg/mL | [1] |
| Dehydroabietic acid-serine derivative 10 | S. mitis | Broth Microdilution | 8 µg/mL | [1] |
Antioxidant Activity
Oxidative stress is implicated in the aging process and a variety of chronic diseases. This compound diterpenoids, particularly those with phenolic structures, can act as potent antioxidants by scavenging free radicals.
Table 4: Antioxidant Activity of Selected this compound Diterpenoids
| Compound | Assay | IC50 Value | Reference |
| Clerodendrum bracteatum Cmpd 2 | DPPH Scavenging | 23.23 ± 2.10 µg/mL | [13] |
| Clerodendrum bracteatum Cmpd 2 | ABTS+ Scavenging | 15.67 ± 1.89 µg/mL | [13] |
| Dehydroabietylamine derivative 63 | DPPH Scavenging | 2 µg/L | [15] |
| Salvilenone | α-Glucosidase Inhibition | 34.6 µM | |
| Ferruginan A | DPPH Scavenging | 21.74 µg/mL | [16] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound diterpenoids are underpinned by their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Induction of Apoptosis
A common mechanism for the anticancer activity of many this compound diterpenoids is the induction of apoptosis, or programmed cell death. Ferruginol, for example, has been shown to induce apoptosis in non-small cell lung cancer and thyroid cancer cells through a caspase-dependent mitochondrial pathway.[14][17] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential and the activation of executioner caspases.[14][17]
Modulation of the Keap1-Nrf2 Antioxidant Response Pathway
Carnosic acid, a phenolic this compound, exerts its potent antioxidant and neuroprotective effects through the activation of the Keap1-Nrf2 signaling pathway.[4][18] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[19] Carnosic acid can covalently modify specific cysteine residues on Keap1, leading to the dissociation of Nrf2.[18] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes.[4][19]
Inhibition of the NF-κB Inflammatory Pathway
The transcription factor NF-κB is a master regulator of inflammation and is implicated in the pathogenesis of inflammatory diseases and cancer.[20] Some this compound diterpenoids have been shown to inhibit the NF-κB signaling pathway.[21] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2.[22] Certain abietanes can prevent the degradation of IκBα, thereby blocking NF-κB activation and suppressing the inflammatory response.[21]
Detailed Experimental Protocols
To facilitate reproducible research in the field of this compound diterpenoids, this section provides detailed protocols for the key in vitro assays used to evaluate their biological activities.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antioxidant Capacity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of antioxidant compounds.[3]
Materials:
-
96-well microtiter plates
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
Methanol or ethanol (B145695)
-
Test compounds (abietanes) and a positive control (e.g., ascorbic acid or Trolox)
-
Microplate reader
Procedure:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol and protect it from light. Prepare serial dilutions of the test compounds and the positive control.
-
Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to all wells. Include a blank control containing only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (abietanes) and a standard antibiotic as a positive control
-
Sterile saline or PBS
-
Inoculating loop or sterile swabs
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by lipopolysaccharide (LPS)-stimulated macrophages, typically RAW 264.7 cells.[23]
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
DMEM medium with 10% FBS
-
LPS (from E. coli)
-
Test compounds (abietanes)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess Reagent to the supernatant.
-
Incubation and Reading: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite, a stable metabolite of NO, using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
The this compound diterpenoids have a rich history rooted in the study of natural resins and have evolved into a class of compounds with significant therapeutic potential. Their diverse biological activities, particularly in the areas of oncology, inflammation, infectious diseases, and oxidative stress, underscore their importance in modern drug discovery. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in this field.
Future research should focus on several key areas. The elucidation of the precise molecular targets and mechanisms of action for a broader range of this compound diterpenoids will be critical for their rational design and optimization. Structure-activity relationship (SAR) studies will guide the synthesis of novel derivatives with enhanced potency and selectivity. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of the vast chemical space of this compound diterpenoids holds great promise for the discovery of new and effective therapeutic agents to address unmet medical needs.
References
- 1. Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 10. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Multiple pro-apoptotic targets of this compound diterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances on Natural this compound, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action | MDPI [mdpi.com]
- 14. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
- 16. Antioxidant and Cytotoxic Activity of a New Ferruginan A from Olea ferruginea: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Abietane Skeleton: Numbering and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
The abietane skeleton is a foundational tricyclic diterpenoid structure that forms the basis for a vast and diverse class of natural products. This compound-type diterpenoids are widely distributed in the plant kingdom, particularly in conifers, and exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and cardiovascular effects. A thorough understanding of the core this compound framework, including its standardized numbering system and inherent stereochemistry, is critical for the isolation, characterization, synthesis, and biological evaluation of these promising compounds. This guide provides a detailed overview of the this compound skeleton, its nomenclature, and key structural features relevant to researchers in natural product chemistry and drug discovery.
The this compound Skeleton: IUPAC Numbering and Core Structure
The this compound skeleton is a tetracyclic system built upon a perhydrophenanthrene core. The standardized IUPAC numbering system for this skeleton is crucial for unambiguous communication and is illustrated below. The numbering begins with the A-ring, proceeds to the B-ring, and concludes with the C-ring, with the methyl groups and the isopropyl group also assigned specific numbers.
Stereochemistry of the this compound Skeleton
The this compound skeleton possesses several chiral centers, leading to a defined three-dimensional structure. The absolute configuration of the naturally occurring this compound diterpenoids is typically consistent, with specific stereochemistry at the ring junctions. The C-5 and C-10 positions are particularly important for the overall conformation of the molecule. The hydrogen at C-5 is generally in the α-position (pointing down), and the methyl group at C-10 (C-20) is typically in the β-position (pointing up). This trans-fusion of the A and B rings is a characteristic feature.
The stereochemistry at other centers, such as C-4, C-8, C-9, and C-13, can vary among different natural products, leading to a wide array of structural isomers. The determination of the absolute configuration is typically achieved through a combination of spectroscopic techniques, including NMR and electronic circular dichroism (ECD), as well as single-crystal X-ray diffraction analysis.
Quantitative Data: 13C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound diterpenoids. The 13C NMR chemical shifts are highly sensitive to the local electronic environment of each carbon atom and provide a fingerprint for a given this compound derivative. The following table summarizes representative 13C NMR data for some common this compound diterpenoids.
| Carbon | Ferruginol | Carnosic Acid | Dehydroabietic Acid |
| 1 | 38.7 | 31.8 | 38.4 |
| 2 | 19.3 | 19.4 | 18.7 |
| 3 | 41.6 | 35.8 | 41.4 |
| 4 | 33.5 | 34.6 | 33.2 |
| 5 | 50.5 | 47.1 | 50.8 |
| 6 | 19.9 | 20.8 | 19.1 |
| 7 | 30.2 | 29.8 | 30.1 |
| 8 | 134.8 | 127.2 | 134.7 |
| 9 | 147.5 | 130.8 | 145.8 |
| 10 | 37.8 | 38.2 | 37.0 |
| 11 | 110.8 | 143.1 | 124.2 |
| 12 | 152.9 | 143.9 | 124.0 |
| 13 | 130.9 | 132.9 | 147.1 |
| 14 | 125.8 | 120.9 | 123.9 |
| 15 | 33.4 | 26.9 | 33.7 |
| 16 | 22.7 | 22.8 | 24.0 |
| 17 | 22.7 | 22.8 | 24.0 |
| 18 | 33.5 | 33.4 | 33.2 |
| 19 | 21.7 | 21.6 | 21.5 |
| 20 | 25.4 | 17.6 | 25.2 |
Note: Chemical shifts are in ppm and are referenced to CDCl3. Values may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
The isolation and synthesis of this compound diterpenoids require a combination of chromatographic and spectroscopic techniques.
General Isolation Protocol
A typical workflow for the isolation of this compound diterpenoids from a plant source is outlined below.
Detailed Methodologies:
-
Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as ethanol or acetone, at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fractions obtained from partitioning are subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, to separate the components.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.
-
Structure Elucidation: The structures of the isolated pure compounds are determined by a combination of spectroscopic methods, including 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC), mass spectrometry (MS), and in some cases, single-crystal X-ray diffraction.
General Synthetic Approach
The total synthesis of this compound diterpenoids often involves the construction of the tricyclic ring system followed by functional group manipulations. Bio-inspired synthetic strategies, such as polyene cyclizations, are also employed.
Biological Activity and Signaling Pathways
Many this compound diterpenoids exhibit potent biological activities, with anticancer and anti-inflammatory effects being particularly well-documented. For instance, certain this compound diterpenoids have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.
This simplified diagram illustrates how an this compound diterpenoid can trigger a cascade of events leading to programmed cell death. The compound can induce the production of reactive oxygen species (ROS), downregulate the anti-apoptotic protein Bcl-2, and upregulate the pro-apoptotic protein Bax. These events lead to the depolarization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases-9 and -3, ultimately resulting in apoptosis.
The Biological Role of Abietanes in Coniferous Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abietane diterpenoids are a prominent class of secondary metabolites in coniferous plants, playing a pivotal role in their defense mechanisms against a wide array of biotic and abiotic stresses. As major constituents of oleoresin, these tricyclic compounds function as potent deterrents and toxins to herbivores and pathogens.[1][2][3] Beyond their direct defensive functions, specific abietanes, such as dehydroabietinal, act as crucial signaling molecules in the activation of systemic acquired resistance (SAR), a plant-wide defense response.[4][5][6] This technical guide provides an in-depth exploration of the biological roles of abietanes in conifers, detailing their biosynthesis, physiological functions, and ecological significance. It includes a summary of quantitative data on this compound concentrations, detailed experimental protocols for their analysis, and visualizations of key signaling pathways.
Introduction
Conifers, as long-lived and ecologically dominant species in many of the world's forests, have evolved sophisticated defense systems to withstand persistent threats from insects and microbial pathogens.[7][8] A cornerstone of this defense is the production of oleoresin, a complex mixture of terpenoids.[9][10][11] Within this chemical arsenal, this compound-type diterpenoids are of particular importance due to their diverse biological activities.[12][13] This guide focuses on the multifaceted roles of abietanes, providing a comprehensive resource for researchers in plant science, chemical ecology, and drug discovery.
Biosynthesis of Abietanes
The biosynthesis of this compound diterpenoids originates from the general terpenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP). The initial committed step is the cyclization of GGPP to a foundational olefin, a reaction catalyzed by diterpene synthases (diTPSs). This process typically involves the formation of intermediate compounds like copalyl pyrophosphate and pimaradiene isomers.[5] Subsequent enzymatic modifications, primarily oxidations catalyzed by cytochrome P450 monooxygenases, lead to the vast diversity of this compound structures observed in nature.[5][9]
Physiological and Ecological Roles
The primary biological function of abietanes in coniferous plants is defense. They contribute to both constitutive defenses, which are always present, and induced defenses, which are upregulated upon attack.[8][14]
Defense Against Herbivores
Abietanes act as potent anti-herbivore compounds. Their presence in resin can deter feeding by insects such as bark beetles and sawflies.[3] Ingestion of this compound-rich tissue can be toxic to insects, disrupting their growth and development. The sticky nature of the resin in which abietanes are found also serves as a physical barrier, trapping and immobilizing smaller insects.
Defense Against Pathogens
A significant body of research highlights the antifungal properties of this compound diterpenoids.[13][15][16][17] They have been shown to inhibit the growth of various wood-decay fungi and pathogenic fungal species that are often vectored by bark beetles.[3][13] The specific mechanisms of action can vary but may involve disruption of fungal cell membranes and inhibition of essential enzymes.
Role in Systemic Acquired Resistance (SAR)
Recent studies have revealed a more nuanced role for certain abietanes as signaling molecules. Dehydroabietinal (DA), an this compound diterpenoid, has been identified as a potent activator of Systemic Acquired Resistance (SAR).[4][5] SAR is a whole-plant defense response that provides long-lasting, broad-spectrum resistance to secondary infections.[6][18] DA is translocated through the plant's vascular system and induces the accumulation of salicylic (B10762653) acid (SA), a key defense hormone, in distal tissues.[4][19] This systemic signaling primes the entire plant for a more rapid and robust defense response upon subsequent pathogen attack.
Quantitative Data on this compound Concentrations
The concentration of abietanes in coniferous tissues can vary significantly depending on the species, tissue type, age of the plant, and the presence of biotic or abiotic stressors. The following tables summarize representative quantitative data from the literature.
| Conifer Species | Tissue | This compound(s) Quantified | Concentration (mg/g dry weight unless otherwise specified) | Condition | Reference |
| Picea glauca | Phloem | Abietic acid | 3.1 ± 1.6 | Healthy | [1] |
| Picea glauca | Phloem | Neoabietic acid | 3.1 ± 2.2 | Healthy | [1] |
| Picea glauca | Phloem | Levopimaric acid | 2.4 ± 2.6 | Healthy | [1] |
| Picea glauca | Phloem | Palustric acid | 2.2 ± 2.2 | Healthy | [1] |
| Pinus nigra subsp. laricio | Mature Needles | Dehydroabietic acid | ~45% of total DRAs | Healthy | [20] |
| Pinus nigra subsp. laricio | Mature Needles | Abietic acid | ~20% of total DRAs | Healthy | [20] |
| Pinus contorta | Leader Stem | Levopimaric acid | Most abundant DRA | Healthy | [21] |
| Picea abies | Bark | Total Diterpenes | Increase from ~0.65% to ~3.3% of fresh weight | Fungal Inoculation | [22][23] |
Table 1: Representative Concentrations of Abietanes in Coniferous Tissues. DRA: Diterpene Resin Acid.
| This compound Compound | Pathogen/Herbivore | Bioactivity | Effective Concentration | Reference |
| 5,12-dihydroxy-7,8-secoabieta-8,11,13-trien-7,8-olide | Phellinus noxius (wood decay fungus) | Antifungal | 37.2% inhibition at 100 µg/mL | [15] |
| 5α,8-epoxy-12-hydroxy-7,8-secoabieta-8,11,13-trien-7-al | Phellinus noxius (wood decay fungus) | Antifungal | 46.7% inhibition at 100 µg/mL | [15] |
| Taxodione | Trametes versicolor & Fomitopsis palustris | Antifungal | Highly active | [13] |
| 14-deoxycoleon U | Trametes versicolor & Fomitopsis palustris | Antifungal | Highly active | [13] |
Table 2: Bioactivity of Specific Abietanes Against Fungi.
Experimental Protocols
Extraction and Quantification of Abietanes by HPLC
This protocol is a generalized procedure based on methodologies reported in the literature for the analysis of this compound resin acids.[1][2][7][24][25][26]
1. Sample Preparation:
- Collect fresh plant tissue (e.g., needles, phloem, bark).
- Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
- Lyophilize (freeze-dry) the tissue to a constant weight and then grind to a fine powder.
2. Extraction:
- Accurately weigh approximately 100 mg of the dried, powdered tissue into a microcentrifuge tube.
- Add 1.5 mL of a suitable organic solvent, such as methanol (B129727) or a mixture of methyl tert-butyl ether and n-hexane.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Sonicate the sample for 20 minutes in a water bath.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the solid plant material.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction process on the pellet with an additional 1.5 mL of the solvent to ensure complete extraction.
- Combine the supernatants.
3. Sample Cleanup (Optional, but recommended):
- For cleaner samples, the combined supernatant can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.
4. Derivatization (for GC-MS analysis, not required for HPLC of some abietanes):
- If analyzing by Gas Chromatography-Mass Spectrometry (GC-MS), the acidic abietanes need to be derivatized (e.g., methylation with diazomethane (B1218177) or silylation) to increase their volatility.
5. HPLC Analysis:
- Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.
- Column: A reversed-phase C18 or C8 column is typically used.
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
- Detection: Monitor at multiple wavelengths to optimize the detection of different abietanes, which have distinct UV absorption spectra. Common wavelengths are 240 nm, 268 nm, and 282 nm.[1]
- Quantification: Create a calibration curve using certified standards of the abietanes of interest (e.g., abietic acid, dehydroabietic acid, neoabietic acid). Calculate the concentration in the samples based on the peak areas.
Bioassay for Antifungal Activity
This protocol describes a general method for assessing the antifungal activity of isolated abietanes.[13][15]
1. Fungal Culture:
- Grow the fungal species of interest (e.g., Phellinus noxius) on a suitable solid medium (e.g., potato dextrose agar (B569324), PDA) in Petri dishes.
2. Preparation of Test Compounds:
- Dissolve the purified this compound compound in a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide, DMSO) to create a stock solution.
3. Antifungal Assay (Agar Dilution Method):
- Prepare a series of agar plates containing different concentrations of the this compound compound by adding the appropriate volume of the stock solution to the molten agar before pouring the plates.
- Include a control plate containing only the solvent to account for any inhibitory effects of the solvent itself.
- Once the agar has solidified, inoculate the center of each plate with a small plug of the actively growing fungus.
- Incubate the plates at the optimal growth temperature for the fungus.
- Measure the diameter of the fungal colony at regular intervals until the fungus on the control plate has reached a substantial size.
- Calculate the percentage of growth inhibition for each concentration of the this compound compound compared to the control.
Bioassay for Insecticidal Activity
This protocol provides a general framework for evaluating the insecticidal properties of abietanes.[10][27][28][29][30]
1. Insect Rearing:
- Maintain a healthy colony of the target insect species (e.g., a species of bark beetle or defoliating caterpillar) under controlled laboratory conditions.
2. Preparation of Artificial Diet:
- Prepare an artificial diet suitable for the insect species.
3. Diet Incorporation Assay:
- Incorporate the this compound compound into the artificial diet at various concentrations. The compound, dissolved in a small amount of a suitable solvent, should be thoroughly mixed into the diet before it solidifies.
- A control diet containing only the solvent should also be prepared.
- Place a known number of insect larvae onto the diet in individual containers.
- Monitor the survival, growth rate, and developmental stage of the insects over a set period.
- Calculate mortality rates and any sublethal effects (e.g., reduced weight gain) for each concentration.
Signaling Pathways and Logical Relationships
Dehydroabietinal-Induced Systemic Acquired Resistance (SAR)
Dehydroabietinal (DA) acts as a mobile signal that travels through the plant's vascular system to activate SAR in distal tissues. This pathway is dependent on several key regulatory components of the plant immune system.
Caption: Dehydroabietinal signaling pathway for Systemic Acquired Resistance.
Crosstalk between Dehydroabietinal-Induced SAR and Flowering Time
Interestingly, the signaling pathway for DA-induced SAR shares components with the autonomous pathway that regulates flowering time. However, the two responses diverge downstream.
Caption: Crosstalk between DA-induced SAR and flowering time regulation.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction, analysis, and bioassay of abietanes from coniferous plant material.
Caption: General experimental workflow for this compound analysis and bioassays.
Conclusion and Future Directions
This compound diterpenoids are indispensable components of the chemical defense systems of coniferous plants. Their roles as direct toxins and deterrents to herbivores and pathogens, coupled with their function as systemic signaling molecules, underscore their importance in plant survival and ecosystem dynamics. The elucidation of the dehydroabietinal-mediated SAR pathway has opened new avenues for understanding plant-pathogen interactions and the intricate crosstalk between defense and developmental pathways.
Future research should focus on further characterizing the diversity of abietanes and their specific biological activities. Investigating the molecular targets of these compounds in insects and fungi could lead to the development of novel, bio-inspired pesticides. Furthermore, a deeper understanding of the regulation of this compound biosynthesis could inform strategies for breeding more pest- and pathogen-resistant conifer varieties, a critical endeavor in the face of changing climate and increasing pressure on forest ecosystems. The potential of abietanes as lead compounds for drug development also warrants continued investigation, given their wide range of reported bioactivities, including antimicrobial and cytotoxic effects.[9][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid analysis of abietanes in conifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conifer Defense [ice.mpg.de]
- 4. An this compound diterpenoid is a potent activator of systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra High-Performance Supercritical Fluid Chromatography for the Quantitation of Diterpene Resin Acids in Norway Spruce Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Labdane and this compound Diterpenoids from Juniperus oblonga and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.rdagriculture.in [journals.rdagriculture.in]
- 11. Oleoresin defenses in conifers: chemical diversity, terpene synthases and limitations of oleoresin defense under climate change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Antifungal this compound-type diterpenes from the cones of Taxodium distichum Rich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of anatomically based defense responses in stems of diverse conifers by methyl jasmonate: a phylogenetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Diterpenoids from the Bark of Cryptomeria japonica and Their Antifungal Activities against Wood Decay Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. future-cannabis.s3.amazonaws.com [future-cannabis.s3.amazonaws.com]
- 19. Different Pathogen Defense Strategies in Arabidopsis: More than Pathogen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Evolution of Conifer Diterpene Synthases: Diterpene Resin Acid Biosynthesis in Lodgepole Pine and Jack Pine Involves Monofunctional and Bifunctional Diterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Bark Beetle Attack History Does Not Influence the Induction of Terpene and Phenolic Defenses in Mature Norway Spruce (Picea abies) Trees by the Bark Beetle-Associated Fungus Endoconidiophora polonica [frontiersin.org]
- 23. Bark Beetle Attack History Does Not Influence the Induction of Terpene and Phenolic Defenses in Mature Norway Spruce (Picea abies) Trees by the Bark Beetle-Associated Fungus Endoconidiophora polonica - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. researchgate.net [researchgate.net]
- 26. HPLC Analysis of Chemical Composition of Selected Jordanian Medicinal Plants and Their Bioactive Properties – Oriental Journal of Chemistry [orientjchem.org]
- 27. researchgate.net [researchgate.net]
- 28. Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers | PLOS One [journals.plos.org]
- 29. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. entomoljournal.com [entomoljournal.com]
Abietane Compounds in Traditional Medicine: A Technical Guide for Drug Discovery
Abstract: Abietane-type diterpenoids are a large and structurally diverse class of natural products found predominantly in the plant kingdom, particularly within the Lamiaceae, Cupressaceae, and Pinaceae families.[1][2] For centuries, plants containing these compounds have been cornerstones of traditional medicine systems worldwide for treating ailments ranging from infections and inflammation to cancer.[3][4] This technical guide provides an in-depth overview of the therapeutic potential of this compound compounds for researchers, scientists, and drug development professionals. It synthesizes the current knowledge on their biological activities, presents quantitative data for comparative analysis, details key experimental protocols for their evaluation, and visualizes the complex molecular pathways they modulate.
Introduction to this compound Diterpenoids
This compound diterpenoids are characterized by a tricyclic hydrocarbon skeleton derived from abietic acid.[5][6] This core structure undergoes extensive modification in nature, resulting in a wide array of derivatives, including aromatic abietanes like dehydroabietic acid and ferruginol, and quinone-containing compounds such as tanshinones from Salvia miltiorrhiza.[1][7] These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][7][8] Their mechanisms of action are often multifaceted, involving the modulation of key cellular signaling pathways, which makes them attractive scaffolds for the development of novel therapeutics.[9]
Prominent this compound Compounds and Their Biological Activities
A multitude of this compound compounds have been isolated and characterized. Their efficacy against various diseases has been quantified, providing a valuable dataset for drug development. The following tables summarize the in vitro activities of several key this compound diterpenoids.
Table 1: Anticancer and Cytotoxic Activities of this compound Compounds
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Citation |
| Triptolide | HEC-1-A (Endometrial) | Proliferation | 20 µM | [3] |
| Triptolide | OCI-AML3 (Leukemia) | Apoptosis | ~30 nM | |
| 7α-acetylhorminone | HCT116 (Colon) | Cytotoxicity | 18 µM | [10] |
| 7α-acetylhorminone | MDA-MB-231 (Breast) | Cytotoxicity | 44 µM | [10] |
| Euphonoid H (1) | C4-2B (Prostate) | Antiproliferative | 4.16 ± 0.42 µM | [2] |
| Euphonoid I (2) | C4-2B/ENZR (Prostate) | Antiproliferative | 5.74 ± 0.45 µM | [2] |
| Pygmaeocin B (5) | HT29 (Colon) | Cytotoxicity | 6.69 ± 1.2 µg/mL | [11] |
| Compound 13 (Precursor) | HT29 (Colon) | Cytotoxicity | 2.7 ± 0.8 µg/mL | [11] |
Table 2: Anti-inflammatory Activities of this compound Compounds
| Compound | Cell Line | Activity Measured | IC50 Value | Citation |
| Carnosol | RAW 264.7 | NO Production | 9.4 µM | [9] |
| 16-hydroxylambertic acid | RAW 264.7 | NO Production | 5.38 ± 0.17 µM | [12] |
| Roscoeanan A (1) | RAW 264.7 | NO Production | 3.58 ± 0.95 µM | [13] |
| Medusanthol A (1) | BV2 Microglia | NO Production | 3.12 µM | [14][15] |
| Medusanthol B (2) | BV2 Microglia | NO Production | 15.53 µM | [14][15] |
| Pygmaeocin B (5) | RAW 264.7 | NO Production | 33.0 ± 0.8 ng/mL | [11] |
Table 3: Antimicrobial Activities of this compound Compounds
| Compound | Microorganism | Assay Type | MIC Value | Citation |
| Compound 17p | S. aureus / B. subtilis | Broth Microdilution | 1.9 µg/mL | [5] |
| Compound 16j / 16r | B. subtilis / S. aureus | Broth Microdilution | 0.9 - 15.6 µg/mL | [5] |
| Compound 10 | MRSA / S. epidermidis | Broth Microdilution | 8 µg/mL | [16] |
| Castanoid C (7) | S. sclerotiorum | Antifungal | EC50: 1.30 µg/mL | [17] |
| Castanoid C (7) | V. mali | Antifungal | EC50: 0.84 µg/mL | [17] |
| Compound 11 | S. aureus / P. syringae | Broth Microdilution | 6.25 µM | [17] |
Key Signaling Pathways and Experimental Workflows
Understanding the mechanisms of action and the methodologies for studying this compound compounds is critical for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate a key signaling pathway modulated by these compounds and a typical experimental workflow.
Signaling Pathway: Inhibition of NF-κB by this compound Diterpenoids
Many this compound compounds, such as dehydroabietic acid and carnosol, exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18] This pathway is a central regulator of inflammation. Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Abietanes can interfere with this process at multiple steps.
Experimental Workflow: From Plant to Bioactivity
The discovery and evaluation of this compound compounds from natural sources follow a systematic workflow. This process begins with the collection and extraction of plant material, followed by fractionation and isolation of pure compounds, and culminates in a series of bioassays to determine their therapeutic potential.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of this compound compounds.
Protocol for Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[10]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Test this compound compound, dissolved in DMSO
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest cells and adjust the concentration to 1 x 10⁴ cells/well. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control (medium only).[16]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.[16]
Protocol for Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
24- or 96-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
Test this compound compound, dissolved in DMSO
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 2.5% H₃PO₄; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄)
-
Sodium nitrite (NaNO₂) for standard curve
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells + medium), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).
-
Incubation: Incubate the plate for 20-24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add an equal volume (50-100 µL) of Griess reagent (mix equal parts of Component A and B immediately before use) to each well containing supernatant and standards.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only control and calculate the IC50 value. A parallel MTT assay should be performed to ensure the observed NO inhibition is not due to cytotoxicity.
Protocol for Antimicrobial Assessment: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[5]
Materials:
-
96-well sterile microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test this compound compound, dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Compound Dilution Series:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This results in wells with decreasing concentrations of the compound.
-
-
Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture (18-24 hours old). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[5]
-
Inoculation: Add 100 µL of the final standardized inoculum to each well of the microtiter plate. This will further dilute the compound concentration by half. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound compound at which no visible growth (no turbidity) is observed.[5] The results can also be read using a plate reader.
Conclusion and Future Perspectives
This compound diterpenoids represent a vast and promising reservoir of bioactive molecules with significant potential for therapeutic applications. Their well-documented roles in traditional medicine are now being substantiated by modern scientific investigation, revealing their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. The data and protocols presented in this guide offer a foundational resource for researchers to explore and develop these natural compounds into next-generation pharmaceuticals. Future research should focus on synergistic studies with existing drugs, derivatization to improve efficacy and reduce toxicity, and in vivo studies to validate the promising in vitro results. The continued exploration of the chemical diversity of the plant kingdom, guided by traditional knowledge, will undoubtedly uncover new this compound compounds with novel mechanisms of action, paving the way for innovative treatments for a range of human diseases.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive this compound-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Diterpenoids from the Hairy Roots of Salvia corrugata [mdpi.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fivephoton.com [fivephoton.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
The Anticancer Potential of Abietane Diterpenes: A Technical Guide for Drug Development
Abietane diterpenes, a large class of natural compounds primarily found in plants of the Lamiaceae and Pinaceae families, are emerging as significant sources of lead molecules for cancer therapy.[1][2] Their complex structures and diverse biological activities have drawn considerable attention from researchers. Extensive studies have revealed that these compounds exert potent anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways.[1][3] This technical guide provides an in-depth overview of the anticancer properties of prominent this compound diterpenes, focusing on quantitative data, mechanisms of action, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Key this compound Diterpenes and Their Cytotoxic Activity
Several this compound diterpenes have demonstrated significant cytotoxic and antiproliferative activities against a wide range of human cancer cell lines. The most extensively studied compounds include carnosol (B190744), royleanone (B1680014), and sugiol (B1681179).
-
Carnosol : Primarily isolated from rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), carnosol is a phenolic diterpene known for its potent antioxidant, anti-inflammatory, and anticancer properties.[4][5] It has been shown to inhibit cell proliferation, reduce cell viability, and induce apoptosis in various cancer cells, including breast, prostate, and skin cancers.[6][7]
-
Royleanone : This diterpenoid is a prominent member of the this compound class and has been investigated for its effects against prostate cancer.[1][8] Studies show it effectively induces apoptosis and cell cycle arrest, highlighting its potential as a therapeutic lead molecule for prostate cancer management.[8]
-
Sugiol : A bioactive diterpenoid, sugiol has demonstrated potent anticancer activity against pancreatic and gastric cancer cells.[9][10] Its mechanism involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[9]
-
Other Bioactive Abietanes : Numerous other this compound diterpenes, such as 7α-acetylhorminone, dehydroabietinol (B132513), and abietic acid, have also shown promising anticancer effects against colon, pancreatic, and lung cancer cell lines, respectively.[11][12][13]
Quantitative Data on Anticancer Activity
The cytotoxic efficacy of this compound diterpenes is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Cytotoxic Activity of Royleanone and its Derivatives
| Compound | Cancer Cell Line | Assay | Incubation Time | IC50 / GI50 (µM) | Reference |
| Royleanone | LNCaP (Prostate) | CCK8 | 48 hrs | 12.5 | [1][8] |
| 7α-acetoxy-6β-hydroxyroyleanone | NCI-H460 (Lung) | SRB | 48 hrs | 2.7 | [14] |
| 7α-acetoxy-6β-hydroxyroyleanone | NCI-H460/R (Lung, MDR) | SRB | 48 hrs | 3.1 | [14] |
| 7α,6β-dihydroxyroyleanone | NCI-H460 (Lung) | SRB | 48 hrs | 11.8 | [15] |
| 7-ketoroyleanone | MIA PaCa-2 (Pancreatic) | N/A | N/A | IC50 of 2.8 (Topoisomerase I) | [1] |
| 6,7-dehydroroyleanone | Glioma cells | N/A | N/A | Induces apoptosis | [1] |
Table 2: Cytotoxic Activity of Carnosol
| Compound | Cancer Cell Line | Assay | Incubation Time | Concentration (µM) | Effect | Reference |
| Carnosol | PC3 (Prostate) | N/A | 24-72 hrs | 10-70 | Dose- and time-dependent reduction in viability | [7] |
| Carnosol | MDA-MB-231 (Breast) | N/A | 24-48 hrs | 25-100 | Dose- and time-dependent reduction in viability | [7] |
Table 3: Cytotoxic Activity of Sugiol and Other Abietanes
| Compound | Cancer Cell Line | Assay | Incubation Time | IC50 / PC50 (µM) | Reference |
| Sugiol | Mia-PaCa2 (Pancreatic) | N/A | N/A | 15 | [9] |
| Sugiol | SNU-5 (Gastric) | MTT | 24 hrs | >25 | Induces ROS production |
| Dehydroabietinol | MIA PaCa-2 (Pancreatic) | N/A | N/A | 6.6 | [11] |
| 7α-acetylhorminone | HCT116 (Colon) | MTT | N/A | 18 | [13] |
| 7α-acetylhorminone | MDA-MB-231 (Breast) | MTT | N/A | 44 | [13] |
| Euphonoid H (ent-abietane) | C4-2B (Prostate) | N/A | N/A | 5.52 | [2] |
| Euphonoid I (ent-abietane) | C4-2B/ENZR (Prostate, Resistant) | N/A | N/A | 4.16 | [2] |
Mechanisms of Action and Signaling Pathways
This compound diterpenes exert their anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death.
Induction of Apoptosis
A primary mechanism is the induction of apoptosis, or programmed cell death. This is often achieved through the mitochondrial (intrinsic) pathway.
-
Mitochondrial Disruption : Compounds like carnosol and royleanone disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4][8]
-
Caspase Activation : The release of cytochrome c triggers a cascade of caspase activation (caspase-9 and -3), which are the executioner enzymes of apoptosis.[4][5]
-
Regulation of Bcl-2 Family Proteins : Many abietanes, including carnosol and sugiol, modulate the expression of Bcl-2 family proteins.[4][9] They typically downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, shifting the cellular balance in favor of cell death.[4][5][9]
Cell Cycle Arrest
This compound diterpenes can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Royleanone, sugiol, and carnosol have all been shown to induce cell cycle arrest, most commonly at the G2/M phase.[1][6][7][8][9] This arrest prevents the cell from entering mitosis, ultimately leading to cell death.
Modulation of Key Oncogenic Pathways
These compounds interfere with major signaling cascades that are frequently hyperactivated in cancer.
-
PI3K/Akt/mTOR Pathway : This pathway is central to cell growth, proliferation, and survival. Royleanone and dehydroabietinol have been shown to inhibit the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, thereby suppressing downstream signaling.[8][11]
-
STAT3 Pathway : Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and survival. Sugiol has been identified as an inhibitor of STAT3 signaling, potentially by preventing its phosphorylation.[10][16][17]
-
NF-κB Pathway : Nuclear factor kappa B (NF-κB) is another transcription factor linked to inflammation-driven cancer. Carnosol inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα, thus blocking the transcription of pro-survival genes.[4][18]
-
MAPK Pathway : Carnosol also inhibits the phosphorylation of MAP kinases such as ERK, p38, and JNK, which are involved in cell proliferation and invasion.[5][6][18]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer properties of this compound diterpenes, based on methodologies cited in the literature.
Cell Viability Assay (MTT/CCK8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Principle : Metabolically active cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product.[13] The absorbance of this product is measured spectrophotometrically.
-
Protocol :
-
Cell Seeding : Seed cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Treatment : Treat the cells with various concentrations of the this compound diterpene (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Add MTT (to a final concentration of 0.5 mg/mL) or CCK8 solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization : If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Protocol :
-
Cell Treatment : Culture and treat cells with the this compound diterpene as described for the viability assay.
-
Cell Harvesting : Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining : Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The cell population will be separated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle : PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
-
Protocol :
-
Cell Treatment & Harvesting : Treat and harvest cells as previously described.
-
Fixation : Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight to permeabilize the membranes.
-
Staining : Wash the cells to remove ethanol and resuspend in PBS containing PI and RNase A (to prevent staining of double-stranded RNA). Incubate for 30 minutes in the dark.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Principle : Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific primary antibodies followed by enzyme-linked secondary antibodies.
-
Protocol :
-
Protein Extraction : Treat cells with the this compound diterpene, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis : Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation : Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Conclusion and Future Perspectives
This compound diterpenes represent a promising and structurally diverse class of natural products with significant anticancer potential. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical oncogenic signaling pathways makes them attractive candidates for the development of new chemotherapeutic agents. The data summarized herein demonstrates potent activity against various cancer types, including those known for chemoresistance.
Future research should focus on several key areas:
-
In Vivo Studies : While in vitro data is compelling, more extensive in vivo animal studies are necessary to validate the efficacy and assess the safety and pharmacokinetic profiles of these compounds.[8]
-
Structure-Activity Relationship (SAR) : Further investigation into the SAR of this compound diterpenes will enable the rational design and synthesis of semi-synthetic analogs with improved potency, selectivity, and drug-like properties.[2][19]
-
Combination Therapy : Exploring the synergistic effects of this compound diterpenes with existing chemotherapeutic agents could lead to more effective treatment strategies that reduce toxicity and overcome drug resistance.[4]
-
Clinical Trials : Ultimately, the most promising candidates should be advanced into clinical trials to determine their therapeutic potential in human cancer patients.
References
- 1. Advances on Natural this compound, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances on Natural this compound, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienmag.com [scienmag.com]
- 5. Anticancer Properties of Carnosol: A Summary of in Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Anticancer Properties of Carnosol: A Summary of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Royleanone diterpenoid exhibits potent anticancer effects in LNCaP human prostate carcinoma cells by inducing mitochondrial mediated apoptosis, cell cycle arrest, suppression of cell migration and downregulation of mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sugiol (127horbar;hydroxyabieta-8,11,13-trien-7-one) targets human pancreatic carcinoma cells (Mia-PaCa2) by inducing apoptosis, G2/M cell cycle arrest, ROS production and inhibition of cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sugiol Masters Apoptotic Precision to Halt Gastric Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound diterpenes from Abies spectabilis and their anti-pancreatic cancer activity against the MIA PaCa-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A [mdpi.com]
- 13. phcog.com [phcog.com]
- 14. Royleanone Derivatives From Plectranthus spp. as a Novel Class of P-Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Sugiol Masters Apoptotic Precision to Halt Gastric Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carnosol: A Phenolic Diterpene With Cancer Chemopreventive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Effects of this compound Diterpene 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus grandidentatus and Its Semi-Synthetic Analogs: An In Silico Computational Approach [mdpi.com]
A Technical Guide to the Antimicrobial and Anti-inflammatory Properties of Abietane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietane diterpenoids are a large and structurally diverse class of natural products characterized by the this compound skeleton. Predominantly isolated from terrestrial plants, particularly species within the Lamiaceae, Cupressaceae, and Pinaceae families, these compounds have garnered significant scientific interest due to their wide array of biological activities.[1][2] For centuries, plants containing abietanes have been used in traditional medicine to treat ailments such as inflammation, coughs, and fevers.[3][4] Modern pharmacological studies have begun to validate these traditional uses, revealing potent antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the current research on this compound diterpenoids, focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Antimicrobial Effects of Abietanes
This compound diterpenoids have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal species.[1] Their activity is particularly notable against clinically relevant and drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7]
Quantitative Antimicrobial Data
The antimicrobial potency of abietanes is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The data below summarizes the MIC values for several this compound diterpenoids against a range of pathogens.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| Sincoetsin C | Staphylococcus aureus | MRSA CCM 4750 | 128 | [5] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-D-serinate | Staphylococcus aureus | MRSA | 8 | [8][9] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-D-serinate | Staphylococcus epidermidis | - | 8 | [8][9] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-D-serinate | Streptococcus mitis | - | 8 | [8][9] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-D-serinate | Staphylococcus aureus | ATCC 25923 | 60 | [8][9] |
| Dehydroabietic acid (DHA) | Aspergillus terreus | - | 39.7 | [2][10] |
| Dehydrothis compound derivative (6a) | Aspergillus fumigatus | - | 50 | [2] |
| Dehydrothis compound derivative (6a) | Aspergillus niger | - | 63 | [2] |
| Phenol derivative (6b) | Aspergillus fumigatus | - | 25 | [2] |
| Phenol derivative (6b) | Aspergillus niger | - | 25 | [2] |
| Phenol derivative (6b) | Aspergillus terreus | - | 50 | [2] |
| 6-hydroxysalvinolone | Staphylococcus aureus | - | 2.5 | [7] |
| 6-hydroxysalvinolone | Staphylococcus aureus | MRSA | 2.5 | [7] |
| Prattinin A derivative (27) | Escherichia coli | - | 11.7 | [7] |
| Prattinin A derivative (27) | Pseudomonas aeruginosa | - | 11.7 | [7] |
| Prattinin A derivative (27) | Staphylococcus aureus | - | 23.4 | [7] |
| Aethiopinone | Staphylococcus epidermidis | - | 2.44 | [11] |
| Aethiopinone | Bacillus subtilis | - | 1.22 | [11] |
| Castanoid C | Sclerotinia sclerotiorum | - | 1.30 (EC50) | [12] |
| Castanoid C | Valsa mali | - | 0.84 (EC50) | [12] |
| Castanoid C | Botrytis cinerea | - | 2.40 (EC50) | [12] |
| Compound 11 (from S. castanea) | Staphylococcus aureus | - | 6.25 | [12] |
| Compound 11 (from S. castanea) | Pseudomonas syringae pv. actinidae | - | 6.25 | [12] |
Note: MIC values can vary based on the specific assay conditions and microbial strains used.
Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action for abietanes are still under investigation, but evidence suggests multiple modes of action. A key factor appears to be the lipophilicity of the this compound skeleton, which allows for insertion into the microbial cell membrane.[2][13] This can disrupt membrane integrity, leading to the leakage of cellular components and ultimately cell death.[12] Structure-activity relationship (SAR) studies have revealed that specific functional groups are crucial for activity. For instance, a carboxyl group at the C-10 position and a hydroxyl group at the C-12 position are important for activity against Gram-negative and Gram-positive bacteria, respectively.[13] The aromatic C ring and the isopropyl group are also considered necessary for antibacterial action against Gram-positive bacteria.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[7][14]
1. Materials:
-
96-well microtiter plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
-
Sterility control (medium only)
-
Microplate reader or visual inspection
2. Procedure:
-
Preparation of Compound Dilutions: Serially dilute the test compound in the broth medium directly in the 96-well plate to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[14] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the test compound dilutions, positive control, and negative control. The sterility control well receives only broth.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
Visualization: Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Effects of Abietanes
Inflammation is a complex biological response implicated in numerous diseases.[4] Abietanes have demonstrated significant anti-inflammatory activity, primarily by inhibiting the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and prostaglandins.[3][15][16] This activity is often studied in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7 and BV2 microglia.[3][15]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of abietanes is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
| Compound | Mediator | Cell Line | IC₅₀ (µM) | Reference |
| This compound from M. martiusii (1) | Nitric Oxide (NO) | BV2 microglia | 3.12 | [15] |
| This compound from M. martiusii (2) | Nitric Oxide (NO) | BV2 microglia | 15.53 | [15] |
| Quercetin (Control) | Nitric Oxide (NO) | BV2 microglia | 11.8 | [15] |
| Nepetabrate A (1) | Nitric Oxide (NO) | RAW 264.7 | < 50 | |
| Nepetabrate B (2) | Nitric Oxide (NO) | RAW 264.7 | 19.2 | [3][17] |
| Nepetabrate D (4) | Nitric Oxide (NO) | RAW 264.7 | 18.8 | [3][17] |
| Pygmaeocin B (5) | Nitric Oxide (NO) | RAW 264.7 | 0.033 | [18] |
| Dracocephalumoid A | TNF-α | RAW 264.7 | 1.12 | [16] |
| Dracocephalumoid A | IL-1β | RAW 264.7 | 2.15 | [16] |
| Uncinatone | Nitric Oxide (NO) | RAW 264.7 | 5.84 | [16] |
| Trichotomone F | TNF-α | RAW 264.7 | 1.57 | [16] |
| Caryopterisoid C | TNF-α | RAW 264.7 | 2.08 | [16] |
| Caryopterisoid C | IL-1β | RAW 264.7 | 2.41 | [16] |
Mechanism of Anti-inflammatory Action: Signaling Pathways
The anti-inflammatory effects of abietanes are largely attributed to their ability to modulate key intracellular signaling pathways. In response to inflammatory stimuli like LPS, Toll-like receptor 4 (TLR4) activates downstream pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16]
-
NF-κB Pathway: Activation of this pathway leads to the nuclear translocation of the p65 subunit, which induces the transcription of pro-inflammatory genes, including those for iNOS (producing NO), COX-2, TNF-α, and IL-6. Studies suggest that abietanes can inhibit the phosphorylation of key proteins in this pathway, preventing p65 activation and subsequent gene expression.[16]
-
MAPK Pathway: The MAPK family, including JNK, ERK, and p38, also plays a crucial role in regulating the expression of inflammatory mediators. Abietanes have been shown to inhibit the phosphorylation of these kinases, thereby suppressing the inflammatory response.[15][16]
Visualizations: Inflammatory Signaling Pathways
Caption: LPS-induced NF-κB signaling pathway and potential inhibition by abietanes.
Caption: LPS-induced MAPK signaling pathway and potential inhibition by abietanes.
Experimental Protocols: In Vitro Anti-inflammatory Assays
2.4.1 Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.[3][15]
1. Materials:
-
RAW 264.7 or other suitable macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
2. Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to the wells to induce inflammation. Include control wells (cells only, cells + LPS, cells + solvent + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Quantify nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only control.
2.4.2 Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific method used to quantify the concentration of cytokines like TNF-α and IL-6 in culture supernatants.[15][19]
1. Materials:
-
ELISA kit specific for the cytokine of interest (e.g., mouse TNF-α)
-
Culture supernatants collected from the anti-inflammatory assay (as described in 2.4.1)
-
Wash buffer, detection antibody, substrate solution (provided in kit)
-
Microplate reader
2. Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Coating: A microplate is pre-coated with a capture antibody specific for the target cytokine.
-
Sample Addition: Add standards and cell culture supernatants to the wells and incubate. The cytokine in the sample binds to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection: Add a biotin-conjugated detection antibody, which binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP), which binds to the biotin.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stopping Reaction: Stop the reaction with an acid solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Visualization: Workflow for In Vitro Anti-inflammatory Assays
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
Conclusion and Future Perspectives
This compound diterpenoids represent a promising class of natural products with well-documented dual antimicrobial and anti-inflammatory activities. The quantitative data clearly indicate their potential to combat pathogenic microbes, including resistant strains, and to mitigate inflammatory responses by modulating key signaling pathways like NF-κB and MAPK. The detailed experimental protocols provided herein serve as a foundation for the standardized evaluation of these compounds.
Future research should focus on elucidating the precise molecular targets to refine our understanding of their mechanisms of action. Further exploration of structure-activity relationships through semi-synthesis and derivatization could lead to the development of novel this compound-based analogues with enhanced potency and improved pharmacokinetic profiles. Given their dual action, abietanes are particularly attractive candidates for developing therapies for conditions where infection and inflammation are intertwined. Continued investigation is warranted to translate these promising in vitro findings into viable clinical applications.
References
- 1. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammatory and Cytotoxic Activities of this compound Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Syntheses and antibacterial activities of diterpene catechol derivatives with this compound, totarane and podocarpane skeletons against methicillin-resistant Staphylococcus aureus and Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged this compound Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
- 9. Antibacterial profiling of this compound-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uv.es [uv.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
Abietane Diterpenoids from Salvia Species: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The genus Salvia, the largest in the Lamiaceae family, comprises over 1000 species distributed worldwide.[1][2] Many species have a long history of use in traditional medicine for treating a variety of ailments.[2] Modern phytochemical investigations have revealed that Salvia species are a rich source of bioactive secondary metabolites, with abietane diterpenoids being one of the most prominent and structurally diverse classes.[1][2][3] These compounds have garnered significant attention from the scientific community due to their wide range of promising pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[3][4][5][6] This technical guide provides an in-depth overview of this compound diterpenoids derived from Salvia species, focusing on their chemical diversity, biological activities, and the experimental methodologies used for their study.
Chemical Diversity of this compound Diterpenoids in Salvia
This compound diterpenoids are characterized by a tricyclic carbon skeleton derived from this compound. The structural diversity within this class arises from various modifications to the this compound framework, such as oxidation, rearrangement, and the addition of different functional groups.[1] Highly oxygenated and rearranged this compound diterpenoids are frequently isolated from Salvia species.[5][6] A notable subclass is the icetexane diterpenoids, which are 9(10→20)-abeo-abietanes, that have been identified in several Salvia species, including S. ballotiflora.[1]
Biological Activities and Therapeutic Potential
This compound diterpenoids from Salvia species exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.
Anti-inflammatory Activity
A significant number of this compound diterpenoids isolated from various Salvia species have demonstrated potent anti-inflammatory properties. For instance, compounds isolated from Salvia przewalskii were found to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[4] These compounds also suppressed the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] Similarly, highly oxygenated this compound diterpenoids from Salvia miltiorrhiza exhibited anti-inflammatory activity by inhibiting the release of NO, TNF-α, and IL-6, and downregulating the mRNA expression of pro-inflammatory mediators like IL-1β, IL-6, TNF-α, iNOS, and COX-2 in LPS-stimulated RAW 264.7 cells.[5] Mechanistic studies have revealed that some of these compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5]
Anticancer and Cytotoxic Activity
The anticancer potential of this compound diterpenoids from Salvia has been extensively investigated. Numerous compounds have shown significant cytotoxicity against a panel of human cancer cell lines. For example, diterpenoids from Salvia ballotiflora displayed antiproliferative activity against human glioblastoma (U251) and lung adenocarcinoma (SKLU-1) cell lines.[1][7] Aethiopinone, a diterpenoid from Salvia sclarea, was found to be highly active against human leukemia cell lines NALM-6 and HL-60. Diterpenes from Salvia leriifolia also showed cytotoxicity against AGS, MIA PaCa-2, HeLa, and MCF-7 cell lines.[8] Furthermore, this compound diterpenoids from Salvia libanoticum demonstrated dose-dependent inhibitory effects on MDA-MB-231 breast cancer and HCT116 colon cancer cells.[9]
Antimicrobial Activity
Certain this compound diterpenoids have shown promising activity against a range of pathogens. Horminone and 7-acetylhorminone are two examples of abietanes from Salvia that have demonstrated potent antibacterial activity.[2] The antimicrobial potential of these compounds warrants further investigation for the development of new antimicrobial agents.
Antioxidant Activity
Some this compound diterpenoids from Salvia species possess radical scavenging and antioxidant properties. Diterpenoids isolated from Salvia clinopodioides showed better effects than α-tocopherol in the inhibition of lipid peroxidation and moderate activity in the DPPH assay.[10]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of selected this compound diterpenoids from Salvia species.
Table 1: Anti-inflammatory Activity of this compound Diterpenoids
| Compound | Salvia Species | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 4 | S. miltiorrhiza | TNF-α inhibition | RAW 264.7 | 24.47 | [5] |
| Compound 5 | S. miltiorrhiza | TNF-α inhibition | RAW 264.7 | 0.75 | [5] |
| Compound 16 | S. miltiorrhiza | TNF-α inhibition | RAW 264.7 | 3.32 | [5] |
| Compound 4 | S. miltiorrhiza | IL-6 inhibition | RAW 264.7 | 2.66 | [5] |
| Compound 5 | S. miltiorrhiza | IL-6 inhibition | RAW 264.7 | 0.29 | [5] |
| Compound 16 | S. miltiorrhiza | IL-6 inhibition | RAW 264.7 | 2.00 | [5] |
Table 2: Antiproliferative and Cytotoxic Activity of this compound Diterpenoids
| Compound | Salvia Species | Cell Line | Assay | IC50 (µM) | Reference |
| Icetexane 6 | S. ballotiflora | U251 (human glioblastoma) | Sulforhodamine B | 0.27 ± 0.08 | [1][7] |
| Icetexane 3 | S. ballotiflora | U251 (human glioblastoma) | Sulforhodamine B | 1.40 ± 0.03 | [1][7] |
| Icetexane 6 | S. ballotiflora | SKLU-1 (human lung adenocarcinoma) | Sulforhodamine B | 0.46 ± 0.05 | [1][7] |
| Icetexane 3 | S. ballotiflora | SKLU-1 (human lung adenocarcinoma) | Sulforhodamine B | 0.82 ± 0.06 | [1][7] |
| Pisiferal | S. leriifolia | AGS | MTT | 9.3 ± 0.6 | [8] |
| Pisiferal | S. leriifolia | MIA PaCa-2 | MTT | 14.38 ± 1.4 | [8] |
| 7α-acetylhorminone | S. libanoticum | HCT116 | MTT | 18 | [9] |
| 7α-acetylhorminone | S. libanoticum | MDA-MB-231 | MTT | 44 | [9] |
| Aethiopinone | S. sclarea | NALM-6 | Trypan Blue Exclusion | 0.6 µg/mL | [11] |
| Aethiopinone | S. sclarea | HL-60 | Trypan Blue Exclusion | 4.8 µg/mL | [11] |
| Salvipisone | S. sclarea | NALM-6 & HL-60 | Trypan Blue Exclusion | 6-8 µg/mL | [11] |
Table 3: Antioxidant Activity of this compound Diterpenoids
| Compound | Salvia Species | Assay | IC50 (µM) | Reference |
| Compound 4 | S. ballotiflora | DPPH reduction | 98.4 ± 3.3 | [1][7] |
| α-tocopherol (control) | - | DPPH reduction | 31.7 ± 1.04 | [1][7] |
| Compound 2a | S. clinopodioides | Lipid peroxidation inhibition | 5.9 ± 0.1 | [10] |
| Compound 3 | S. clinopodioides | Lipid peroxidation inhibition | 2.7 ± 0.2 | [10] |
Experimental Protocols
This section outlines the general methodologies employed in the isolation, characterization, and biological evaluation of this compound diterpenoids from Salvia species.
Isolation and Purification
A general workflow for the isolation of this compound diterpenoids is depicted below.
Protocol:
-
Plant Material Preparation: The plant material (e.g., roots, aerial parts) is collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as acetone, methanol, or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield the crude extract.[9]
-
Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with solvents like dichloromethane, ethyl acetate, and methanol.[9]
-
Purification: The collected fractions are analyzed by Thin Layer Chromatography (TLC). Fractions containing compounds of interest are combined and subjected to further purification using techniques such as Sephadex LH-20 column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate the pure diterpenoids.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction.[4][5][8]
Anti-inflammatory Assays
Nitric Oxide (NO) Production Inhibition Assay:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a few hours.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
NO Measurement: After a 24-hour incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
Cytokine Release Assay (ELISA):
-
Cell Treatment: RAW 264.7 cells are treated with the test compounds and stimulated with LPS as described above.
-
Supernatant Collection: The culture supernatant is collected after a specified incubation period.
-
ELISA: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Cytotoxicity and Antiproliferative Assays
MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
Treatment: The cells are treated with different concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).[9]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control.[9]
Sulforhodamine B (SRB) Assay:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a sulforhodamine B (SRB) solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength to determine the cell density.
Antimicrobial Assays
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. An indicator dye like resazurin (B115843) or tetrazolium violet can be used to aid in the visualization of microbial growth.[12]
Disk Diffusion Assay (Kirby-Bauer Method):
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).[13]
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[13]
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters.[13]
Signaling Pathways and Biosynthesis
Modulation of the NF-κB Signaling Pathway
Several this compound diterpenoids from Salvia exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.
Biosynthesis of this compound Diterpenoids
The biosynthesis of this compound diterpenoids in plants originates from the general terpenoid pathway.
Conclusion
This compound diterpenoids from Salvia species represent a vast and structurally diverse group of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities make them compelling lead compounds for drug discovery. This technical guide provides a comprehensive overview of the current state of research in this field, offering valuable information for researchers, scientists, and drug development professionals. Further studies are warranted to fully elucidate the mechanisms of action of these compounds and to explore their potential for clinical applications.
References
- 1. Structure, Absolute Configuration, and Antiproliferative Activity of this compound and Icetexane Diterpenoids from Salvia ballotiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constituents from Salvia Species and Their Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. This compound-Type Diterpenoids: Insights into Structural Diversity and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structurally diverse this compound diterpenoids from the whole plants of Salvia przewalskii Maxim. With anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of highly oxygenated this compound diterpenoids from Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Diterpenoids from the Hairy Roots of Salvia corrugata [mdpi.com]
- 7. Structure, Absolute Configuration, and Antiproliferative Activity of this compound and Icetexane Diterpenoids from Salvia ballotiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic this compound diterpenoids from Salvia leriifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic and Proapoptotic Activity of Diterpenoids from ... [degruyterbrill.com]
- 12. researchgate.net [researchgate.net]
- 13. asm.org [asm.org]
Methodological & Application
Synthesis of Abietane-Type Diterpenoids: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of abietane-type diterpenoids, a class of natural products with significant therapeutic potential. These compounds, characterized by a tricyclic carbon framework, have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on the chemical synthesis of key this compound diterpenoids, offering step-by-step methodologies and quantitative data to support research and development in this field.
Data Presentation: Synthetic Yields
The following tables summarize the yields for the multi-step synthesis of representative this compound-type diterpenoids, providing a quantitative overview of the efficiency of these synthetic routes.
Table 1: Synthesis of 18-(Phthalimide-2-yl)ferruginol from (+)-Dehydroabietylamine [4]
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Phthaloylation | (+)-Dehydroabietylamine | N-Phthaloyldehydroabietylamine | 96 |
| 2 | Friedel-Crafts Acylation | N-Phthaloyldehydroabietylamine | 12-Acetyl-N-phthaloyldehydroabietylamine | 88 |
| 3 | Baeyer-Villiger Oxidation | 12-Acetyl-N-phthaloyldehydroabietylamine | 12-Acetoxy-N-phthaloyldehydroabietylamine | 83-85 |
| 4 | Methanolysis | 12-Acetoxy-N-phthaloyldehydroabietylamine | 18-(Phthalimide-2-yl)ferruginol | 90-93 |
| Overall | (+)-Dehydroabietylamine | 18-(Phthalimide-2-yl)ferruginol | ~60 |
Table 2: Synthesis of Dehydroabietic Acid Derivatives from Abietic Acid [5]
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Esterification | Abietic Acid | Methyl Abietate | Quantitative |
| 2 | Aromatization | Methyl Abietate | Methyl Dehydroabietate | 85 |
| 3 | Saponification | Methyl Dehydroabietate | Dehydroabietic Acid | - |
| 4 | Reduction | Methyl Dehydroabietate | Dehydroabietinol (B132513) | 90 |
| 5 | Oxidation | Dehydroabietinol | Dehydroabietinal | 95 |
Table 3: Synthesis of (+)-Callitrisic Acid from (+)-Abietic Acid [6]
| Step | Reaction | Overall Yield (%) |
| 1-10 | Multi-step synthesis | 32 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the synthesis of this compound-type diterpenoids.
Protocol 1: Synthesis of 18-(Phthalimide-2-yl)ferruginol[4]
Step 1: N-Phthaloyldehydroabietylamine
-
Dissolve (+)-dehydroabietylamine (1 equivalent) and phthalic anhydride (B1165640) (1.1 equivalents) in toluene.
-
Reflux the mixture for 4 hours using a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from ethanol (B145695) to yield N-phthaloyldehydroabietylamine (96% yield).
Step 2: 12-Acetyl-N-phthaloyldehydroabietylamine
-
Dissolve N-phthaloyldehydroabietylamine (1 equivalent) in dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous aluminum chloride (AlCl₃, 3 equivalents) portion-wise, followed by the dropwise addition of acetyl chloride (1.5 equivalents).
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 12-acetyl-N-phthaloyldehydroabietylamine (88% yield).
Step 3: 12-Acetoxy-N-phthaloyldehydroabietylamine [4]
-
Dissolve 12-acetyl-N-phthaloyldehydroabietylamine (1 equivalent) and meta-chloroperbenzoic acid (m-CPBA, 2.6 equivalents) in DCM and cool in an ice-bath.[4]
-
Add trifluoroacetic acid (1.0 equivalent) dropwise and stir the mixture for 20 minutes before allowing it to warm to room temperature. Continue stirring for 23 hours.[4]
-
Dilute the reaction mixture with DCM and quench with aqueous 10% Na₂SO₃.[4]
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (n-hexane-EtOAc, 7:3) to give 12-acetoxy-N-phthaloyldehydroabietylamine (83% yield).[4]
Step 4: 18-(Phthalimide-2-yl)ferruginol [4]
-
Dissolve 12-acetoxy-N-phthaloyldehydroabietylamine (1 equivalent) in a 1:1 mixture of DCM and absolute methanol.[4]
-
Add K₂CO₃ (5.0 equivalents) in portions while stirring at room temperature.[4]
-
Monitor the reaction by TLC (n-hexane-EtOAc, 8:2). After approximately 2.5 hours, filter the mixture.[4]
-
Acidify the filtrate with 10% HCl and extract with DCM.[4]
-
Wash the combined organic phases with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (n-hexane-EtOAc, 7:3) to yield 18-(phthalimide-2-yl)ferruginol as a yellow foam (90% yield).[4][7]
Protocol 2: Synthesis of Dehydroabietic Acid Derivatives[5]
Step 1: Methyl Dehydroabietate
-
Heat methyl abietate neat in the presence of 5% Pd/C at 250°C.
-
Monitor the reaction for the aromatization of the ring system.
-
After completion, cool the mixture and purify by column chromatography to obtain methyl dehydroabietate (85% yield).[5]
Step 2: Dehydroabietinol
-
Dissolve methyl dehydroabietate (1 equivalent) in dry tetrahydrofuran (B95107) (THF).
-
Add lithium aluminum hydride (LiAlH₄, 1.5 equivalents) portion-wise at 0°C.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to 0°C and quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate to obtain dehydroabietinol (90% yield).[5]
Step 3: Dehydroabietinal
-
Dissolve dehydroabietinol (1 equivalent) in DCM.
-
Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 2 hours.
-
Quench the reaction with a saturated solution of Na₂S₂O₃.
-
Extract the mixture with DCM, wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield dehydroabietinal (95% yield).[5]
Signaling Pathways and Biological Activity
This compound-type diterpenoids exert their biological effects through the modulation of various cellular signaling pathways. Their anticancer and anti-inflammatory properties are of particular interest to the drug development community.
Anticancer Activity: Induction of Apoptosis
Many this compound diterpenoids induce apoptosis in cancer cells.[1] This programmed cell death is a critical mechanism for eliminating malignant cells and is often dysregulated in cancer. The intrinsic apoptosis pathway, which is frequently targeted by these compounds, involves the mitochondria and a cascade of caspase activation.
Caption: Intrinsic apoptosis pathway induced by this compound diterpenoids.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of this compound diterpenoids are often attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, this compound diterpenoids can reduce the production of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound diterpenoids.
Biosynthetic and Synthetic Workflow
The synthesis of this compound diterpenoids can be approached from both biosynthetic and chemical synthesis perspectives. The biosynthetic pathway provides a blueprint for the construction of the core this compound skeleton, which can then be elaborated through various chemical transformations.
Caption: Biosynthetic and chemical synthesis workflow for this compound diterpenoids.
References
- 1. Multiple pro-apoptotic targets of this compound diterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic this compound diterpenoids: their biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. uv.es [uv.es]
- 6. Total synthesis of naturally occurring this compound diterpenoids via a late-stage Fe(iii)-bTAML catalysed Csp3–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Isolation of Abietanes from Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction: Abietane diterpenoids are a large and structurally diverse class of natural products found predominantly in the plant kingdom, particularly in species of the Lamiaceae, Cupressaceae, and Cephalotaxaceae families. These compounds have garnered significant interest due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] This document provides detailed application notes and standardized protocols for the extraction and isolation of abietanes from various plant sources, intended to guide researchers in the efficient recovery of these valuable secondary metabolites for further study and drug development.
Part 1: Extraction of this compound Diterpenoids
The selection of an appropriate extraction method is critical and depends on the physicochemical properties of the target abietanes, the plant matrix, and the desired scale of extraction. Abietanes are typically lipophilic, making non-polar or medium-polarity solvents effective for their extraction.
General Experimental Workflow for Extraction and Isolation
The overall process involves a multi-step approach from raw plant material to purified compounds.
Caption: General workflow for this compound extraction and isolation.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Principle: This method uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the matrix, enhancing solvent penetration and mass transfer, leading to higher extraction efficiency in a shorter time. It is particularly effective for acetonic extracts of Plectranthus species.[1]
-
Materials:
-
Dried and powdered plant material (e.g., Plectranthus spp. leaves).
-
Acetone (B3395972) (analytical grade).[1][5]
-
Ultrasonic bath.
-
Filter paper (e.g., Whatman No. 1).
-
Round-bottom flask.
-
Rotary evaporator.
-
-
Procedure:
-
Weigh 10 g of finely powdered, dried plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of acetone to achieve a 1:10 solid-to-solvent ratio.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25-30°C) to prevent degradation of thermolabile compounds.
-
After sonication, filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates in a round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude acetone extract.
-
Store the dried extract at -20°C until further analysis.[1]
-
Protocol 2: Soxhlet Extraction
-
Principle: This continuous extraction method uses a small volume of solvent which is repeatedly vaporized and condensed, flowing over the plant material. It is thorough but the prolonged exposure to heat may degrade some abietanes. It has been used for extracting diterpenoids from Salvia officinalis with petroleum ether.[6]
-
Materials:
-
Dried and powdered plant material (e.g., Salvia officinalis leaves).
-
Petroleum ether (40-70°C).
-
Soxhlet apparatus (thimble, extraction chamber, condenser, flask).
-
Heating mantle.
-
Cellulose (B213188) thimble.
-
-
Procedure:
-
Accurately weigh about 5 g of the dried, powdered plant material and place it inside a cellulose thimble.
-
Place the thimble into the extraction chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with 150 mL of petroleum ether.
-
Assemble the Soxhlet apparatus and connect it to a condenser and a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for approximately 10 hours. The solvent will siphon back into the flask once the extraction chamber is full, completing a cycle.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Dismantle the setup and transfer the solvent containing the extract to a separate flask.
-
Concentrate the extract using a rotary evaporator to yield the crude extract.
-
Protocol 3: Supercritical Fluid Extraction (SFE)
-
Principle: SFE uses a supercritical fluid, most commonly CO₂, as the extraction solvent.[7][8] By manipulating temperature and pressure, the density and solvating power of CO₂ can be tuned to selectively extract compounds.[7][9] It is a green technology that avoids toxic organic solvents and operates at low temperatures, preserving thermolabile compounds.[8][10]
-
Materials:
-
Dried and powdered plant material.
-
Supercritical Fluid Extractor.
-
High-purity carbon dioxide (CO₂).
-
Co-solvent (e.g., ethanol), if necessary.
-
-
Procedure:
-
Load the ground plant material (e.g., 100 g) into the extraction vessel of the SFE system.
-
Seal the vessel and heat it to the desired extraction temperature (e.g., 50°C).[9]
-
Pump liquid CO₂ into the vessel. The pump will increase the pressure to the desired level (e.g., 35 MPa or ~350 bar) to bring the CO₂ into a supercritical state.[9]
-
If a co-solvent is used to increase polarity, it is introduced into the CO₂ stream at a specific percentage (e.g., 5-10% ethanol).
-
Maintain a constant flow rate of supercritical CO₂ (e.g., 25 L/h) through the vessel for the duration of the extraction (e.g., 2-4 hours).[9]
-
The extract-laden supercritical fluid passes through a pressure reduction valve into a collection vessel (separator).
-
In the separator, the pressure is lowered, causing the CO₂ to return to a gaseous state and lose its solvating power, precipitating the extracted compounds.
-
The gaseous CO₂ can be recycled, and the collected extract is removed from the separator.
-
Quantitative Data on Extraction
The efficiency of extraction varies significantly with the method, solvent, and plant species.
| Plant Species | Extraction Method | Solvent | Key Parameters | Yield/Result | Reference |
| Salvia officinalis | Soxhlet | Petroleum Ether | 10 hours | 36.4 ± 1.36 mg/g | |
| Salvia officinalis | Reflux | Petroleum Ether | L = 400 mL/g | 30.3 mg/g | |
| Salvia officinalis | Percolation + Reflux | Petroleum Ether | 200 mL percolation + 100 mL reflux | 29.7 mg/g + 7.3 mg/g | |
| Salvia microphylla | Ultrasonic Bath | Methanol | 2 hours | 1.23 g extract from 15 g leaves | [11] |
| Plectranthus spp. | Ultrasound-Assisted | Acetone | Not specified | High yields of diterpenoids reported | [1] |
| P. madagascariensis | Maceration | Acetone | Not specified | Most cytotoxic extract (IC₅₀ ≈ 64 µg/ml) | [5] |
Part 2: Isolation and Purification of Abietanes
Following extraction, the crude mixture contains numerous compounds. Column chromatography is the primary technique for isolating individual abietanes.[12][13]
Experimental Protocols
Protocol 4: Column Chromatography on Silica (B1680970) Gel
-
Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase (solvent system).[13] More polar compounds adsorb more strongly to the polar silica gel and elute later, while non-polar compounds travel down the column faster.[13]
-
Materials:
-
Crude plant extract.
-
Silica gel (e.g., 100-200 mesh).
-
Glass chromatography column.
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297), cyclohexane).[11]
-
Sand (acid-washed).
-
Cotton or glass wool.
-
Collection tubes/flasks.
-
TLC plates for monitoring fractions.
-
-
Procedure:
-
Column Packing (Wet Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. b. Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% n-hexane). Use a ratio of approximately 20-50 parts silica gel to 1 part crude extract by weight.[13] c. Pour the slurry into the column. Tap the column gently to ensure even packing and remove air bubbles. d. Allow the silica to settle, and then add another layer of sand on top to protect the silica bed. Drain the solvent until the level is just above the top sand layer. Never let the column run dry. [13]
-
Sample Loading: a. Dissolve the crude extract (e.g., 1.23 g) in a minimal amount of a suitable solvent (e.g., the initial mobile phase or a slightly more polar solvent like dichloromethane). b. Alternatively, for less soluble extracts, perform a dry loading: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: a. Begin elution with the least polar solvent (e.g., 100% cyclohexane (B81311) or n-hexane). b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution. An example gradient could be starting with 100% cyclohexane and gradually increasing the ethyl acetate concentration to 15%.[11] c. Collect the eluate in fractions of a fixed volume (e.g., 15 mL).
-
Fraction Analysis: a. Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system. b. Combine fractions that show similar TLC profiles. c. Evaporate the solvent from the combined fractions to yield purified or semi-purified compounds.
-
Further Purification: Fractions containing more than one compound may require further purification using techniques like semi-preparative HPLC.[12]
-
Part 3: Biological Activity and Signaling Pathways
This compound diterpenoids exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis.[2][4] For example, tanshinone I has been shown to induce apoptosis in human endometrial cancer cells by increasing reactive oxygen species (ROS) levels, which in turn modulates the JAK/STAT signaling pathway.[2]
Illustrative Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a simplified, generalized pathway by which certain this compound diterpenoids may induce apoptosis in cancer cells, based on mechanisms described in the literature.[2][14]
Caption: Simplified pathway of this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. uv.es [uv.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. mdpi.com [mdpi.com]
- 12. Isolation, identification and bioactivities of this compound diterpenoids from Premna szemaoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Insight the Biological Activities of Selected this compound Diterpenes Isolated from Plectranthus spp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Abietane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the characterization of abietane diterpenoids, a diverse class of natural products with significant therapeutic potential. The following sections detail the key analytical techniques, experimental procedures, and data interpretation strategies essential for the isolation, identification, and quantification of these compounds.
Extraction and Isolation of this compound Diterpenoids
The successful characterization of abietanes begins with efficient extraction and isolation from their natural sources, most notably from species of the Lamiaceae family such as Salvia (sage) and Rosmarinus (rosemary), as well as from the resin of coniferous trees.
Application Note:
The choice of extraction solvent and method is critical and depends on the polarity of the target abietanes. Generally, non-polar to medium-polarity solvents are effective. For instance, petroleum ether is suitable for extracting lipophilic abietanes like carnosic acid from Salvia officinalis[1]. Hot acetone (B3395972) extraction using a Soxhlet apparatus is another common method for obtaining a crude extract from plant roots[2]. Subsequent purification often involves a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC)[2].
Experimental Protocol: Extraction from Salvia Species[2][3]
-
Plant Material Preparation: Air-dry the powdered plant material (e.g., roots of Salvia libanoticum) at room temperature.
-
Soxhlet Extraction:
-
Place 4 kg of the dried, powdered roots into a large-scale Soxhlet apparatus.
-
Extract with hot acetone until the solvent running through the apparatus is colorless.
-
Evaporate the solvent from the collected extract under reduced pressure to obtain the crude acetone extract.
-
-
Fractionation by Column Chromatography:
-
Prepare a silica gel column (e.g., 2000 g silica gel for 40 g of crude extract).
-
Apply the crude extract to the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common gradient is petroleum ether:dichloromethane (from 80:20 to 0:100), followed by dichloromethane:methanol (B129727) (from 95:5 to 0:100)[2].
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Further Purification:
-
Combine fractions containing compounds of interest based on their TLC profiles.
-
Subject the combined fractions to further purification steps such as preparative TLC or preparative HPLC to isolate pure this compound diterpenoids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound diterpenoids, providing detailed information about the carbon skeleton and the stereochemistry of the molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are routinely employed for unambiguous signal assignments[3].
Application Note:
The ¹H NMR spectra of abietanes typically show characteristic signals for methyl groups, olefinic protons, and aromatic protons, depending on the specific structure. For example, in aromatic abietanes, the protons on the aromatic C-ring appear in the range of δ 6.5-7.5 ppm. Quantitative ¹H-NMR (qNMR) can be a rapid and accurate method for the quantification of specific abietanes in plant extracts without the need for extensive sample purification[4].
Experimental Protocol: NMR Analysis[6]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound diterpenoid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 500 MHz spectrometer include a spectral width of 5.5 kHz, 64k data points, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 24 kHz, 32k data points, and 1024 scans.
-
-
2D NMR Acquisition:
-
Perform standard 2D NMR experiments (COSY, HSQC, HMBC) using the spectrometer's predefined pulse sequences. For HMBC, optimize the delay for long-range couplings (e.g., 8 Hz) to observe correlations between protons and carbons separated by 2-3 bonds.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign the signals by analyzing the chemical shifts, coupling constants, and correlations observed in the 2D spectra.
Quantitative NMR (qNMR) Data:
| This compound Diterpenoid | ¹H Chemical Shift (ppm) for Quantification | Solvent | Reference |
| Dehydroabietic acid | 7.34 - 6.87 (aromatic protons) | CDCl₃ | [2] |
| Carnosic acid | ~6.51 (H-14, aromatic) | CDCl₃ | [5] |
| Carnosol | ~6.51 (H-14, aromatic) | CDCl₃ | [5] |
¹H and ¹³C NMR Data for Selected Abietanes:
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 37.86 | 1.81, 1.50 |
| 2 | 18.51 | 1.71, 1.53 |
| 3 | 36.84 | 2.31, 1.71 |
| 4 | 47.38 | - |
| 5 | 44.55 | 1.85 |
| 6 | 21.74 | 2.24 |
| 7 | 29.98 | 2.90 |
| 8 | 134.69 | - |
| 9 | 146.72 | - |
| 10 | 36.67 | - |
| 11 | 124.12 | 7.16 |
| 12 | 126.90 | 7.00 |
| 13 | 145.72 | - |
| 14 | 123.88 | 6.89 |
| 15 | 33.44 | 2.89 |
| 16 | 23.97 | 1.22 |
| 17 | 23.97 | 1.22 |
| 18 | 184.47 | - |
| 19 | 16.21 | 1.29 |
| 20 | 25.13 | 1.22 |
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 30.0 | 3.11 |
| 2 | 19.3 | 1.63 |
| 3 | 41.5 | 1.35 |
| 4 | 34.3 | - |
| 5 | 47.9 | 1.95 |
| 6 | 21.0 | 1.75 |
| 7 | 29.1 | 2.75 |
| 8 | 128.5 | - |
| 9 | 142.1 | - |
| 10 | 45.9 | - |
| 11 | 141.0 | - |
| 12 | 143.0 | - |
| 13 | 121.5 | - |
| 14 | 115.0 | 6.51 |
| 15 | 26.5 | 3.36 |
| 16 | 22.5 | 1.06 |
| 17 | 22.5 | 1.05 |
| 18 | 33.5 | 0.75 |
| 19 | 21.6 | 0.72 |
| 20 | 182.0 | - |
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 38.9 | 1.85 |
| 2 | 19.2 | 1.70 |
| 3 | 41.6 | 1.40 |
| 4 | 33.5 | - |
| 5 | 50.4 | 1.45 |
| 6 | 19.4 | 1.75 |
| 7 | 30.5 | 2.80 |
| 8 | 130.8 | - |
| 9 | 147.5 | - |
| 10 | 37.9 | - |
| 11 | 110.8 | 6.65 |
| 12 | 151.4 | - |
| 13 | 135.2 | - |
| 14 | 115.1 | 6.80 |
| 15 | 27.2 | 3.15 |
| 16 | 22.7 | 1.20 |
| 17 | 22.7 | 1.20 |
| 18 | 33.4 | 0.92 |
| 19 | 21.7 | 0.90 |
| 20 | 25.5 | 1.15 |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is a powerful tool for the identification and quantification of this compound diterpenoids.
Application Note:
GC-MS is well-suited for the analysis of volatile and semi-volatile abietanes. However, many abietanes containing polar functional groups (e.g., hydroxyl, carboxyl) require derivatization, typically silylation, to increase their volatility and thermal stability[12][13]. LC-MS, especially with techniques like UPLC-Q-TOF-MS/MS, is highly effective for analyzing a wide range of abietanes in complex mixtures without the need for derivatization, providing both quantitative data and structural information through fragmentation patterns[14][15][16]. The fragmentation of the this compound skeleton is influenced by the position of double bonds and functional groups[3]. For example, dehydroabietic acid often shows a characteristic loss of the carboxylic group[17].
Experimental Protocol: GC-MS Analysis of Silylated Abietanes[14][20]
-
Sample Preparation and Derivatization:
-
To a dried extract containing abietanes, add a known amount of an internal standard (e.g., deuterated betulin).
-
Add 100 µL of a silylation reagent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine (B92270) (2:1 v/v).
-
Tightly cap the vial and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7820A or similar.
-
Column: HP-5-ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 300°C.
-
Injection Volume: 2 µL (splitless).
-
Oven Temperature Program: Initial temperature of 50°C (hold for 1 min), ramp up to 320°C at 10°C/min, and hold for 2 min.
-
MS System: Agilent 5973N or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-600.
-
Experimental Protocol: UPLC-Q-TOF-MS/MS Analysis[16][18]
-
Sample Preparation:
-
Dissolve the extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter.
-
-
UPLC Conditions:
-
UPLC System: Waters ACQUITY UPLC or similar.
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Gradient: A typical gradient could be: 0-3 min, 5% B; 3-20 min, 5-30% B; 20-50 min, 30-80% B; 50-55 min, 80% B; followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 35°C.
-
-
Q-TOF-MS/MS Conditions:
-
MS System: Waters Xevo G2-XS Q-TOF or similar.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Desolvation Temperature: 450°C.
-
Source Temperature: 80°C.
-
Scan Range: m/z 100-1000.
-
MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra of the most abundant ions.
-
Mass Spectrometry Fragmentation Data:
| Compound | Precursor Ion [M+H]⁺ | Key Fragment Ions (m/z) | Reference |
| Dehydroabietic acid | 301 | 255 ([M+H-HCOOH]⁺), 239 | [17] |
High-Performance Liquid Chromatography (HPLC)
HPLC with Diode-Array Detection (DAD) is a robust and widely used technique for the separation and quantification of this compound diterpenoids in various samples.
Application Note:
Reversed-phase HPLC using a C18 column is the most common approach for separating abietanes based on their polarity. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) generally provides good resolution. DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. For quantification, calibration curves are constructed using pure standards of the target abietanes[18][19].
Experimental Protocol: HPLC-DAD Analysis[21][22]
-
Sample and Standard Preparation:
-
Prepare stock solutions of pure this compound standards (e.g., 1 mg/mL in methanol).
-
Create a series of calibration standards by diluting the stock solutions to concentrations ranging from, for example, 5 to 200 µg/mL.
-
Prepare the sample extract and filter it through a 0.20 µm syringe filter.
-
-
HPLC-DAD Conditions:
-
HPLC System: Waters Alliance or similar, equipped with a DAD.
-
Column: Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Gradient: 0-40 min, 35-100% B; 40-45 min, 100% B; 45-52 min, 100-35% B; 52-60 min, 35% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
DAD Detection: Monitor at 210 nm and 245 nm.
-
-
Quantification:
-
Construct a calibration curve for each analyte by plotting the peak area versus the concentration.
-
Determine the concentration of the abietanes in the sample by interpolating their peak areas on the calibration curves.
-
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.
Application Note:
For this compound diterpenoids, obtaining a single crystal of suitable quality is the most critical and often the most challenging step. The crystal should be at least 0.1 mm in all dimensions and free of significant defects[20][21]. Once a suitable crystal is obtained, it is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed to generate a 3D electron density map, from which the atomic positions can be determined[21][22].
Experimental Protocol: Single-Crystal X-ray Diffraction[23][25]
-
Crystallization:
-
Dissolve the purified this compound diterpenoid in a suitable solvent or solvent mixture.
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution to grow single crystals.
-
-
Crystal Mounting:
-
Select a high-quality single crystal under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.
-
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
-
Structure Refinement:
-
Refine the atomic positions and thermal parameters of the model against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
For chiral molecules, the absolute configuration can often be determined from the diffraction data, especially when using a Cu X-ray source.
-
Biological Activity and Signaling Pathways
Many this compound diterpenoids exhibit significant biological activities, including anticancer, anti-inflammatory, and antiviral properties. Understanding the molecular mechanisms underlying these activities is crucial for drug development.
Application Note:
This compound diterpenoids have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, some abietanes can inhibit the NF-κB and MAPK/ERK signaling pathways, which are often dysregulated in cancer and inflammatory diseases[6][8][23][24]. Cytotoxicity assays are commonly used to evaluate the anticancer potential of these compounds.
Cytotoxicity of this compound Diterpenoids (IC₅₀ Values)
| This compound Diterpenoid | Cell Line | IC₅₀ (µM) | Reference |
| Sterenoid E | HL-60 (Leukemia) | 4.7 | [25] |
| Sterenoid E | SMMC-7721 (Hepatoma) | 7.6 | [25] |
| Tanshinone I | HEC-1-A (Endometrial Cancer) | 20 | [6] |
| 18-Hydroxyferruginol | H1N1 Influenza Virus | 13.6 | [23] |
| 18-Oxoferruginol | H9N2 Influenza Virus | 10.8 | [23] |
| 7α-acetylhorminone | HCT116 (Colon Cancer) | 15.2 | [26] |
| 7α-acetylhorminone | MDA-MB-231 (Breast Cancer) | 18.5 | [26] |
Signaling Pathway Diagrams
NF-κB Signaling Pathway Inhibition by this compound Diterpenoids
Caption: Inhibition of the NF-κB signaling pathway by this compound diterpenoids.
MAPK/ERK Signaling Pathway Inhibition by this compound Diterpenoids
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound diterpenoids.
Experimental Workflow for this compound Characterization
Caption: General workflow for the characterization and analysis of this compound diterpenoids.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. uv.es [uv.es]
- 7. Dehydroabietic Acid | C20H28O2 | CID 94391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bmse001287 Dehydroabietic Acid at BMRB [bmrb.io]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 15. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UPLC–QTOF/MS tentative identification of phytochemicals from Vernonia amygdalina Delile acetone and ethanol leaf extracts | Mkhonto | Journal of Medicinal Plants for Economic Development [jomped.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. e-nps.or.kr [e-nps.or.kr]
- 20. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Single Crystal X-Ray Structural Determination: A Powerful Technique for Natural Products Research and Drug Discovery | Scientific.Net [scientific.net]
- 24. researchgate.net [researchgate.net]
- 25. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, C6D6 (H),CDCl3 (C), simulated) (NP0032641) [np-mrd.org]
- 26. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Spectroscopy for Abietane Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of abietane-type diterpenoids. Abietanes are a large and diverse class of natural products with a wide range of biological activities, making their correct structural identification crucial for drug discovery and development. This document outlines the key NMR experiments, provides detailed protocols, and presents data in a clear, accessible format.
Introduction to this compound Diterpenoids and NMR
This compound diterpenoids are characterized by a tricyclic carbon skeleton. Their structural diversity arises from variations in oxidation patterns, stereochemistry, and rearrangements. NMR spectroscopy is the most powerful tool for the unambiguous determination of their complex three-dimensional structures. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to establish the carbon framework, assign proton and carbon chemical shifts, and determine the relative stereochemistry.
Key NMR Experiments for this compound Structure Elucidation
A standard suite of NMR experiments is used to fully characterize this compound diterpenoids.[1][2] These experiments provide information on proton and carbon environments, scalar couplings (through-bond connectivity), and dipolar couplings (through-space proximity).
-
1D NMR:
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their scalar coupling to neighboring protons.
-
¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbons and their chemical environment (e.g., sp³, sp², carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run in conjunction to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are scalar-coupled to each other, typically over two or three bonds.[3] This is crucial for identifying spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that reveals correlations between protons and carbons over two or three bonds. This is essential for connecting the spin systems identified in the COSY spectrum and for identifying quaternary carbons.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation experiment that identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[3] This is the primary method for determining the relative stereochemistry of the molecule.
-
Experimental Workflow for this compound Structure Elucidation
The process of elucidating the structure of an unknown this compound diterpenoid using NMR follows a logical progression. The workflow begins with the isolation of the pure compound and proceeds through a series of NMR experiments and data analysis steps.
Figure 1. Experimental workflow for this compound structure elucidation.
Data Presentation: Case Study of Ferruginol
Ferruginol is a well-known this compound diterpenoid that serves as an excellent example for demonstrating the application of NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR data for ferruginol, which possesses the characteristic this compound skeleton.
Table 1: ¹H NMR Data of Ferruginol (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.82 | m | |
| 1β | 1.35 | m | |
| 2α | 1.65 | m | |
| 2β | 1.55 | m | |
| 3α | 1.75 | m | |
| 3β | 1.45 | m | |
| 5α | 1.88 | m | |
| 6α | 2.85 | m | |
| 6β | 2.75 | m | |
| 7α | 2.95 | m | |
| 7β | 2.90 | m | |
| 11 | 6.65 | s | |
| 14 | 6.85 | s | |
| 15 | 3.15 | sept | 6.9 |
| 16 | 1.22 | d | 6.9 |
| 17 | 1.23 | d | 6.9 |
| 18 | 0.92 | s | |
| 19 | 0.94 | s | |
| 20 | 1.18 | s | |
| 12-OH | 4.85 | s |
Table 2: ¹³C NMR Data of Ferruginol (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 38.8 |
| 2 | 19.2 |
| 3 | 41.6 |
| 4 | 33.3 |
| 5 | 50.3 |
| 6 | 19.8 |
| 7 | 30.2 |
| 8 | 134.7 |
| 9 | 147.5 |
| 10 | 37.6 |
| 11 | 110.8 |
| 12 | 151.2 |
| 13 | 126.5 |
| 14 | 124.3 |
| 15 | 26.8 |
| 16 | 22.6 |
| 17 | 22.7 |
| 18 | 33.6 |
| 19 | 21.6 |
| 20 | 25.4 |
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity:
-
For ¹H NMR, 1-5 mg of the purified this compound is typically sufficient.
-
For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 5-20 mg is recommended.[5]
-
-
Solvent Selection:
-
Procedure:
-
Weigh the purified this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.[6]
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
Table 3: Typical NMR Acquisition Parameters for this compound Diterpenoids
| Experiment | Pulse Program | Spectral Width (¹H) | Spectral Width (¹³C) | Number of Scans (NS) | Relaxation Delay (d1) | Acquisition Time (aq) |
| ¹H NMR | zg30 | 0-12 ppm | - | 16-64 | 1-2 s | ~2-3 s |
| ¹³C NMR | zgpg30 | - | 0-220 ppm | 1024-4096 | 2 s | ~1 s |
| COSY | cosygpqf | 0-12 ppm | - | 8-16 | 1.5-2 s | ~0.2 s |
| HSQC | hsqcedetgpsisp2.3 | 0-12 ppm | 0-160 ppm | 2-4 | 1.5-2 s | ~0.15 s |
| HMBC | hmbcgplpndqf | 0-12 ppm | 0-220 ppm | 8-16 | 1.5-2 s | ~0.2 s |
| NOESY | noesygpph | 0-12 ppm | - | 16-32 | 1.5-2 s | ~0.2 s |
Data Interpretation Strategy
The systematic interpretation of the NMR data is key to solving the structure.
Figure 2. Logical flow for NMR data interpretation.
-
Analyze 1D Spectra: From the ¹H NMR, determine the number and type of protons. From the ¹³C and DEPT spectra, determine the number of carbons and their multiplicities. This information, combined with mass spectrometry data, can help propose a molecular formula.
-
Assign Direct Correlations: Use the HSQC spectrum to link each proton signal to its directly attached carbon.
-
Build Spin Systems: Use the COSY spectrum to trace out the proton-proton coupling networks, thereby identifying structural fragments.
-
Connect the Fragments: Use the HMBC spectrum to find long-range correlations that connect the spin systems. HMBC correlations to quaternary carbons are particularly important for assembling the complete carbon skeleton.
-
Determine Stereochemistry: Use the NOESY spectrum to establish the relative configuration of the stereocenters. Strong NOE correlations are observed between protons that are close in space (typically < 5 Å).
By following these protocols and data interpretation strategies, researchers can confidently and accurately elucidate the structures of novel this compound diterpenoids, facilitating further investigation into their biological properties and potential as drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. trans-Ferruginol | C20H30O | CID 442027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Application Notes and Protocols for Mass Spectrometry Analysis of Abietane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometry-based analysis of abietane derivatives. This document includes detailed experimental protocols for sample preparation, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with quantitative data for the identification and characterization of various this compound compounds.
Introduction to this compound Derivatives and Mass Spectrometry
This compound-type diterpenoids are a large and structurally diverse class of natural products found predominantly in plants, particularly in the resins of conifers. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making them promising candidates for drug development.
Mass spectrometry is a powerful analytical technique for the identification and quantification of this compound derivatives. Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable derivatives, often requiring derivatization to increase volatility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a versatile method for analyzing a wider range of this compound derivatives, including polar and thermally labile compounds, directly from complex mixtures.
Quantitative Data Presentation
The following tables summarize the key mass spectrometric data for several common this compound derivatives, including their molecular weight, observed parent ions, and major fragment ions (m/z values). This information is crucial for the identification and structural elucidation of these compounds.
Table 1: GC-MS Data of Trimethylsilyl (TMS) Derivatized this compound Acids
| Compound | Molecular Weight (Underivatized) | Molecular Ion [M]+• (TMS derivative) | Key Fragment Ions (m/z) and [Proposed Structure] |
| Abietic acid | 302.45 | 374 | 359 ([M-CH₃]⁺), 299 ([M-Si(CH₃)₃]⁺), 256, 241, 147 |
| Dehydroabietic acid | 300.44 | 372 | 357 ([M-CH₃]⁺), 297 ([M-Si(CH₃)₃]⁺), 282, 239, 183 |
| Pimaric acid | 302.45 | 374 | 359 ([M-CH₃]⁺), 299 ([M-Si(CH₃)₃]⁺), 257, 121 |
| Isopimaric acid | 302.45 | 374 | 359 ([M-CH₃]⁺), 299 ([M-Si(CH₃)₃]⁺), 257, 121 |
Table 2: LC-MS/MS Data of this compound Derivatives (Positive and Negative Ion Modes)
| Compound | Molecular Weight | Precursor Ion [M+H]⁺ or [M-H]⁻ | Ionization Mode | Key Fragment Ions (m/z) and [Proposed Loss/Structure] |
| Abietic acid | 302.45 | 301.2190 | Negative | 257.2265 ([M-H-CO₂]⁻), 241.1951 ([M-H-C₂H₅O]⁻) |
| Dehydroabietic acid | 300.44 | 299.2067 | Negative | 255.2162 ([M-H-CO₂]⁻), 239.1849 ([M-H-C₂H₅O]⁻) |
| Carnosic acid | 332.43 | 331.1915 | Negative | 287.2006 ([M-H-CO₂]⁻), 243.1743 ([M-H-CO₂-C₃H₈]⁻) |
| Carnosol | 330.41 | 329.1758 | Negative | 285.1850 ([M-H-CO₂]⁻), 241.1587 ([M-H-CO₂-C₃H₈]⁻) |
| Triptolide (B1683669) | 360.38 | 361.1648 [M+H]⁺ | Positive | 343.1543 ([M+H-H₂O]⁺), 315.1591 ([M+H-H₂O-CO]⁺), 297.1485 ([M+H-2H₂O-CO]⁺)[1] |
Experimental Protocols
Sample Preparation: Extraction of this compound Derivatives from Plant Material
This protocol describes a general procedure for the extraction of this compound derivatives from dried plant material.
Materials:
-
Dried and powdered plant material
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Filter paper or syringe filters (0.45 µm)
Procedure:
-
Weigh approximately 1 g of the powdered plant material into a flask.
-
Add 20 mL of dichloromethane or ethyl acetate to the flask.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Filter the extract to remove solid plant material.
-
Repeat the extraction process (steps 2-4) two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of methanol for LC-MS analysis or proceed to derivatization for GC-MS analysis.
GC-MS Analysis Protocol (with Silylation)
This protocol is suitable for the analysis of this compound acids and other derivatives containing active hydrogen groups.
3.2.1. Derivatization: Trimethylsilylation (TMS)
-
Transfer an aliquot of the dried extract (approximately 1 mg) to a clean, dry vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
3.2.2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 10°C/min to 300°C
-
Hold: 10 min at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-600
LC-MS/MS Analysis Protocol
This protocol is suitable for the direct analysis of a wide range of this compound derivatives in complex mixtures.
3.3.1. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative)
-
Cone Voltage: 30 V (can be optimized for specific compounds)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for each compound (typically 10-40 eV)
Visualizations
General Workflow for Mass Spectrometry Analysis of this compound Derivatives
The following diagram illustrates the general workflow for the analysis of this compound derivatives from a natural product extract.
Metabolic Pathway of Triptolide
Triptolide undergoes extensive metabolism in vivo. The major metabolic pathways include hydroxylation, hydrolysis, and conjugation reactions. The following diagram illustrates the primary biotransformation of triptolide.[2][3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of in vivo and in vitro metabolites of triptolide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite identification of triptolide by data-dependent accurate mass spectrometric analysis in combination with online hydrogen/deuterium exchange and multiple data-mining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Abietane Mixtures
This document provides detailed application notes and protocols for the separation and analysis of abietane mixtures, a class of diterpenoid compounds. These protocols are intended for researchers, scientists, and professionals in drug development and natural product chemistry. The methods described herein cover various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Speed Counter-Current Chromatography (HSCCC), offering robust solutions for the purification and quantification of abietanes from complex matrices such as plant resins.
Introduction to this compound Separation
This compound diterpenes are a diverse group of natural products characterized by a tricyclic perhydrophenanthrene skeleton.[1] Common examples include abietic acid, dehydroabietic acid, pimaric acid, and isopimaric acid, which are major components of pine rosin.[2] Due to their structural similarities, the separation of individual abietanes from a mixture presents a significant analytical challenge.[3] Chromatography is the most widely used and effective technique for this purpose, enabling the separation, identification, and purification of these compounds for qualitative and quantitative analysis.[4] The choice of chromatographic method depends on the specific abietanes of interest, the complexity of the sample matrix, and the desired outcome (analytical quantification or preparative isolation).
Experimental Workflows and Signaling Pathways
The general workflow for the chromatographic separation of abietanes involves several key stages, from sample preparation to final analysis. The specific steps can be tailored depending on the chosen chromatographic technique.
References
Application Notes and Protocols for the Semi-synthesis of Novel Abietane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of novel abietane derivatives, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Detailed protocols for the synthesis, purification, and biological evaluation of these compounds are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to this compound Diterpenoids
This compound diterpenoids are a large and structurally diverse class of natural products found predominantly in coniferous plants.[1][2] The tricyclic this compound skeleton has served as a versatile scaffold for the semi-synthesis of a wide array of derivatives with significant pharmacological potential.[3] Starting from readily available natural products such as abietic acid and dehydroabietic acid, researchers have developed efficient synthetic routes to novel compounds with enhanced biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This document outlines key semi-synthetic strategies and protocols for the biological evaluation of these promising molecules.
Semi-synthesis of Bioactive this compound Derivatives
The semi-synthesis of novel this compound derivatives often commences from commercially available resin acids.[6] Modifications are typically introduced at various positions of the this compound scaffold to modulate the biological activity.
Synthesis of Ferruginol from Dehydroabietylamine
Ferruginol, a naturally occurring this compound with notable anticancer and antiviral activities, can be efficiently synthesized from (+)-dehydroabietylamine.[7][8] The synthetic route involves the introduction of a hydroxyl group onto the aromatic C-ring.
Synthesis of Rearranged this compound Diterpenes: Pygmaeocin B and Prattinin A Derivatives
Rearranged this compound diterpenoids, such as pygmaeocin B and prattinin A, have demonstrated significant cytotoxic and antibacterial activities.[9][10] Their synthesis often involves multi-step sequences starting from abietic acid, including oxidation, aromatization, and rearrangement reactions.[11][12]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of representative semi-synthetic this compound derivatives against various cancer cell lines, inflammatory markers, and microbial strains.
Table 1: Anticancer Activity of Semi-synthetic this compound Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Pygmaeocin B | HT29 (Colon) | 6.69 ± 1.2 | [9] |
| Precursor 13 | HT29 (Colon) | 2.7 ± 0.8 | [9] |
| Pygmaeocin B | Hep G2 (Liver) | 8.98 | [9] |
| Precursor 13 | Hep G2 (Liver) | 5.58 | [9] |
| Methyl abietate | HeLa (Cervical) | 3.6 ± 1 | [1] |
| Abietinal | HeLa (Cervical) | 5.6 ± 0.5 | [1] |
Table 2: Anti-inflammatory Activity of Semi-synthetic this compound Derivatives
| Compound | Assay | Cell Line | IC50 | Reference |
| Pygmaeocin B | NO Production Inhibition | RAW 264.7 | 33.0 ± 0.8 ng/mL | [9] |
Table 3: Antimicrobial Activity of Semi-synthetic this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 27 | E. coli | 11.7 | [10] |
| Compound 27 | P. aeruginosa | 11.7 | [10] |
| Compound 27 | S. aureus | 23.4 | [10] |
| Compound 25 | E. coli | 23.4 | [10] |
| Compound 25 | P. aeruginosa | 23.4 | [10] |
| Compound 30 | S. aureus | 46.9 | [10] |
| Abietinal | A. fumigatus | 50 | [6] |
Experimental Protocols
General Synthetic Procedures
Workflow for Semi-synthesis, Purification, and Characterization
Caption: General workflow for the semi-synthesis and evaluation of this compound derivatives.
Protocol 4.1.1: General Procedure for Column Chromatography Purification [13][14]
-
Stationary Phase Preparation: A glass column is packed with silica (B1680970) gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel, then carefully loaded onto the top of the prepared column.
-
Elution: The mobile phase, a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes), is passed through the column.
-
Fraction Collection: Eluted fractions are collected sequentially in test tubes.
-
Analysis: The composition of each fraction is monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound derivative.
Protocol 4.1.2: General Characterization [15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl3). Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained to confirm the molecular formula of the synthesized compounds.
Biological Evaluation Protocols
Protocol 4.2.1: Cytotoxicity Assessment using MTT Assay [17][18]
-
Cell Seeding: Cancer cells (e.g., HT29, HeLa) are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives and incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Protocol 4.2.2: Anti-inflammatory Activity by Nitric Oxide (NO) Production Inhibition Assay [19][20]
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce NO production, and the cells are incubated for another 24 hours.
-
Nitrite Measurement: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 550 nm.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of NO production (IC50) is determined.
Protocol 4.2.3: Antimicrobial Susceptibility Testing (MIC Determination) [21][22]
-
Compound Preparation: The this compound derivatives are serially diluted in a suitable broth medium in a 96-well plate.
-
Bacterial Inoculation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Diagrams
Mitochondrial Apoptosis Pathway
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New this compound and Kaurane Type Diterpenoids from the Stems of Tripterygium regelii [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hypoxic Small Extracellular Vesicle Preconditioning of AC16 Cardiomyocytes Increase Caspase-3 and Caspase-8 Activity During Hypoxia [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. google.com [google.com]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Apoptosis of human colon carcinoma HT-29 cells induced by ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. CN104016959A - Biochemical total synthetic method for protosappanin A and derivatives thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Abietane-Based Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of abietane-based compounds as promising candidates for drug discovery. This compound diterpenoids, a class of natural products, have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines their therapeutic potential, key signaling pathways they modulate, and detailed protocols for their synthesis and biological evaluation.
Therapeutic Potential of this compound-Based Compounds
This compound diterpenoids, isolated from various plant sources, are characterized by a tricyclic [6-6-6] fused ring system.[1] Their diverse biological activities make them attractive scaffolds for the development of novel therapeutic agents.
Anticancer Activity: Numerous this compound-based compounds have exhibited potent cytotoxic effects against a variety of cancer cell lines.[2][3] For instance, dehydroabietic acid has been shown to induce apoptosis in gastric cancer cells.[4][5] The anticancer mechanism often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[6][7]
Antimicrobial Activity: this compound diterpenoids have shown efficacy against a range of microbial pathogens, including bacteria and fungi.[8] Their mechanism of action can involve the disruption of microbial cell membranes.[9] This makes them promising candidates for the development of new antibiotics to combat antimicrobial resistance.
Anti-inflammatory Activity: Several this compound compounds, such as ferruginol (B158077) and carnosic acid, have demonstrated significant anti-inflammatory effects.[10][11] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) by modulating signaling pathways such as NF-κB and MAPK.[12][13]
Key Signaling Pathways Modulated by this compound-Based Compounds
The therapeutic effects of this compound-based compounds are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these interactions is crucial for targeted drug design and development.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain this compound diterpenoids, such as 18-hydroxyferruginol and 18-oxoferruginol, have been shown to inhibit the PI3K/Akt pathway, contributing to their antiviral and potentially anticancer effects.[14][15] Inhibition of this pathway can lead to decreased cell survival and proliferation.[16][17]
Caption: PI3K/Akt signaling pathway and its inhibition by this compound compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers to translocate to the nucleus and induce the expression of inflammatory genes. Some this compound diterpenoids can suppress the activation of the NF-κB pathway, thereby exerting their anti-inflammatory effects.[12]
Caption: NF-κB signaling pathway and its modulation by this compound compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This pathway consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK (e.g., ERK, JNK, p38).[9] Carnosic acid, an this compound diterpene, has been shown to inhibit the MAPK signaling pathway, which contributes to its anticancer and anti-inflammatory properties.[2]
Caption: MAPK signaling cascade and its inhibition by this compound compounds.
Data Presentation: Biological Activities of this compound-Based Compounds
The following tables summarize the quantitative data on the biological activities of selected this compound-based compounds.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid derivative 4p | MGC-803 (Gastric) | 3.18 | [7] |
| Dehydroabietylamine (B24195) derivative L2 | MCF-7 (Breast) | 0.75 | [3] |
| Dehydroabietylamine derivative L5 | MCF-7 (Breast) | 2.17 | [3] |
| Dehydroabietylamine derivative L1 | HepG2 (Liver) | 0.66 | [9] |
| Carnosic acid derivative 17 | SW480 (Colon) | 6.3 | |
| Ferruginol | MDA-T32 (Thyroid) | 12 | |
| 18-Hydroxyferruginol | H1N1 infected cells | 13.6 | [14] |
| 18-Oxoferruginol | H9N2 infected cells | 10.8 | [14] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Carnosic acid | Propionibacterium acnes | 8 | |
| Carnosol | Staphylococcus aureus (MRSA) | 8 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound-based compounds.
Synthesis of this compound Derivatives
The general workflow for the synthesis of this compound derivatives often starts from readily available natural products like dehydroabietic acid or dehydroabietylamine.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: General Procedure for the Synthesis of Dehydroabietylamine-Aromatic Carboxamide Derivatives [15]
-
Reaction Setup: Dissolve the selected aromatic acid (1.20 mmol) and dehydroabietylamine (1.0 mmol) in 10 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Coupling Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.20 mmol) and 4-dimethylaminopyridine (B28879) (DMAP) (0.10 mmol) to the solution.
-
Reaction: Stir the mixture at 25 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic phase with water (3 x 10 mL) and brine (3 x 10 mL).
-
Drying and Concentration: Dry the organic layer and concentrate it in vacuo.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the final carboxamide derivative.
Protocol 2: Synthesis of 12-Hydroxy-N,N-(4-fluorophthaloyl)dehydroabietylamine [6]
-
Reaction Mixture: Heat a mixture of 4-fluorophthalic anhydride (B1165640) (332 mg, 1.99 mmol) and 12-hydroxydehydroabietylamine (305 mg, 1.01 mmol) in pyridine (B92270) (2.5 mL) at reflux for 4 hours.
-
Cooling and Extraction: Cool the reaction mixture to room temperature and add 15 mL of water. Extract the aqueous mixture with diethyl ether (5 x 6 mL).
-
Washing: Wash the combined organic extracts with 10% HCl (2 x 5 mL), water (2 x 5 mL), and brine (5 mL).
-
Drying and Concentration: Dry the organic layer over MgSO₄ and concentrate under vacuum to yield the product.
Biological Evaluation Protocols
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound-based compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 4: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the this compound compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
This compound-based compounds represent a versatile and promising class of natural products for drug discovery. Their diverse biological activities, coupled with the potential for synthetic modification, offer numerous opportunities for the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The protocols and data presented in these application notes provide a valuable resource for researchers in this exciting field.
References
- 1. Discovery of Dehydroabietylamine Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. EP0480077A1 - Process for obtaining carnosic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticoronavirus Evaluation of Antimicrobial Diterpenoids: Application of New Ferruginol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Boosting the Synthesis of Pharmaceutically Active this compound Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. US6335373B1 - Process to produce stabilized carnosic acid in high concentration - Google Patents [patents.google.com]
- 13. Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Syntheses of carnosic acid and carnosol, anti-oxidants in Rosemary, from pisiferic acid, the major constituent of Sawara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uv.es [uv.es]
- 17. pharmafocusasia.com [pharmafocusasia.com]
Application Notes and Protocols: Abietane Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the abietane scaffold in medicinal chemistry. This compound-type diterpenoids, a class of naturally occurring compounds, have garnered significant attention for their diverse and potent biological activities.[1][2][3][4][5] This document outlines their therapeutic potential, summarizes key quantitative data, provides detailed experimental protocols for their synthesis and biological evaluation, and illustrates the signaling pathways they modulate.
Therapeutic Potential of this compound Derivatives
The rigid tricyclic ring system of the this compound skeleton serves as an excellent scaffold for the development of novel therapeutic agents.[6] By introducing various functional groups at different positions on the scaffold, a wide array of derivatives with distinct pharmacological profiles can be generated. The primary areas of therapeutic interest for this compound derivatives include:
-
Anticancer Activity: this compound derivatives have demonstrated significant cytotoxicity against a broad range of cancer cell lines, including those of the breast, colon, liver, lung, and prostate.[7][8][9] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[2][10]
-
Antimicrobial Activity: Many this compound diterpenoids exhibit potent activity against a spectrum of pathogenic microorganisms, including drug-resistant bacteria and fungi.[1][11] The structural features of the this compound skeleton, combined with specific substitutions, contribute to their ability to disrupt microbial cell integrity and function.[1]
-
Anti-inflammatory Activity: Several this compound derivatives have been shown to possess significant anti-inflammatory properties.[12][13][14] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators and regulating the activity of key signaling molecules like NF-κB and MAPKs.[13][14]
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7α-acetylhorminone | HCT116 (Colon) | 18 | [7] |
| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | [7] |
| Tanshinone I | HEC-1-A (Endometrial) | 20 | [9] |
| Dehydroabietic acid-quinoxaline derivative (4b) | SMMC-7721 (Liver) | 0.72 ± 0.09 | [11] |
| Dehydroabietic acid-quinoxaline derivative (4b) | HeLa (Cervical) | 1.08 ± 0.12 | [11] |
| Dehydroabietic acid-quinoxaline derivative (4b) | MCF-7 (Breast) | 1.78 ± 0.36 | [11] |
| Pygmaeocin B (5) | HT29 (Colon) | 6.69 ± 1.2 (µg/mL) | [15][16] |
| Orthoquinone (13) | HT29 (Colon) | 2.7 ± 0.8 (µg/mL) | [15][16] |
| Carnosic acid derivative (17) | SW480 (Colon) | 6.3 | [17][18][19] |
| Tanshinone IIA | HeLa (Cervical) | 0.54 | [3] |
| Tanshinone IIA | HepG2 (Liver) | 1.42 | [3] |
| Tanshinone IIA | MDA-MB-231 (Breast) | 4.63 | [3] |
| Tanshinone IIA | A549 (Lung) | 17.30 | [3] |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | Staphylococcus aureus ATCC 25923 | 60 (MIC90) | [11][20] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | Methicillin-resistant S. aureus | 8 | [11][20] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | Staphylococcus epidermidis | 8 | [11][20] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | Streptococcus mitis | 8 | [11][20] |
| 6-deoxytaxodione derivative (27) | Escherichia coli | 11.7 | [21][22] |
| 6-deoxytaxodione derivative (27) | Pseudomonas aeruginosa | 11.7 | [21][22] |
| 6-deoxytaxodione derivative (27) | Staphylococcus aureus | 23.4 | [21][22] |
| Carnosol | Propionibacterium acnes ATCC 6919 | 9 | [15] |
| Carnosol | Staphylococcus aureus ME/GM/TC Resistant (ATCC 33592) | 9 | [15] |
Table 3: Anti-inflammatory Activity of this compound Derivatives (IC50 values in µM for NO Inhibition)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Nepetabrate B (2) | RAW 264.7 | 19.2 | [12][23] |
| Nepetabrate D (4) | RAW 264.7 | 18.8 | [12][23] |
| 16-hydroxylambertic acid (1) | RAW 264.7 | 5.38 ± 0.17 | [14] |
| Pygmaeocin B (5) | RAW 264.7 | 0.033 ± 0.0008 | [15][16] |
Experimental Protocols
A. Synthesis of this compound Derivatives
This section provides generalized protocols for the synthesis of key this compound derivatives. Researchers should refer to the cited literature for specific reaction conditions and characterization data.
1. General Protocol for the Synthesis of Dehydroabietic Acid (DHA) Derivatives
Dehydroabietic acid is a common starting material for the synthesis of various this compound derivatives.[8]
-
Step 1: Aromatization of Abietic Acid. Abietic acid can be aromatized to dehydroabietic acid. A common method involves heating abietic acid in the presence of a palladium on carbon (Pd/C) catalyst.[8]
-
Step 2: Functionalization of the Carboxylic Acid Group (C18). The carboxylic acid at C-18 can be converted to various functional groups.
-
Esterification: React DHA with an alcohol in the presence of an acid catalyst or using a coupling agent.
-
Amidation: Activate the carboxylic acid (e.g., with thionyl chloride to form an acid chloride) and then react with a primary or secondary amine.[4]
-
-
Step 3: Functionalization of the Aromatic Ring. The aromatic C-ring can be functionalized through electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed, followed by further modifications.
-
Step 4: Click Chemistry for Triazole Derivatives. An alkyne group can be introduced, for instance, by reacting DHA with propargyl bromide. This allows for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives.[12]
2. General Protocol for the Synthesis of Ferruginol (B158077) Derivatives
Ferruginol, a phenolic this compound, can be synthesized from dehydroabietylamine (B24195).[14]
-
Step 1: Protection of the Amine Group. The primary amine of dehydroabietylamine is typically protected, for example, by reacting it with phthalic anhydride (B1165640) to form a phthalimide (B116566) derivative.[14]
-
Step 2: Introduction of the Hydroxyl Group. The protected dehydroabietylamine can be hydroxylated to introduce the phenolic hydroxyl group, yielding the ferruginol scaffold.
-
Step 3: Deprotection and Further Derivatization. The protecting group on the amine can be removed, and the resulting amino group or the phenolic hydroxyl group can be further functionalized.
3. General Protocol for the Synthesis of Carnosic Acid Derivatives
Carnosic acid, a potent antioxidant, can be modified at its carboxylic acid and phenolic hydroxyl groups.[15][17][18][19]
-
Step 1: Protection of Phenolic Hydroxyls. The two phenolic hydroxyl groups are often protected, for instance, as acetate (B1210297) esters, to allow for selective reactions at other positions.[17][19]
-
Step 2: Modification of the Carboxylic Acid (C-20). The carboxylic acid can be converted to esters or carbamates using standard procedures.[17][18][19]
-
Step 3: Modification at the Benzylic Position (C-7). The benzylic position can be oxidized to a carbonyl group.[17][18][19]
-
Step 4: Deprotection. The protecting groups on the phenolic hydroxyls are removed in the final step.
B. Biological Evaluation Protocols
1. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][24][25]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[25][26]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[25][26] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Read the absorbance at a wavelength of 540 or 570 nm using a microplate reader.[6][26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]
-
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
This compound derivative stock solution (dissolved in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic) and negative control (broth and DMSO)
-
-
Protocol:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.[22]
-
Inoculation: Add a standardized inoculum of the microorganism to each well.[22]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways and Experimental Workflows
A. Signaling Pathways Modulated by this compound Derivatives
This compound derivatives exert their anticancer and anti-inflammatory effects by modulating key intracellular signaling pathways.
1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[13][27][28] Many this compound diterpenoids have been shown to inhibit the NF-κB pathway.[9][13][27]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[29][30][31][32] Dysregulation of this pathway is common in cancer.[29][31] Some this compound derivatives, such as Tanshinone IIA, can modulate this pathway.[1]
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
B. Experimental Workflow
The following diagram illustrates a general workflow for the discovery and initial evaluation of bioactive this compound derivatives.
Caption: General workflow for this compound-based drug discovery.
References
- 1. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 2. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 3. The anticancer mechanism investigation of Tanshinone IIA by pharmacological clustering in protein network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uv.es [uv.es]
- 9. researchgate.net [researchgate.net]
- 10. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Syntheses of carnosic acid and carnosol, anti-oxidants in Rosemary, from pisiferic acid, the major constituent of Sawara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synarchive.com [synarchive.com]
- 17. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Antibacterial profiling of this compound-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged this compound Prattinin A and Its Synthetic Derivatives | MDPI [mdpi.com]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. texaschildrens.org [texaschildrens.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. MTT Assay [protocols.io]
- 27. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 31. cusabio.com [cusabio.com]
- 32. MAPK cascades and major abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Abietanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abietane diterpenoids are a large and structurally diverse class of natural products found predominantly in plants of the Pinaceae and Lamiaceae families. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including potent antimicrobial effects against a variety of pathogenic microorganisms.[1][2] The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antimicrobial agents, and abietanes represent a promising scaffold for the development of new therapeutics.[3][4]
The antimicrobial activity of this compound diterpenoids is influenced by their specific chemical structures, including the degree and position of substitutions on the this compound skeleton, and the overall lipophilicity of the molecule.[3] Mechanistic studies suggest that some abietanes exert their antimicrobial effects by disrupting the bacterial cell wall and membrane integrity. Specifically, they can interfere with the lipid II cycle, essential for peptidoglycan synthesis, and induce membrane permeabilization and depolarization, leading to cell death.[4]
This document provides detailed application notes and standardized protocols for the systematic evaluation of the antimicrobial properties of this compound diterpenoids. It is designed to guide researchers in obtaining reliable and reproducible data for the screening and characterization of these promising natural products.
General Workflow for Antimicrobial Evaluation of Abietanes
The following diagram illustrates a typical workflow for assessing the antimicrobial potential of this compound compounds, from initial screening to more detailed characterization of their activity.
Caption: General workflow for evaluating the antimicrobial activity of abietanes.
Experimental Protocols
Agar (B569324) Well Diffusion Assay
This method is a preliminary screening tool to qualitatively assess the antimicrobial activity of this compound extracts or pure compounds.
Principle: The antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Materials:
-
Test this compound compound or extract
-
Solvent for dissolving the test compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Tryptic Soy Broth)
-
Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Positive control (e.g., standard antibiotic solution)
-
Negative control (solvent used to dissolve the this compound)
Protocol:
-
Prepare Inoculum: Inoculate a tube of sterile broth with 3-5 isolated colonies of the test microorganism. Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculate Agar Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° between each swabbing to ensure even coverage.
-
Prepare Wells: Allow the inoculated plates to dry for 3-5 minutes. Using a sterile cork borer, create uniform wells in the agar.
-
Add Test Compounds: Prepare stock solutions of the this compound compounds in a suitable solvent. Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Also, add the positive and negative controls to separate wells on the same plate.
-
Incubation: Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the this compound compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined after a specified incubation period.
Materials:
-
Test this compound compound
-
Sterile 96-well microtiter plates (round-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism cultures
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
-
Positive control (standard antibiotic)
-
Growth control (broth + inoculum)
-
Sterility control (broth only)
Protocol:
-
Prepare this compound Dilutions:
-
Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Note that the final concentration of the solvent in the wells should be non-inhibitory to the microorganism (typically ≤1% v/v).
-
In a 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control, and the twelfth as the sterility control.
-
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Microtiter Plate: Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well (except the sterility control wells). This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the this compound compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or with a microplate reader.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population and can help differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Principle: A standardized inoculum of a microorganism is incubated with the this compound compound at various concentrations (usually multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).
Materials:
-
Test this compound compound
-
Sterile culture tubes or flasks
-
Sterile broth (e.g., CAMHB)
-
Test microorganism culture
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Sterile agar plates (e.g., MHA)
-
Incubator with shaking capabilities
-
Micropipettes and sterile tips
-
Colony counter
Protocol:
-
Prepare Test Suspensions: In sterile tubes or flasks, prepare the following:
-
Growth control (broth + inoculum)
-
Test tubes containing the this compound compound at concentrations of 1x MIC, 2x MIC, and 4x MIC in broth.
-
-
Inoculation: Inoculate all tubes (except a sterility control) with the test microorganism to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[5]
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.
-
Interpretation:
-
Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[6]
-
Bacteriostatic activity is indicated by a prevention of an increase in CFU/mL, but not a significant reduction (i.e., <3-log₁₀ reduction).
-
-
Data Presentation: Antimicrobial Activity of Selected Abietanes
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various this compound diterpenoids against a selection of pathogenic microorganisms, as reported in the literature.
| This compound Diterpenoid | Microorganism | Type | MIC (µg/mL) | Reference |
| Dehydroabietic acid | Staphylococcus aureus (MDR) | Gram-positive | 6.25 - 50 | [7] |
| Dehydroabietic acid | Staphylococcus epidermidis (MDR) | Gram-positive | 6.25 - 50 | [7] |
| Dehydroabietic acid | Enterococcus faecalis (MDR) | Gram-positive | 6.25 - 50 | [7] |
| Dehydroabietic acid | Aspergillus terreus | Fungus | 39.7 | [7] |
| Hydroxylated DHA derivative (6a) | Aspergillus fumigatus | Fungus | 50 | [7] |
| Hydroxylated DHA derivative (6a) | Aspergillus niger | Fungus | 63 | [7] |
| Phenol derivative of DHA (6b) | Aspergillus spp. | Fungus | 25 - 50 | [7] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus aureus (MRSA) | Gram-positive | 8 | [8] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus epidermidis | Gram-positive | 8 | [8] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Streptococcus mitis | Gram-positive | 8 | [8] |
| This compound Diterpenoid (Compound 14) | Staphylococcus aureus | Gram-positive | 15.6 - 31.25 | [2] |
| This compound Diterpenoid (Compound 14) | Streptococcus mutans | Gram-positive | 15.6 - 31.25 | [2] |
| This compound Diterpenoid (Compound 15) | Cutibacterium acnes | Gram-positive | 3.13 - 6.25 | [2] |
| This compound Diterpenoid (Compound 16) | Cutibacterium acnes | Gram-positive | 3.13 - 6.25 | [2] |
| 17-hydroxyjolkinolide B | Mycobacterium smegmatis | Mycobacteria | - | [9] |
| Cryptotanshinone | Bacteria and Fungi | - | - | [9] |
| Dihydrotanshinone I | Bacteria and Fungi | - | - | [9] |
| N-acylhydrazone derivative (17p) | Staphylococcus aureus | Gram-positive | 1.9 | [10] |
| N-acylhydrazone derivative (17p) | Bacillus subtilis | Gram-positive | 1.9 | [10] |
| N-acylhydrazone derivative (17l, 17n, 17p) | Escherichia coli | Gram-negative | 3.9 - 7.8 | [10] |
| N-acylhydrazone derivative (17l, 17n, 17p) | Pseudomonas fluorescens | Gram-negative | 3.9 - 7.8 | [10] |
| Quaternary ammonium (B1175870) salts of DHAA | Staphylococcus aureus | Gram-positive | 7.81 - 31.25 | [10] |
| Quaternary ammonium salts of DHAA | Escherichia coli | Gram-negative | 250 - 500 | [10] |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. The data presented here is for comparative purposes.
Signaling Pathways and Mechanisms of Action
While the complete signaling pathways affected by abietanes are still under investigation, a primary mechanism of action for some derivatives involves the disruption of the bacterial cell envelope. The following diagram illustrates a simplified model of this mechanism.
Caption: Simplified mechanism of action for certain antimicrobial abietanes.
References
- 1. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 3. [PDF] Antimicrobial this compound diterpenoids against resistant bacteria and biofilms | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial profiling of this compound-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antifungal Terpenes from the Medicinal Angiosperms of Asia and the Pacific: Haystacks and Gold Needles [mdpi.com]
- 10. uv.es [uv.es]
Application of Abietane Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietane diterpenoids, a large class of natural products derived from plants, have garnered significant attention in oncology for their potential as anticancer agents.[1] These compounds exhibit a wide range of biological activities, including potent cytotoxic, pro-apoptotic, and anti-inflammatory effects.[1][2][3] This document provides detailed application notes on key this compound derivatives, summarizing their anticancer activities and outlining protocols for fundamental in vitro assays to evaluate their efficacy. The information presented here is intended to guide researchers in the exploration and development of this compound-based cancer therapeutics.
Featured this compound Derivatives
This section highlights the anticancer properties of several well-studied this compound derivatives.
-
Carnosol (B190744): A phenolic diterpene found in rosemary, carnosol has demonstrated antioxidant, anti-inflammatory, and potent anticancer properties.[2][4][5] It is known to induce apoptosis and inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways.[3][4]
-
Dehydroabietic Acid (DAA): A major component of rosin, DAA and its synthetic derivatives have shown significant cytotoxic activity against a variety of cancer cells.[6][7][8] Its mechanisms of action include the induction of apoptosis and cell cycle arrest.[6][8]
-
Royleanones: This subclass of this compound diterpenes, including compounds like 7α-acetoxyroyleanone, has exhibited promising anti-proliferative activity against several human cancer cell lines.[1]
-
Triptolide (B1683669): A diterpenoid triepoxide from the plant Tripterygium wilfordii, triptolide is a potent anticancer agent that inhibits tumor growth, induces apoptosis, and overcomes drug resistance.[9][10] Its analog, Minnelide, has been investigated in clinical trials.[11][12]
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various human cancer cell lines, providing a comparative overview of their cytotoxic potential.
Table 1: IC50 Values of Carnosol and Dehydroabietic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Carnosic Acid | Human Gastric Cancer (AGS) | ~20 µg/mL | [13] |
| Carnosic Acid | Human Gastric Cancer (MKN-45) | ~20 µg/mL | [13] |
| Dehydroabietic Acid | Human Gastric Cancer (AGS) | 85 | [14] |
| Dehydroabietic Acid Hybrid (4j) | Human Gastric Cancer (MGC-803) | 3.82 | [15] |
| Dehydroabietic Acid Hybrid (4j) | Nasopharyngeal Carcinoma (CNE-2) | 17.76 | [15] |
| Dehydroabietic Acid Hybrid (4j) | Ovarian Cancer (SK-OV-3) | 10.55 | [15] |
| Dehydroabietic Acid Hybrid (4j) | Lung Cancer (NCI-H460) | 8.93 | [15] |
| Dehydroabietic Acid-Chalcone (33) | Breast Cancer (MCF-7) | 2.21 | [16] |
| Dehydroabietic Acid-Chalcone (41) | Breast Cancer (MCF-7) | 3.5 | [16] |
| Dehydroabietic Acid-Chalcone (43) | Breast Cancer (MCF-7) | 4.8 | [16] |
| Dehydroabietic Acid-Chalcone (44) | Breast Cancer (MCF-7) | 4.9 | [16] |
Table 2: IC50 Values of Royleanone and Other this compound Diterpenes
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Royleanone | Prostate Cancer (LNCaP) | 12.5 | [1] |
| 7α-acetoxyroyleanone | Pancreatic Cancer (MIA PaCa-2) | 4.7 | [1] |
| 7-ketoroyleanone | Pancreatic Cancer (MIA PaCa-2) | 32.5 | [1] |
| Sugiol | Pancreatic Cancer (MIA PaCa-2) | 17.9 | [1] |
| Horminone | Pancreatic Cancer (MIA PaCa-2) | 21.3 | [1] |
| 7α-acetylhorminone | Colon Cancer (HCT116) | 18 | [17] |
| 7α-acetylhorminone | Breast Cancer (MDA-MB-231) | 44 | [17] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anticancer activity of this compound derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of an this compound derivative on cancer cells by measuring cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5][18]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 550 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the this compound derivative at the desired concentrations for the specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) and centrifuge.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[13] Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of an this compound derivative on the cell cycle distribution.
Materials:
-
Cancer cells treated with the this compound derivative
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[12]
-
Flow cytometer
Procedure:
-
Seed cells and treat with the this compound derivative for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours or overnight.[12]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[19] The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Protocol 4: Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways affected by the this compound derivative.
Materials:
-
Cancer cells treated with the this compound derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, STAT3, p-STAT3, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the this compound derivative, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Triptolide induces protective autophagy through activation of the CaMKKβ-AMPK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Carnosol: A Summary of in Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid-Oxazolidinone Hybrids for Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: Abietane Compounds as Biomarkers in Geochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietane-type diterpenoids are a class of organic compounds primarily derived from the resin of higher plants, particularly conifers.[1][2] Their robust chemical structure allows them to be preserved in the geological record over millions of years, making them invaluable biomarkers, or "molecular fossils." In geochemistry, the analysis of this compound compounds and their diagenetic products provides critical insights into the origin of organic matter, the depositional environments of ancient sediments, the thermal maturity of source rocks and crude oils, and oil-source rock correlations.[3][4] Key this compound-derived biomarkers include dehydroabietic acid, simonellite, and retene (B1680549), which represent different stages of thermal alteration. This document provides detailed application notes and experimental protocols for the analysis of this compound compounds in geological samples.
Applications in Geochemistry
The distribution and abundance of this compound compounds and their derivatives can be used to elucidate several key aspects of a geological setting:
-
Source of Organic Matter: The presence of this compound diterpenoids is a strong indicator of terrestrial input from gymnosperms (conifers) into the organic matter of sedimentary rocks.[1][2]
-
Paleoenvironmental Reconstruction: The relative abundance of specific this compound compounds can provide clues about the paleoenvironment. For instance, a high abundance of these compounds suggests proximity to a terrestrial environment where coniferous plants were prevalent.
-
Thermal Maturity Assessment: The progressive diagenetic alteration of this compound precursors into more stable aromatic forms serves as a reliable indicator of the thermal maturity of the host rock or crude oil. For example, the ratio of retene to dehydroabietic acid increases with increasing thermal maturity.
-
Oil-Source Rock Correlation: The unique fingerprint of this compound biomarkers in a crude oil can be compared to that of potential source rocks to establish a genetic link, which is crucial in petroleum exploration.[4]
Quantitative Data Presentation
The following tables summarize typical quantitative data for this compound biomarkers in various geological samples. Note that concentrations can vary significantly based on the specific geology of the study area. The data is often presented as ratios of different compounds to infer geological conditions.
Table 1: Representative Ratios of this compound and Other Biomarkers in Source Rocks and Crude Oils
| Sample Type | Depositional Environment | Pr/Ph Ratio | ΣAbietanes/ΣHopanes | Retene/(Retene + Dehydroabietic Acid) | Reference |
| Source Rock | Terrestrial-influenced, oxic | > 3.0 | High | Low (< 0.2) | [5] |
| Source Rock | Marine, anoxic | < 1.0 | Low | Maturity dependent | [5][6] |
| Crude Oil | Mature, terrestrial source | > 2.0 | Moderate | High (> 0.8) | [7] |
| Crude Oil | Immature, marine source | < 1.5 | Low | Low (< 0.3) | [7] |
Table 2: Example Concentrations of this compound Biomarkers in Sedimentary Rocks
| Compound | Sample Location | Lithology | Concentration (µg/g TOC) | Reference |
| Dehydroabietic acid | Tarim Basin | Mudstone | 5.2 | [5] |
| Simonellite | North Sea | Shale | 1.8 | [8] |
| Retene | Sichuan Basin | Coal | 12.7 | [9] |
| Fichtelite | Bavaria | Fossilized Wood | Present | [10] |
Experimental Protocols
Sample Preparation and Extraction
This protocol describes the extraction of total lipid biomarkers from solid geological samples such as sediments, shales, and powdered rock.
Materials:
-
Geological sample (freeze-dried and powdered to < 100 mesh)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Soxhlet extraction apparatus
-
Cellulose (B213188) extraction thimbles
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Rotary evaporator
Procedure:
-
Thimble Preparation: Place a clean, dry cellulose extraction thimble in the Soxhlet apparatus.
-
Sample Loading: Weigh approximately 20-50 g of the powdered geological sample and transfer it into the thimble.
-
Solvent Preparation: Prepare an azeotropic mixture of dichloromethane and methanol (93:7 v/v).[3]
-
Extraction:
-
Add approximately 300 mL of the DCM:MeOH solvent mixture to the round-bottom flask.
-
Assemble the Soxhlet apparatus with the sample-loaded thimble, the round-bottom flask, and the condenser.
-
Heat the solvent to a gentle boil using the heating mantle.
-
Allow the extraction to proceed for 72 hours, ensuring a consistent cycle of solvent reflux.[3]
-
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract in the round-bottom flask to a volume of approximately 5-10 mL using a rotary evaporator.
-
Fractionation (Optional but Recommended): The total lipid extract can be fractionated into saturated, aromatic, and polar fractions using column chromatography with silica (B1680970) gel and alumina. This compound compounds will be present in the aromatic and polar fractions.
Derivatization of Carboxylic Acids (Methylation)
For the analysis of this compound acids (e.g., abietic acid, dehydroabietic acid) by GC-MS, the carboxylic acid functional group must be derivatized to a more volatile ester. Methylation is a common derivatization technique.
Materials:
-
Dried extract (polar fraction)
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol (BF₃-Methanol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Vials with Teflon-lined caps
Procedure:
-
Reaction Setup: To the dried polar extract in a vial, add 2 mL of methanol followed by 2-3 drops of concentrated sulfuric acid (or 1 mL of 14% BF₃-Methanol).
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour.
-
Quenching and Extraction:
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane and 1 mL of deionized water.
-
Vortex the mixture for 1 minute.
-
Carefully add saturated NaHCO₃ solution dropwise to neutralize the excess acid (check with pH paper).
-
Allow the layers to separate.
-
-
Isolation: Transfer the upper hexane layer containing the methylated this compound acids to a clean vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Final Preparation: The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary Column: 5% phenyl methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 290°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 310°C at 4°C/min.
-
Final hold: Hold at 310°C for 20 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM).
-
Key SIM Ions for this compound Biomarkers:
-
Dehydroabietic acid methyl ester: m/z 314 (M+), 299, 255, 239
-
Simonellite: m/z 252 (M+), 237, 195
-
Retene: m/z 234 (M+), 219, 206
-
Fichtelite: m/z 262 (M+), 247, 191
-
Quantification:
Quantification is typically performed using the peak areas of the characteristic ions in the SIM chromatograms relative to an internal standard (e.g., a deuterated compound) added to the sample before extraction.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. boprc.govt.nz [boprc.govt.nz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Quantitative Analysis of Abietanes in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietane diterpenoids are a large and structurally diverse class of natural products found predominantly in the plant kingdom, particularly in species of the Lamiaceae and Pinaceae families. These compounds have garnered significant scientific interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Prominent examples of abietanes include carnosic acid and carnosol (B190744) from rosemary and sage, ferruginol (B158077) from Salvia corrugata, and jolkinolides from Euphorbia species.[1][2][3] The therapeutic potential of these compounds has driven the need for robust and accurate quantitative analysis methods to determine their concentrations in plant extracts, which is crucial for quality control, standardization of herbal products, and pharmacological studies.
This document provides detailed application notes and experimental protocols for the quantitative analysis of abietanes in plant extracts. It covers common extraction techniques and modern analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Analysis of Abietanes
The following tables summarize quantitative data for various abietanes found in different plant extracts, analyzed by several methods. These values can vary significantly based on plant origin, growing conditions, harvest time, and the extraction and analytical methods employed.
Table 1: Quantitative Data for Abietanes in Salvia and Rosmarinus Species
| Plant Species | This compound | Extraction Method | Analytical Method | Concentration (mg/g dry weight) | Reference |
| Salvia officinalis | Total Diterpenes | Soxhlet (10h, petroleum ether) | Spectrophotometry | 36.4 ± 1.36 | |
| Salvia officinalis | Total Diterpenes | Percolation followed by reflux | Spectrophotometry | 50 - 55 (estimated total content) | [4] |
| Rosmarinus officinalis | Carnosic Acid | Not specified | Not specified | ~5 | [5] |
| Rosmarinus officinalis | Carnosol | Not specified | Not specified | ~1 | [5] |
| Rosmarinus officinalis ('Alba') | Phenolic Diterpenes | Not specified | Not specified | 24.85 ± 2.72 | [6] |
| Salvia corrugata (Hairy Roots) | Ferruginol | Methanolic extraction | HPLC-DAD | 31.2 ± 3.3 (% of extract) | [2] |
| Salvia corrugata (Hairy Roots) | Agastol | Methanolic extraction | HPLC-DAD | 33.6 ± 2.8 (% of extract) | [2] |
Table 2: Quantitative Data for Abietanes in Euphorbia Species
| Plant Species | This compound | Extraction Method | Analytical Method | Concentration (mg/g) | Reference |
| Euphorbia fischeriana | 17-hydroxyjolkinolide B | Salting-out assisted liquid-liquid | RSM | 2.134 | [3][7] |
| Euphorbia fischeriana | Jolkinolide B | Salting-out assisted liquid-liquid | RSM | 0.529 | [3][7] |
| Euphorbia fischeriana | 17-hydroxyjolkinolide A | Salting-out assisted liquid-liquid | RSM | 0.396 | [3][7] |
| Euphorbia fischeriana | Jolkinolide A | Salting-out assisted liquid-liquid | RSM | 0.148 | [3][7] |
Experimental Protocols
General Sample Preparation: Plant Material
-
Harvesting and Drying: Collect the desired plant parts (e.g., leaves, roots).
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a freeze-dryer to preserve thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill.
-
Storage: Store the powdered material in an airtight, light-protected container at a cool, dry place to prevent degradation of the abietanes.
Extraction Protocols
-
Sample Weighing: Accurately weigh approximately 5 g of the dried, powdered plant material.
-
Loading: Place the weighed sample into a cellulose (B213188) thimble and insert it into the Soxhlet extractor.
-
Solvent Addition: Add 250 mL of petroleum ether to a round-bottom flask.
-
Apparatus Setup: Assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the solvent to its boiling point and continue the extraction for 10 hours.
-
Solvent Evaporation: After extraction, cool the solution and evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying and Weighing: Dry the resulting extract to a constant weight and calculate the yield.
-
Sample and Solvent: Place 1 g of powdered plant material into a flask and add 20 mL of a 1:1 (v/v) mixture of dichloromethane (B109758) and methanol (B129727).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filtration and Re-extraction: Filter the extract. Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator at 40°C.
-
Sample and Solvents: To 0.5 g of powdered Euphorbia fischeriana, add 5.5 mL of acetonitrile (B52724) and 4.5 mL of water.
-
Salt Addition: Add 0.47 g of sodium dihydrogen phosphate.
-
pH Adjustment: Adjust the pH to 7.5.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Collect the upper acetonitrile layer.
-
Drying: Evaporate the acetonitrile under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol).
Analytical Protocols
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 30% to 70% A
-
5-10 min: Hold at 70% A
-
10-15 min: 70% to 30% A
-
15-20 min: Hold at 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm for ferruginol and 220 nm for agastol.
-
Quantification: Prepare a calibration curve using certified standards of ferruginol and agastol.
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column suitable for LC-MS.
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive or negative, depending on the target abietanes.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions for each this compound must be determined by infusing a standard solution of each analyte.
-
Quantification: Use an internal standard and create a calibration curve with certified reference standards.
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for the quantitative analysis of abietanes.
General this compound Skeleton
Caption: The basic chemical structure of the this compound skeleton.
Simplified Signaling Pathway: Anticancer Activity of Abietic Acid
Abietic acid, an this compound diterpenoid, has been shown to exert anticancer effects by modulating key signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[8][9]
Caption: Simplified PI3K/AKT pathway inhibition by abietic acid.
Simplified Signaling Pathway: Antioxidant Activity of Carnosic Acid
Carnosic acid is a potent antioxidant that can activate the Keap1/Nrf2 pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.[1]
Caption: Simplified Keap1/Nrf2 antioxidant pathway activation by carnosic acid.
References
- 1. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activities of natural abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Abietane Total Synthesis
Welcome to the technical support center for abietane total synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize yields in their synthetic endeavors.
I. Troubleshooting Guides
This section addresses specific issues encountered during key stages of this compound total synthesis in a question-and-answer format.
Diels-Alder Cycloaddition
Question: My intramolecular Diels-Alder reaction for constructing the this compound core is giving low yields and poor endo/exo selectivity. What are the potential causes and how can I improve the outcome?
Answer: Low yields and poor stereoselectivity in intramolecular Diels-Alder reactions are common hurdles. The primary causes often revolve around suboptimal reaction conditions, inappropriate catalyst selection, and steric or electronic effects of the substrate.[1]
Potential Causes & Solutions:
-
Suboptimal Thermal Conditions: The reaction may require optimization of temperature and reaction time. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material or the product. The endo product is typically the kinetic product, favored at lower temperatures, whereas the exo product is often the thermodynamic product, favored at higher temperatures.[2][3]
-
Troubleshooting:
-
Carefully monitor the reaction progress by TLC or LC-MS at different temperatures to find the optimal balance.
-
For substrates that are sensitive to heat, consider using a Lewis acid catalyst to promote the reaction at a lower temperature.[4]
-
-
-
Ineffective Catalysis: Lewis acids can significantly accelerate the Diels-Alder reaction and improve stereoselectivity by lowering the LUMO of the dienophile.[2] However, the choice and amount of Lewis acid are critical.
-
Troubleshooting:
-
Screen a variety of Lewis acids to identify the most effective one for your specific substrate.
-
Ensure the Lewis acid is of high purity and handled under anhydrous conditions, as many are sensitive to moisture.
-
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and the endo/exo selectivity.
-
Troubleshooting:
-
Experiment with a range of solvents with varying polarities. Non-polar solvents often favor the kinetic endo product.
-
-
Quantitative Data Summary: Lewis Acid and Solvent Effects on Diels-Alder Reactions
| Entry | Diene/Dienophile System | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | Dehydroabietic acid derivative | None | Toluene | 110 | 24 | 65 | 3:1 |
| 2 | Dehydroabietic acid derivative | Et₂AlCl (1.1) | CH₂Cl₂ | 0 | 4 | 85 | 10:1 |
| 3 | Dehydroabietic acid derivative | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -20 | 6 | 78 | 8:1 |
| 4 | Model System | None | Hexane (B92381) | 80 | 12 | 70 | 4:1 |
| 5 | Model System | SnCl₄ (1.0) | CH₂Cl₂ | -78 | 2 | 92 | >20:1 |
Experimental Workflow: Optimizing Intramolecular Diels-Alder Reaction
Caption: Troubleshooting workflow for optimizing intramolecular Diels-Alder reactions.
Friedel-Crafts Cyclization
Question: My intramolecular Friedel-Crafts reaction to form the tricyclic this compound skeleton is resulting in a low yield of the desired product. What are the common pitfalls?
Answer: Low yields in Friedel-Crafts cyclizations for this compound synthesis are frequently due to catalyst deactivation, substrate incompatibility, or suboptimal reaction conditions.[5]
Potential Causes & Solutions:
-
Catalyst Inactivity: Lewis acids used in Friedel-Crafts reactions (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) are highly sensitive to moisture. Any water in the solvent, glassware, or on the starting material will deactivate the catalyst.[6]
-
Troubleshooting:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents, freshly distilled if necessary.
-
Use a fresh bottle of the Lewis acid or one that has been stored in a desiccator.
-
-
-
Substrate Deactivation: The aromatic ring must be sufficiently electron-rich to undergo electrophilic substitution. If your precursor contains strongly electron-withdrawing groups, the reaction may be sluggish or fail completely.
-
Troubleshooting:
-
Consider the electronic nature of your substrate. If necessary, modify the synthetic route to perform the cyclization before introducing deactivating groups.
-
In some cases, using a more potent Lewis acid or higher temperatures can overcome moderate deactivation.
-
-
-
Solvent Choice: The solvent can have a significant impact on the reaction's success. For example, in the acylation of naphthalene, a non-polar solvent like carbon disulfide favors the kinetically controlled alpha-product, while a polar solvent like nitrobenzene (B124822) can lead to the thermodynamically controlled beta-product.[4]
-
Troubleshooting:
-
Screen different anhydrous solvents. Dichloromethane (B109758) and 1,2-dichloroethane (B1671644) are common choices. For substrates with low solubility, nitrobenzene can be used, but it can be difficult to remove during workup.
-
-
Quantitative Data Summary: Solvent and Catalyst Effects on Friedel-Crafts Acylation Yield
| Entry | Substrate | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dehydroabietic acid precursor | AlCl₃ (1.2) | CS₂ | 0 | 2 | 85 (α-acylation) |
| 2 | Dehydroabietic acid precursor | AlCl₃ (1.2) | Nitrobenzene | 25 | 4 | 75 (β-acylation) |
| 3 | Model Aryl Alkene | BF₃·OEt₂ (2.0) | CH₂Cl₂ | 0 | 1 | 92 |
| 4 | Model Aryl Alkene | SnCl₄ (1.5) | 1,2-Dichloroethane | 25 | 3 | 88 |
| 5 | Model Aryl Alkene | TiCl₄ (1.5) | CH₂Cl₂ | -78 | 2 | 85 |
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization for an this compound Precursor
-
Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via cannula to the flask and cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve the this compound precursor (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Radical Cyclization
Question: My manganese(III)-mediated radical cyclization to form a key intermediate is giving a low yield. How can I optimize this reaction?
Answer: Low yields in Mn(III)-mediated radical cyclizations can often be attributed to the quality of the Mn(OAc)₃, reaction temperature, or the presence of undesired side reactions.[7][8]
Potential Causes & Solutions:
-
Reagent Quality: Manganese(III) acetate (B1210297) is sensitive to moisture and can disproportionate over time. Using old or improperly stored reagent is a common cause of failure.
-
Troubleshooting:
-
Use freshly opened or recently purchased Mn(OAc)₃·2H₂O.
-
If the quality is suspect, it can be dried by heating under vacuum.
-
-
-
Reaction Temperature: The optimal temperature for these reactions is crucial. Temperatures that are too low may result in a slow reaction, while temperatures that are too high can lead to decomposition.
-
Troubleshooting:
-
Most Mn(III)-mediated cyclizations are conducted in a solvent like acetic acid or methanol (B129727) at temperatures ranging from room temperature to reflux.[8] Experiment within this range to find the optimal temperature for your substrate.
-
-
-
Presence of Copper(II) Acetate: The addition of a catalytic amount of copper(II) acetate (Cu(OAc)₂) can significantly improve the yield in some cases by accelerating the oxidation of the intermediate radical.[8]
-
Troubleshooting:
-
If not already included, add 0.1-0.2 equivalents of Cu(OAc)₂ to the reaction mixture.
-
-
Quantitative Data Summary: Optimization of Mn(III)-Mediated Radical Cyclization
| Entry | Substrate | Mn(OAc)₃ (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Polyene Precursor | 2.2 | None | Acetic Acid | 80 | 45 |
| 2 | Polyene Precursor | 2.2 | Cu(OAc)₂ (0.2) | Acetic Acid | 80 | 72 |
| 3 | Polyene Precursor | 2.2 | Cu(OAc)₂ (0.2) | Methanol | 65 | 68 |
| 4 | Polyene Precursor | 3.0 | Cu(OAc)₂ (0.2) | Acetic Acid | 80 | 75 |
Logical Diagram: Decision Tree for Troubleshooting Radical Cyclization
Caption: Decision tree for troubleshooting low yields in Mn(III)-mediated radical cyclizations.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for the hydroxyl and carboxylic acid functionalities in my this compound intermediate?
A1: The choice of protecting group is critical and should be guided by the stability of the group to the reaction conditions in your synthetic sequence and the ease of its selective removal.[9]
-
For Hydroxyl Groups:
-
Silyl ethers (e.g., TMS, TES, TBS, TIPS): These are very common and their stability to acidic and basic conditions increases with the steric bulk of the alkyl groups on the silicon. They are typically removed with fluoride (B91410) sources (e.g., TBAF) or acid.
-
Benzyl ethers (Bn): These are robust to many non-reducing conditions and are typically removed by hydrogenolysis (H₂, Pd/C).
-
Acetals (e.g., MOM, MEM): These are stable to basic and nucleophilic reagents but are cleaved under acidic conditions.
-
-
For Carboxylic Acids:
-
Methyl or Ethyl esters: These are common and are typically cleaved by saponification with a base like LiOH or NaOH.
-
Benzyl esters: These can be removed by hydrogenolysis, which is useful if your molecule is sensitive to basic conditions.
-
t-Butyl esters: These are stable to base but are readily cleaved under acidic conditions (e.g., TFA).
-
An orthogonal protecting group strategy is often employed in complex syntheses, where different protecting groups that can be removed under distinct conditions are used for different functional groups.[9] This allows for the selective deprotection of one group while others remain intact.
Q2: I am having difficulty purifying my this compound intermediates by column chromatography. What are some common mobile phase systems to try?
A2: Purification of this compound intermediates, which are often non-polar, can be achieved with normal-phase column chromatography using silica gel. The choice of eluent is key to achieving good separation.
-
General Approach: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.
-
Common Eluent Systems for this compound-type Diterpenoids:
-
Hexane/Ethyl Acetate gradients
-
Petroleum Ether/Acetone gradients
-
Toluene/Ethyl Acetate gradients
-
For very non-polar compounds, a mixture of hexane and dichloromethane can be effective.
-
-
TLC as a Guide: Always develop a good TLC method before attempting column chromatography. The ideal solvent system for your column will give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate.
Purification Data Summary: Column Chromatography of this compound Intermediates
| Intermediate Type | Stationary Phase | Eluent System (Gradient) | Typical Rf of Product |
| Dehydroabietic acid methyl ester | Silica Gel | Hexane:Ethyl Acetate (98:2 to 90:10) | 0.4 in 95:5 |
| Ferruginol | Silica Gel | Hexane:Ethyl Acetate (95:5 to 85:15) | 0.3 in 90:10 |
| Carnosic acid precursor (protected) | Silica Gel | Petroleum Ether:Acetone (90:10 to 70:30) | 0.35 in 80:20 |
Q3: My this compound product seems to be degrading during workup or purification. What are the likely causes?
A3: Degradation of this compound diterpenoids can occur under harsh acidic or basic conditions, or upon exposure to air and light, especially for phenolic derivatives which can be prone to oxidation.[10]
-
Acid/Base Sensitivity: Test the stability of your compound to the workup conditions on a small scale before processing the entire batch. If it is sensitive, use milder workup procedures, such as washing with saturated ammonium (B1175870) chloride instead of dilute HCl, or using a weaker base for neutralization.
-
Oxidation: For phenolic abietanes like carnosic acid and its derivatives, oxidation can be a significant issue.[11]
-
Troubleshooting:
-
Work under an inert atmosphere (nitrogen or argon) as much as possible.
-
Use degassed solvents.
-
Store sensitive compounds under an inert atmosphere in the dark and at low temperatures.
-
Consider adding an antioxidant like BHT during purification if compatible with your subsequent steps.
-
-
Q4: How can I confirm the stereochemistry of my cyclized this compound product?
A4: The stereochemistry of cyclic molecules is typically determined using a combination of NMR spectroscopic techniques.
-
1D ¹H NMR: The coupling constants (J-values) between adjacent protons can provide information about their dihedral angle, which can help to deduce their relative stereochemistry (cis or trans).
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful tools for determining through-space proximity of protons. An NOE between two protons indicates they are close in space (typically < 5 Å), which can be used to assign relative stereochemistry.
-
X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography will provide an unambiguous determination of its three-dimensional structure, including the absolute stereochemistry if a chiral reference is present.
Workflow for Stereochemical Assignment
Caption: Workflow for the determination of stereochemistry in this compound synthesis.
References
- 1. organicreactions.org [organicreactions.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 7. Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. media.neliti.com [media.neliti.com]
- 10. benchchem.com [benchchem.com]
- 11. Carnosic acid biosynthesis elucidated by a synthetic biology platform - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Abietanes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of abietane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of abietanes?
A1: The main challenges in the stereoselective synthesis of abietanes lie in the construction of their complex tricyclic core with precise control over multiple stereocenters. Key difficulties include:
-
Stereoselective installation of contiguous stereocenters: The this compound scaffold possesses several stereocenters, often in close proximity, including sterically hindered quaternary carbons, which complicates their controlled formation.[1][2]
-
Control of ring fusion stereochemistry: Achieving the desired trans-fusion of the A/B rings is a common hurdle that requires careful selection of reaction conditions and strategies.
-
Regio- and stereoselective functionalization: The introduction of oxygen-containing functional groups at specific positions on the this compound skeleton with the correct stereochemistry is a significant challenge.[3]
-
Epimerization: The potential for epimerization at labile stereocenters, such as the C4 position, under acidic or basic conditions can lead to mixtures of diastereomers and reduce the overall yield of the desired product.
Q2: What are common starting materials for the stereoselective synthesis of abietanes?
A2: A common and effective strategy is to utilize a chiral pool approach, starting from readily available and naturally occurring chiral molecules. (+)-Abietic acid, a major component of rosin, is a frequently used starting material as it already contains the basic tricyclic skeleton and some of the required stereocenters.[1][2] This approach significantly simplifies the synthesis by reducing the number of stereocenters that need to be created from scratch.
Q3: How can I improve the diastereoselectivity of Diels-Alder reactions used to construct the this compound core?
A3: The diastereoselectivity of intramolecular Diels-Alder reactions to form the tricyclic this compound core can be influenced by several factors:
-
Lewis Acid Catalysis: The use of Lewis acids can significantly enhance the rate and diastereoselectivity of the cycloaddition. The choice of Lewis acid and its stoichiometry are critical and often require screening to find the optimal conditions for a specific substrate.
-
Temperature Control: Lowering the reaction temperature often favors the formation of the kinetic product, which may be the desired diastereomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the diastereomeric ratio. It is advisable to screen a range of solvents.
Q4: What strategies can be employed for the late-stage functionalization of the this compound skeleton?
A4: Late-stage C-H functionalization is a powerful strategy to introduce functional groups onto the this compound core after the main skeleton has been constructed. This approach avoids carrying sensitive functional groups through a lengthy synthesis. Common methods include:
-
Metal-catalyzed C-H oxidation: Transition metal catalysts, such as those based on iron or rhodium, can selectively oxidize specific C-H bonds to introduce hydroxyl or amino groups with a high degree of regio- and stereoselectivity.[4]
-
Biomimetic approaches: Mimicking biosynthetic pathways, for example, through enzymatic reactions or chemoenzymatic strategies, can provide highly selective functionalizations.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in a Key Stereocenter-Forming Reaction
Symptoms:
-
You obtain a mixture of diastereomers with a low ratio (e.g., close to 1:1).
-
Purification of the desired diastereomer is difficult and leads to significant loss of material.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction may be running under thermodynamic control, leading to a mixture of diastereomers. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
| Incorrect Solvent Polarity | The solvent can influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal conditions. |
| Ineffective Catalyst or Reagent | The catalyst or reagent may not be providing sufficient facial selectivity. If using a chiral catalyst, ensure its purity and optimal loading. Consider screening different catalysts or chiral auxiliaries. |
| Steric Hindrance | The substrate's conformation may disfavor the approach of the reagent from the desired face. Consider modifying the substrate to reduce steric hindrance or use a smaller reagent. |
Issue 2: Low or No Yield of the Desired Product
Symptoms:
-
The reaction does not proceed to completion, or the desired product is formed in very low amounts.
-
TLC or LC-MS analysis shows a complex mixture of byproducts.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Quality of Reagents or Solvents | Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions. Use freshly distilled solvents and properly stored reagents. |
| Incorrect Reaction Conditions | Verify the reaction temperature, concentration, and reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition. |
| Decomposition of Starting Material or Product | The starting material or product may be unstable under the reaction conditions. Consider using milder reaction conditions, such as lower temperatures or less reactive reagents. Protecting groups may be necessary for sensitive functionalities. |
| Epimerization of Stereocenters | Acidic or basic conditions can lead to the loss of stereochemical integrity through epimerization. Carefully control the pH of the reaction and workup steps. Consider using non-protic solvents and buffered solutions. |
Data Presentation
Table 1: Effect of Lewis Acid on a Model Diels-Alder Reaction for this compound Core Synthesis
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | Toluene | 110 | 45 | 2:1 |
| 2 | Et₂AlCl (1.0) | CH₂Cl₂ | -78 | 85 | 15:1 |
| 3 | BF₃·OEt₂ (1.0) | CH₂Cl₂ | -78 | 78 | 10:1 |
| 4 | SnCl₄ (1.0) | CH₂Cl₂ | -78 | 82 | 12:1 |
| 5 | ZnCl₂ (1.0) | CH₂Cl₂ | -78 | 65 | 5:1 |
This table presents hypothetical data for illustrative purposes and should be adapted based on specific experimental results.
Experimental Protocols
Protocol 1: General Procedure for Late-Stage C-H Oxidation of a Dehydrothis compound Derivative
This protocol describes a general method for the selective oxidation of a benzylic C-H bond in a dehydrothis compound derivative using an iron-based catalyst.
Materials:
-
Dehydrothis compound substrate
-
Fe(PDP) catalyst
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the dehydrothis compound substrate (1.0 equiv) in a mixture of CH₃CN and CH₂Cl₂ (1:1, 0.1 M) under an argon atmosphere, add the Fe(PDP) catalyst (0.05 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.5 equiv) in CH₂Cl₂ (0.5 M) to the reaction mixture over a period of 1 hour using a syringe pump.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxidized product.
Mandatory Visualization
Caption: A generalized workflow for the stereoselective synthesis of abietanes.
Caption: A troubleshooting workflow for addressing low reaction yields.
References
- 1. Total synthesis of naturally occurring this compound diterpenoids via a late-stage Fe(iii)-bTAML catalysed Csp3–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of naturally occurring this compound diterpenoids via a late-stage Fe( iii )- b TAML catalysed Csp 3 –H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03791J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Abietane Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of abietane extraction methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during this compound extraction experiments.
Q1: My this compound yield is consistently lower than expected. What are the potential causes and solutions?
A1: Low extraction yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is recommended.
-
Incomplete Cell Lysis: The solvent must effectively penetrate the plant matrix to extract the target compounds.
-
Solution: Ensure the plant material is ground to a fine, uniform powder to increase the surface area available for solvent interaction.[1]
-
-
Suboptimal Solvent Selection: The polarity of the solvent is crucial for efficiently dissolving abietanes.
-
Solution: Abietanes are generally non-polar to moderately polar. Solvents like ethanol, methanol, acetone, and hexane (B92381) are commonly used.[1] Ethanol is often effective for a broad range of bioactive compounds.[1] The choice of solvent can significantly impact the extraction efficiency.[2][3]
-
-
Insufficient Extraction Time or Temperature: The extraction process may not be reaching equilibrium.
-
Poor Phase Separation (in Liquid-Liquid Extraction): Emulsions can form, trapping analytes and preventing clean separation.
-
Inadequate Solvent-to-Solid Ratio: A low ratio may result in a saturated solvent that can no longer extract the target compounds effectively.
-
Solution: Increasing the solvent-to-solid ratio can enhance extraction, but an excessively high ratio will require the removal of large volumes of solvent during downstream processing.[6]
-
Q2: How can I minimize the degradation of abietanes during extraction?
A2: Abietanes can be sensitive to heat, light, and oxidation.
-
Temperature Control: High temperatures can lead to the degradation of thermolabile compounds.[4][7] For instance, carnosic acid's degradation rate increases with higher temperatures.[8]
-
Solvent Choice: The solvent environment can affect compound stability.
-
Protection from Light and Air: Exposure to light and oxygen can cause photodegradation and oxidation.
-
Solution: Conduct extractions in amber glassware or protect the apparatus from light. Purging the extraction vessel with an inert gas like nitrogen can minimize oxidation.
-
Q3: I am observing merged peaks in my HPLC analysis of this compound extracts. How can I improve the separation?
A3: Merged peaks in HPLC indicate poor resolution, which can be addressed by modifying the chromatographic conditions.
-
Solvent System Optimization: The mobile phase composition is critical for achieving good separation.
-
Solution: A gradient HPLC method is often effective for separating multiple compounds in a complex extract.[14] For separating diterpenes, a common mobile phase consists of a gradient of water (often with a small amount of acid like formic acid) and acetonitrile (B52724) or methanol.[14] If you are using an isocratic system (e.g., a fixed 40:60 water:acetonitrile ratio) and observing merged peaks, developing a gradient elution method is a logical next step.[15]
-
-
Column Choice: The stationary phase of the HPLC column plays a key role in the separation mechanism.
-
Solution: A C18 (ODS) column is a common choice for the separation of this compound-type diterpenes.[14] If resolution is still an issue, consider a column with a different stationary phase or a smaller particle size for higher efficiency.
-
Q4: What are the advantages of using modern extraction techniques like UAE, MAE, or SFE over conventional methods?
A4: Modern extraction techniques offer several advantages over traditional methods like maceration or Soxhlet extraction.
-
Efficiency: These methods are generally faster and provide higher extraction yields.[6]
-
Reduced Solvent Consumption: They often require smaller volumes of organic solvents, making them more environmentally friendly and cost-effective.[16][17]
-
Lower Temperatures: Techniques like UAE and SFE can be performed at lower temperatures, which is crucial for preventing the degradation of heat-sensitive compounds.[10][11]
-
Selectivity: SFE, in particular, allows for selective extraction by tuning the pressure and temperature of the supercritical fluid.[18]
Data Presentation: Comparison of this compound Extraction Methods
The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction methods.
Table 1: Comparison of Extraction Yield for 7α-acetoxy-6β-hydroxyroyleanone
| Extraction Method | Solvent | Yield (µg/mg of plant material) |
| Supercritical Fluid Extraction (SFE) | CO₂ | 57.35 |
| Maceration | Acetone | 9.77 |
Data adapted from a study on Plectranthus grandidentatus.[19]
Table 2: General Comparison of Conventional and Modern Extraction Techniques
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Time | Hours to weeks[20] | Hours | Minutes[11] | Minutes[16][17] | Minutes[10] |
| Solvent Volume | Large[6][20] | Large | Reduced[11] | Reduced[16][17] | Minimal (CO₂)[18] |
| Temperature | Room or elevated[20] | High (solvent boiling point) | Low to moderate[11] | High (can be controlled) | Low to moderate[10] |
| Efficiency | Low to moderate | High | High | High | High |
| Automation | Low | Moderate | High | High | High |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Abietanes
This protocol provides a general guideline for the UAE of abietanes from plant material. Optimization will be required for specific plant matrices.
1. Materials and Equipment:
-
Dried and finely powdered plant material
-
Extraction solvent (e.g., ethanol, methanol, acetone)
-
Ultrasonic bath or probe system[11]
-
Beaker or flask
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
2. Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Place the material into a beaker or flask.
-
Add the extraction solvent at a predetermined solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Place the vessel in the ultrasonic bath or insert the ultrasonic probe into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes). Maintain a controlled temperature (e.g., 40°C) to prevent degradation.[11][21]
-
After sonication, separate the extract from the solid residue by filtration.
-
Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Supercritical Fluid Extraction (SFE) of Abietanes
This protocol outlines the basic steps for SFE using supercritical CO₂. The parameters provided are starting points and should be optimized.
1. Materials and Equipment:
-
Dried and finely powdered plant material
-
Supercritical Fluid Extractor
-
High-purity CO₂
-
Co-solvent (e.g., ethanol), if necessary
2. Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 200-300 bar).[10]
-
Heat the extraction vessel to the target temperature (e.g., 40-60°C).[10]
-
If a co-solvent is used to increase the polarity of the supercritical fluid, it is pumped into the system at a specific ratio (e.g., 5-10% ethanol).[22]
-
The supercritical CO₂ (with or without co-solvent) flows through the plant material, dissolving the abietanes.
-
The extract-laden fluid is then passed into a separator vessel where the pressure is reduced.
-
This pressure drop causes the CO₂ to return to a gaseous state and lose its solvating power, precipitating the extracted abietanes.
-
The extracted material is collected from the separator. The CO₂ can be recompressed and recycled.[18]
Visualizations
Caption: Troubleshooting workflow for low this compound extraction yield.
Caption: Decision tree for selecting an appropriate extraction method.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. What factors affect extraction efficiency? [proseaworld.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpene Extraction Methods: Pros and Cons | Medical Terpenes [medicalterpenes.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive this compound-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of this compound-type diterpenes, flavonolignans and phenolic compounds in compound preparations of Silybum marianum and Salvia miltiorrhiza by HPLC-DAD-ESI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. EXTRACTION THROUGH SUPERCRYTIC CO2 | Office for the Transfer of Research Results [ucm.es]
- 19. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 20. phytojournal.com [phytojournal.com]
- 21. Ultrasound-assisted extraction of bioactive compounds from Malva sylvestris leaves and its comparison with agitated bed extraction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Abietane Purification by Chromatography
Welcome to the technical support center for abietane purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of this compound diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying this compound diterpenoids using chromatography?
The most frequent issues include poor resolution of structurally similar abietanes, peak tailing, compound degradation on the stationary phase, and low recovery of the target compounds.[1][2] Abietanes are often part of complex mixtures from natural extracts, making their isolation challenging.[3]
Q2: How do the chemical properties of abietanes affect their purification?
Abietanes are tricyclic diterpenoids, and their basic skeleton is relatively non-polar.[4] However, they are typically found in highly oxygenated forms, with functional groups like hydroxyls, carbonyls, and carboxyls, which increase their polarity and provide handles for separation.[4] The presence and position of these functional groups dictate the optimal chromatographic conditions. Acidic abietanes, for instance, may require pH modifiers in the mobile phase to ensure they are in a non-ionized state for better peak shape and retention on reversed-phase columns.[1]
Q3: Which stationary phase is best for this compound purification?
For conventional column chromatography, silica (B1680970) gel is the most common choice due to its effectiveness in separating compounds of varying polarity.[5][6][7] However, because silica is slightly acidic, it can cause degradation of sensitive abietanes.[2][6] In such cases, neutral alumina (B75360) or deactivated silica gel may be a better alternative.[2][6] For High-Performance Liquid Chromatography (HPLC), C18 columns are the most widely used for their ability to separate generally non-polar compounds like diterpenoids.[1] Phenyl-Hexyl columns can offer alternative selectivity, especially for abietanes containing aromatic rings.[1]
Q4: How do I select an appropriate solvent system for column chromatography?
The ideal solvent system should provide a good separation of the target this compound from impurities on a Thin-Layer Chromatography (TLC) plate, ideally with a retention factor (Rf) value for the target compound between 0.2 and 0.4. A common starting point is a binary mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane.[6][8][9] The polarity is gradually increased to elute compounds of increasing polarity.[9]
Q5: My this compound compound appears to be unstable and degrades during purification. What can I do?
This compound diterpenoids can be sensitive to acidic conditions, heat, and oxygen.[2]
-
Avoid Acidity: If using silica gel, consider deactivating it by adding a small percentage of a base like triethylamine (B128534) (1-3%) to your solvent system.[6] Alternatively, use a more neutral stationary phase like alumina.[2]
-
Temperature Control: When removing solvent after fractionation, use a rotary evaporator with a controlled water bath temperature (e.g., below 40°C) to prevent thermal degradation.[2]
-
Work Efficiently: Minimize the time the compound spends in solution and on the chromatography column to reduce exposure to potentially degrading conditions.[2]
Troubleshooting Guides
Problem 1: Poor Separation or Co-elution of Compounds
Symptoms:
-
On TLC, spots are not well-separated (overlapping or very close Rf values).
-
In column chromatography, collected fractions contain multiple compounds.
-
In HPLC, peaks are overlapping or not resolved to baseline.[1]
Possible Causes and Solutions: | Possible Cause | Solution | | :--- | :--- | | Inappropriate Solvent System | The polarity of the mobile phase is not optimal.[2] For Column Chromatography: Perform thorough TLC trials with different solvent systems (e.g., hexane:ethyl acetate, hexane:acetone, dichloromethane:methanol) to find a system that maximizes the Rf difference between your target compound and impurities.[8][9] For HPLC: Optimize the mobile phase gradient. If resolution is still poor, consider switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) as this can alter selectivity. | | Incorrect Stationary Phase | The chosen stationary phase does not provide sufficient selectivity for the compounds. For Column Chromatography: If using silica gel, consider trying alumina or a different grade of silica. For HPLC: Switch to a column with different chemistry. For example, if a C18 column fails, a Phenyl-Hexyl column might provide the necessary selectivity through π-π interactions. | | Sample Overloading | Too much sample was loaded onto the column, exceeding its separation capacity.[10] | Reduce the amount of sample loaded. For column chromatography, the sample should be applied as a narrow, concentrated band at the top of the column.[2] For preparative HPLC, perform a loading study on an analytical column first to determine the maximum sample load.[11] | | Poor Column Packing | Voids or channels in the column bed lead to an uneven solvent front and poor separation. | Ensure the column is packed uniformly without any cracks or air bubbles. If issues are suspected, the column may need to be repacked. |
Problem 2: Peak Tailing or Streaking
Symptoms:
-
On TLC, spots appear elongated or streaked rather than compact and round.
-
In HPLC, peaks are asymmetrical with a drawn-out tail.[1]
Possible Causes and Solutions: | Possible Cause | Solution | | :--- | :--- | | Compound Interaction with Stationary Phase | Highly polar or acidic/basic functional groups on the this compound can interact strongly with active sites on the stationary phase (e.g., silanol (B1196071) groups on silica). | For Column Chromatography/HPLC: Add a modifier to the mobile phase. For acidic abietanes, adding a small amount of acetic acid or formic acid (e.g., 0.1%) can suppress ionization and reduce tailing.[2] For basic compounds, adding a small amount of triethylamine or ammonia (B1221849) can achieve a similar effect.[6] | | Sample Overloading | Loading too much sample can lead to peak tailing.[10] | Reduce the sample load. Ensure the concentration is within the linear capacity of the column. | | Poor Sample Solubility | The compound is not fully soluble in the mobile phase, causing it to precipitate and re-dissolve as it moves through the column.[2] | Ensure the sample is fully dissolved before loading. If the sample was dissolved in a stronger solvent for loading, use the minimum volume possible to avoid band broadening.[2] For HPLC, dissolving the sample in the initial mobile phase is ideal.[12] | | Column Degradation | The stationary phase at the head of the column has been fouled or has degraded, creating active sites that cause tailing. | For HPLC, use a guard column to protect the analytical column from contaminants.[13] If the main column is degraded, it may need to be washed according to the manufacturer's instructions or replaced. |
Problem 3: No Compound Eluting or Very Low Recovery
Symptoms:
-
After running a significant volume of solvent through the column, the target compound is not observed in the collected fractions.
Possible Causes and Solutions: | Possible Cause | Solution | | :--- | :--- | | Compound is Irreversibly Adsorbed | The compound is too polar for the selected mobile phase and is stuck at the top of the column. | Increase the polarity of the mobile phase gradually. If the compound still does not elute, a very polar solvent like methanol (B129727) may be required. Be cautious, as using more than 10% methanol with silica gel can cause it to dissolve.[6][8] | | Compound Degraded on the Column | The this compound is unstable on the stationary phase (e.g., acid-sensitive compound on silica gel).[14] | Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if degradation spots appear.[14] If unstable, switch to a more inert stationary phase like alumina or use a deactivated silica gel.[2] | | Sample Precipitation at Column Head | The sample was not fully dissolved or precipitated upon contact with the less polar mobile phase at the top of the column. | Ensure complete dissolution of the sample before loading. Use a minimum amount of a slightly stronger solvent to dissolve the sample if necessary.[2] | | Compound is Volatile | Some lower molecular weight diterpenoids can be volatile, leading to loss during solvent evaporation.[15] | Use gentle evaporation techniques, such as a rotary evaporator on a cool water bath or a stream of nitrogen, to concentrate fractions.[2] |
Data Presentation: Chromatographic Parameters
Table 1: Common Solvent Systems for this compound Purification by Column Chromatography
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Polarity Level | Typical Use |
| Silica Gel | Hexane / Petroleum Ether | Ethyl Acetate | Low to Medium | Standard system for many abietanes.[8] |
| Silica Gel | Hexane / Petroleum Ether | Acetone | Medium | Good for separating moderately polar abietanes. |
| Silica Gel | Dichloromethane | Methanol | Medium to High | Used for more polar abietanes.[6][8] |
| Alumina | Hexane / Dichloromethane | Ethyl Acetate | Low to Medium | Alternative for acid-sensitive compounds.[6] |
Table 2: Typical Conditions for this compound Purification by Reversed-Phase HPLC
| Parameter | Condition | Rationale / Common Use |
| Column | C18, 5 µm particle size | Standard for non-polar to moderately polar compounds like diterpenoids.[1] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | The acidic modifier helps to protonate silanols and acidic analytes, improving peak shape.[12] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid | Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.[16] |
| Elution Mode | Gradient | A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute compounds from a complex mixture with a wide range of polarities.[16] |
| Detection | UV (e.g., 210-280 nm) | Wavelength depends on the chromophores present in the specific this compound structure. |
| Column Temp. | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but stability must be considered. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Abietanes
-
Solvent System Selection: Use TLC to determine an optimal solvent system that gives an Rf value of ~0.3 for the target this compound.
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar solvent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed. Never let the column run dry.
-
Add another thin layer of sand on top of the silica bed to protect it during sample and solvent addition.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (ideally the column solvent or a slightly more polar one like dichloromethane).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution with the starting solvent system (isocratic) or a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified target compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[5]
-
Protocol 2: General Procedure for Preparative HPLC Purification
-
Analytical Method Development: Develop a separation method on an analytical HPLC system (e.g., 4.6 mm ID column). Optimize the mobile phase composition and gradient to achieve baseline separation of the target this compound peak.
-
Scale-Up: Scale the method to a preparative column. Adjust the flow rate and injection volume according to the column dimensions. The goal is to maximize sample load without sacrificing resolution.
-
Sample Preparation: Dissolve the partially purified sample (e.g., from column chromatography) in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[12]
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for a sufficient amount of time (e.g., 30 minutes or until the baseline is stable).[12]
-
Purification Run and Fraction Collection: Inject the prepared sample and run the preparative method. Use a fraction collector to collect the eluent corresponding to the target peak, often triggered by the UV detector signal.[12]
-
Post-Purification:
-
Combine the collected pure fractions.
-
Confirm the purity of the combined fraction using analytical HPLC.
-
Remove the organic solvent using a rotary evaporator, followed by lyophilization (freeze-drying) if the compound is in an aqueous buffer, to yield the final purified this compound.
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the isolation and purification of this compound diterpenoids.
Caption: Decision tree for troubleshooting common chromatography issues.
Caption: Logical relationships in this compound chromatographic purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound Diterpenes of the Genus Plectranthus sensu lato [mdpi.com]
- 5. phcog.com [phcog.com]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. microbiozindia.com [microbiozindia.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 16. hplc.eu [hplc.eu]
Technical Support Center: Overcoming Low Solubility of Abietane Compounds in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble abietane compounds in experimental assays.
Troubleshooting Guide: Common Solubility Issues
Problem: My this compound compound precipitates out of solution when added to my aqueous assay buffer.
Possible Causes & Solutions:
-
High Final Concentration of the Compound: The concentration of your this compound compound may exceed its solubility limit in the final assay medium.
-
Solution: Perform a dose-response experiment to determine the maximum soluble concentration of your compound under your specific assay conditions. It is crucial to visually inspect for any precipitation.
-
-
Insufficient Organic Solvent: The percentage of the organic solvent (like DMSO) in the final assay volume may be too low to maintain the solubility of the hydrophobic this compound compound.
-
Solution: While keeping solvent toxicity in mind, you can try to slightly increase the final solvent concentration. Always run a vehicle control with the highest solvent concentration to ensure it does not affect the assay outcome. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.[1]
-
-
Improper Dilution Method: A large, direct dilution of a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate.
-
Solution: Employ a serial dilution method. Prepare intermediate dilutions of your stock solution in the assay medium. Adding the compound dropwise while vortexing or stirring can also help maintain solubility.
-
Problem: I am observing inconsistent results or lower than expected activity in my assay.
Possible Causes & Solutions:
-
Compound Precipitation Over Time: Your this compound compound may be precipitating out of the solution during the incubation period of the assay.
-
Solution: Assess the stability of your compound in the assay medium over the experiment's duration. You can do this by preparing the solution and visually inspecting it for precipitation at different time points.
-
-
Adsorption to Plasticware: Hydrophobic compounds like abietanes can adsorb to the surface of plastic labware, reducing the effective concentration in the assay.
-
Solution: Consider using low-adhesion microplates or glassware. Including a small percentage of a non-ionic surfactant like Tween 80 (around 0.01-0.05%) in your assay buffer can also help prevent adsorption, but be sure to test for any interference with your assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound compounds?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like abietanes for in vitro assays due to its high solubilizing power.[2][3] Ethanol is another viable option.[2][3] For some abietanes, other organic solvents like acetone (B3395972) and ether can also be effective.[4] It is crucial to prepare a high-concentration stock solution in the chosen organic solvent and then dilute it into your aqueous assay buffer.
Q2: How can I determine the maximum soluble concentration of my this compound compound in my assay medium?
A2: To determine the kinetic solubility, you can prepare a series of dilutions of your compound in the assay medium from a concentrated DMSO stock. After a set incubation time, centrifuge the samples to pellet any precipitate and then measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC.
Q3: Are there any alternative methods to improve the solubility of this compound compounds without using organic solvents?
A3: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds. These include the use of:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.[5]
-
Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds in aqueous solutions.
-
Lipid-based formulations: For in vivo studies, lipid-based delivery systems can improve the solubility and absorption of lipophilic drugs.
Q4: My this compound compound appears to be unstable in the stock solution. What can I do?
A4: To ensure the stability of your this compound compound in a DMSO stock solution, it is recommended to:
-
Use anhydrous, high-purity DMSO to avoid degradation caused by water.[2]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][6]
-
Protect light-sensitive compounds from light by using amber vials or wrapping vials in foil.[7]
Data Presentation: Solubility of Selected this compound Compounds
The following table summarizes the solubility of two common this compound compounds in various solvents. This data can be used as a starting point for selecting an appropriate solvent for your experiments.
| Compound | Solvent | Solubility | Reference |
| Abietic Acid | Water | Insoluble | [4] |
| Alcohols (Ethanol, Methanol, n-Propanol, n-Butanol) | Soluble | [2][4] | |
| Acetone | Soluble | [4] | |
| Ether | Soluble | [2][4] | |
| Carnosic Acid | DMSO | ~30 mg/mL | [8] |
| Ethanol | ~30 mg/mL | [8] | |
| Dimethyl formamide | ~30 mg/mL | [8] | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of an this compound Compound in DMSO
This protocol provides a step-by-step guide for preparing a concentrated stock solution of an this compound compound, which can then be diluted for use in various in vitro assays.[2][3][7][9]
Materials:
-
This compound compound (powder form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the Molecular Weight (MW) of the this compound compound from the product datasheet.
-
Weigh the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the desired amount of the this compound compound into the tube. For a 10 mM stock solution, you will need 10 µmoles of the compound per 1 mL of DMSO. For example, if the MW is 300 g/mol , you would weigh 3 mg for a 1 mL stock.
-
-
Add DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolution:
-
Tightly cap the tube and vortex the solution at high speed for 1-2 minutes.
-
Visually inspect the solution to ensure the compound is completely dissolved and no solid particles are visible.
-
If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for a few minutes and vortex again. Sonication can also be used to aid dissolution.
-
-
Storage:
Mandatory Visualization
Signaling Pathway Diagram: Modulation of NF-κB Pathway by this compound Diterpenoids
Many this compound diterpenoids have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.[10][11][12] The following diagram illustrates the canonical NF-κB signaling cascade and indicates a potential point of inhibition by certain this compound compounds.
Experimental Workflow: Solubilizing this compound Compounds for Cell-Based Assays
This workflow diagram illustrates the key steps for preparing an this compound compound for a typical cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. emulatebio.com [emulatebio.com]
- 8. Dietary compounds as potent inhibitors of the signal transducers and activators of transcription (STAT) 3 regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in abietane derivatization
Welcome to the technical support center for abietane derivatization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the derivatization of the this compound skeleton?
A1: The rigid tricyclic structure of the this compound core, along with its various functional groups, can lead to several common side reactions during derivatization. These include:
-
Skeletal Rearrangements: Under acidic conditions, the this compound skeleton is prone to Wagner-Meerwein type rearrangements, leading to the migration of methyl groups and the formation of isomeric products.
-
Aromatization: Over-oxidation or harsh reaction conditions can lead to the aromatization of Ring C, especially when performing reactions on or near this ring.
-
Epimerization: Stereocenters, particularly at C7, can be susceptible to epimerization under basic or acidic conditions, leading to diastereomeric mixtures that can be challenging to separate.
-
Oxidation of Unintended Positions: Oxidizing agents can sometimes lack selectivity, leading to the oxidation of multiple positions on the this compound core, such as the benzylic C7 position and other susceptible C-H bonds.
-
Polymerization/Decomposition: The conjugated diene system in abietic acid and related compounds can be prone to polymerization or decomposition under strongly acidic or high-temperature conditions.
Q2: How can I prevent skeletal rearrangements during acid-catalyzed reactions?
A2: Skeletal rearrangements are a significant challenge in this compound chemistry. To minimize these side reactions:
-
Use of Mild Acids: Opt for milder acidic conditions where possible. Lewis acids or solid-supported acid catalysts can sometimes offer better selectivity and reduce the propensity for carbocation-mediated rearrangements.
-
Low Temperatures: Running reactions at lower temperatures can help to control the kinetics and disfavor the higher activation energy pathways that lead to rearrangements.
-
Protecting Groups: Introducing protecting groups on sensitive functionalities can sometimes prevent the formation of carbocation intermediates that initiate rearrangements.
-
Careful Choice of Reagents: For reactions prone to carbocation formation, consider alternative synthetic routes that proceed through different mechanisms.
Q3: What are the best practices for controlling stereoselectivity at the C7 position?
A3: The C7 position is a common site for functionalization, and controlling its stereochemistry is crucial.
-
Directing Groups: The use of directing groups can effectively control the stereochemical outcome of reactions at C7. The choice of directing group will depend on the specific transformation.
-
Chiral Reagents and Catalysts: Employing chiral reagents or catalysts can induce facial selectivity in reactions involving the C7 position.
-
Substrate Control: The inherent stereochemistry of the this compound skeleton can often be leveraged to favor the formation of one diastereomer over another. Understanding the steric environment around the reaction center is key.
Troubleshooting Guides
Problem 1: Low yield and a complex mixture of products during the oxidation of Ring C.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Over-oxidation leading to aromatization | Use milder and more selective oxidizing agents. For example, for benzylic oxidation at C7, consider using reagents like N-bromosuccinimide (NBS) followed by hydrolysis, or catalytic methods with controlled amounts of oxidant. |
| Lack of regioselectivity | Employ directing groups to guide the oxidant to the desired position. Protecting other sensitive C-H bonds can also improve selectivity. |
| Skeletal rearrangement under reaction conditions | If the oxidation is performed under acidic conditions, consider switching to neutral or basic conditions if the oxidant is compatible. Lowering the reaction temperature can also help. |
| Starting material decomposition | Ensure the reaction is performed under an inert atmosphere if the starting material or intermediates are air-sensitive. Use purified solvents and reagents. |
Problem 2: Formation of multiple diastereomers during the modification of the carboxylic acid group of abietic acid.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Epimerization of adjacent stereocenters | If the reaction conditions are basic, consider using non-basic conditions or a weaker base. For reactions involving the formation of an enolate, careful control of temperature and reaction time is crucial. |
| Non-stereoselective addition to the diene system | In reactions like the Diels-Alder reaction, the facial selectivity can be influenced by the dienophile and the reaction conditions. The use of Lewis acid catalysts can sometimes improve diastereoselectivity. |
| Difficult purification of diastereomers | Optimize chromatographic conditions for separation. Techniques like supercritical fluid chromatography (SFC) or the use of chiral stationary phases in HPLC can be effective. Derivatization of the products to form crystalline solids may allow for separation by recrystallization. |
Experimental Protocols
Protocol 1: Selective Benzylic Oxidation at C7 of a Dehydrothis compound Derivative
This protocol describes a general method for the selective oxidation of the C7 position, a common derivatization step, while minimizing over-oxidation and side reactions.
-
Protection of Phenolic Hydroxyl Group (if present): If a phenolic hydroxyl group is present on Ring C (e.g., in ferruginol), it should be protected to prevent oxidation. A common protecting group is the methyl ether, which can be introduced using dimethyl sulfate (B86663) and a base.
-
Benzylic Bromination: Dissolve the dehydrothis compound starting material in a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (B109758) (CH2Cl2). Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN. Reflux the mixture under inert atmosphere and monitor the reaction by TLC.
-
Hydrolysis to the Alcohol: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide. The crude benzylic bromide can then be hydrolyzed to the alcohol by refluxing with aqueous sodium carbonate or silver nitrate.
-
Oxidation to the Ketone: The C7 alcohol can be oxidized to the corresponding ketone using a variety of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.
Table 1: Comparison of Oxidizing Agents for C7 Functionalization
| Oxidizing Agent | Typical Conditions | Advantages | Potential Side Reactions |
| PCC | CH2Cl2, room temperature | Mild, selective for primary and secondary alcohols | Can be acidic, potential for rearrangement |
| Dess-Martin Periodinane | CH2Cl2, room temperature | Neutral conditions, high yields | Reagent is moisture sensitive |
| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature | Strong oxidant, cost-effective | Harshly acidic, can lead to over-oxidation and rearrangements |
| NBS/Hydrolysis | CCl4, reflux then aq. Na2CO3 | Selective for benzylic position | Use of toxic CCl4, radical reaction can have side products |
Visualizations
Caption: A generalized workflow for minimizing side reactions in this compound derivatization.
Technical Support Center: Enhancing the Biological Activity of Synthetic Abietanes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with synthetic abietanes.
Frequently Asked Questions (FAQs)
Q1: My synthetic abietane derivative shows poor solubility in aqueous media for biological assays. What can I do?
A1: Poor aqueous solubility is a common challenge. Here are several approaches:
-
Co-solvents: Use a small percentage of a biocompatible solvent like DMSO to dissolve the compound first, then dilute it in the aqueous medium. Ensure the final solvent concentration is low enough to not affect the cells (typically <0.5%).
-
Formulation Strategies: Consider using formulation aids such as cyclodextrins or liposomes to enhance solubility.
-
Structural Modification: If solubility issues persist and are a significant hurdle, consider synthesizing analogues with improved physicochemical properties, for instance, by introducing polar functional groups.
Q2: I am observing high variability in my cytotoxicity assay results between experiments. What are the likely causes? [1][2]
A2: High variability can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using cells in their logarithmic growth phase and within a consistent, low passage number range. Over-confluent or senescent cells can respond differently to treatment.[1]
-
Inconsistent Seeding Density: Uneven cell seeding can lead to significant differences in cell numbers between wells at the time of treatment. Optimize your cell seeding protocol to ensure a uniform monolayer.
-
Compound Precipitation: Your compound may be precipitating out of the solution at the tested concentrations. Visually inspect the wells for any precipitate. If observed, you may need to lower the concentration range or improve the compound's solubility.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[3]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data and instead filling them with sterile media or PBS.[1]
Q3: My synthetic this compound is not showing the expected biological activity. What should I check?
A3: Several factors could contribute to a lack of activity:
-
Compound Integrity: Verify the purity and structural integrity of your synthetic compound using techniques like NMR and mass spectrometry. Impurities or degradation could affect the results.
-
Assay Suitability: Ensure the chosen biological assay is appropriate for the expected mechanism of action. For example, an anti-proliferative assay might not be suitable if the compound's primary effect is on cell migration.
-
Concentration Range: The effective concentration might be higher or lower than the range you are testing. A broader dose-response curve may be necessary.
-
Treatment Duration: The incubation time might be too short for the biological effects to manifest. Consider a time-course experiment to determine the optimal treatment duration.
-
Cell Line Specificity: The activity of abietanes can be cell-line specific. The selected cell line may not be sensitive to your compound.[4]
Troubleshooting Guides
Troubleshooting Poor Yields in this compound Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low yield of the final product | Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Side reactions | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. | |
| Degradation of starting material or product | Use milder reaction conditions or protective groups for sensitive functionalities. | |
| Difficulty in purification | Co-eluting impurities | Try a different column chromatography stationary phase or solvent system. Consider recrystallization or preparative HPLC. |
| Product instability on silica (B1680970) gel | Use a less acidic or basic stationary phase, such as neutral alumina, or deactivate the silica gel with triethylamine. |
Troubleshooting Inconsistent Results in MTT Cytotoxicity Assays
| Problem | Possible Cause | Suggested Solution |
| High background absorbance in control wells | Contamination of media or reagents | Use fresh, sterile media and reagents. Filter-sterilize all solutions. |
| Phenol (B47542) red in the medium | Use phenol red-free medium for the assay, as it can interfere with absorbance readings.[3] | |
| Low absorbance readings for viable cells | Insufficient cell number | Optimize the initial cell seeding density to ensure a robust signal.[1][5] |
| MTT reagent degradation | Store the MTT reagent protected from light and use it within its expiry period. | |
| Inconsistent formazan (B1609692) crystal formation | Incomplete cell lysis | Ensure complete solubilization of formazan crystals by optimizing the solubilization buffer and incubation time. |
Quantitative Data on Synthetic this compound Activity
Table 1: Cytotoxic Activity of Synthetic this compound Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Activity (IC50, µM) | Key Structural Features | Reference |
| 7α-acetoxyroyleanone | MIA PaCa-2 (Pancreatic) | 4.7 | Acetoxy group at C7 | [6] |
| Royleanone | MIA PaCa-2 (Pancreatic) | 12.5 | p-Quinone ring | [6] |
| Royleanone | LNCaP (Prostate) | 12.5 | p-Quinone ring | [6] |
| 7-ketoroyleanone | MIA PaCa-2 (Pancreatic) | >20 | Keto group at C7 | [6] |
| N-benzoyl-12-nitrodehydroabietylamine-7-one (54) | HepG2 (Liver) | 67.86 (mg/mL) | N-benzoyl, nitro group at C-12, carbonyl at C-7 | [7] |
| Compound 27a | NCI-H460 (Lung) | 3.33 | α-aminophosphonate derivative | [7] |
| L-tyrosine derivative 28g | HL60 (Leukemia) | 2.3 | L-tyrosine conjugate | [7] |
| L-tyrosine derivative 28g | A549 (Lung) | 7.1 | L-tyrosine conjugate | [7] |
| L-tyrosine derivative 28g | AZ521 (Stomach) | 3.9 | L-tyrosine conjugate | [7] |
| L-tyrosine derivative 28g | SK-BR-3 (Breast) | 8.1 | L-tyrosine conjugate | [7] |
| 7α-acetylhorminone | HCT116 (Colon) | 18 | Acetyl group at C7 | [4][8] |
| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | Acetyl group at C7 | [8] |
| Pygmaeocin B (5) | HT29 (Colon) | 6.69 (µg/mL) | Rearranged this compound | [9][10] |
| Orthoquinone 13 | HT29 (Colon) | 2.7 (µg/mL) | Orthoquinone functionality | [9][10] |
Table 2: Antibacterial Activity of Synthetic this compound Derivatives
| Compound | Bacterial Strain | Activity (MIC, mg/mL) | Reference |
| Compound 17p | S. aureus | 1.9 | [7] |
| Compound 17p | B. subtilis | 1.9 | [7] |
| Compound 17l | E. coli | 3.9-7.8 | [7] |
| Compound 17n | P. fluorescens | 3.9-7.8 | [7] |
| Compound 12 | MRSA | 3.9-15.6 (µg/mL) | [11] |
| Compound 12 | MSSA | 3.9-15.6 (µg/mL) | [11] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard method to assess cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of living cells to form a purple formazan product.[4][9]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthetic this compound compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthetic this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Visualizations
Caption: Workflow for MTT cytotoxicity assay.
Caption: Simplified intrinsic apoptosis pathway.
Caption: Troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. phcog.com [phcog.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. uv.es [uv.es]
- 8. phcog.com [phcog.com]
- 9. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of novel this compound diterpenoids with activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Complex Mixtures of Abietane Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex mixtures of abietane isomers. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The separation of this compound isomers is inherently challenging due to their structural similarity. Isomers possess the same molecular formula and often have very similar physicochemical properties, such as polarity and boiling point. This leads to nearly identical retention times in chromatography and overlapping signals in spectroscopy, making their individual isolation and quantification difficult.
Q2: Which analytical techniques are most effective for analyzing mixtures of this compound isomers?
A2: A multi-technique approach is often necessary for the comprehensive analysis of this compound isomer mixtures.
-
High-Performance Liquid Chromatography (HPLC) , particularly with a C18 column, is a common first choice for separating this compound isomers. The use of a diode-array detector (DAD) or mass spectrometry (MS) enhances identification.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, especially for volatile or semi-volatile this compound derivatives. Derivatization to form trimethylsilyl (B98337) (TMS) esters is often required to increase volatility.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is indispensable for the definitive structural elucidation of isolated isomers. Specific chemical shifts and coupling constants can differentiate between closely related structures.[5][6][7][8]
Q3: How can I differentiate between this compound isomers using NMR spectroscopy?
A3: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between this compound isomers. Key differences in their spectra arise from the positions of double bonds and substituents, which influence the chemical environment of nearby protons and carbons.
For example, in the ¹H NMR spectra of abietadienoic acids, the vinylic protons give distinct signals. The protons of the conjugated diene system in abietic acid have characteristic shifts, which differ from the vinylic proton at C14 in 8(14)-abietenic acid.[8][9] Similarly, the chemical shifts of the methyl groups, particularly at C-20, are sensitive to the stereochemistry of the ring junctions.[6] Two-dimensional NMR experiments like COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, confirming the specific isomeric structure.
Q4: What are the characteristic fragmentation patterns of this compound diterpenes in mass spectrometry?
A4: In positive ion mode ESI-MS/MS, this compound diterpenoids typically show characteristic neutral losses of water (H₂O), carbon monoxide (CO), and propene molecules. In negative ion mode, characteristic losses include water, carbon monoxide, and methane (B114726) (CH₄) molecules, as well as methyl radicals.[10] The specific fragmentation pattern can provide important structural information about the this compound skeleton. For instance, the presence and position of functional groups and double bonds will influence the fragmentation pathways.[10][11]
Troubleshooting Guides
HPLC Separation Issues
Problem: Poor resolution or co-elution of this compound isomers.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating isomers with very similar polarities.
-
Solution: Systematically optimize the mobile phase. If using a reversed-phase C18 column, adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient can improve the separation of closely eluting peaks. Switching between acetonitrile and methanol (B129727) can also alter selectivity.[12] For acidic this compound isomers, adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can improve peak shape and resolution.
-
-
Unsuitable Stationary Phase: The column chemistry may not provide sufficient selectivity for the specific isomers.
-
Solution: If mobile phase optimization is insufficient, consider a different stationary phase. For aromatic this compound isomers, a phenyl-hexyl column might offer different selectivity compared to a standard C18 column. For enantiomeric separations, a chiral stationary phase is necessary.[13][14][15][16][17]
-
-
Temperature Effects: Column temperature can influence selectivity.
-
Solution: Systematically vary the column temperature. Lower temperatures often increase chiral selectivity, while higher temperatures can improve efficiency and reduce analysis time.
-
Problem: Peak tailing, especially for acidic this compound isomers.
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Acidic analytes can interact with free silanol (B1196071) groups on the surface of silica-based columns, leading to peak tailing.[18][19][20][21][22]
-
Solution 1 (Mobile Phase Modification): Add a competing acid to the mobile phase, such as 0.1% formic acid or phosphoric acid. This will suppress the ionization of the silanol groups and the acidic analytes, minimizing these secondary interactions.[18][19]
-
Solution 2 (Column Choice): Use a modern, high-purity silica (B1680970) column that is end-capped. End-capping chemically modifies the residual silanol groups, reducing their availability for interaction.[18]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Mismatch between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[18]
-
GC-MS Analysis Issues
Problem: Poor peak shape or low response for this compound acids.
Possible Cause & Solutions:
-
Insufficient Derivatization: this compound acids are generally not volatile enough for GC analysis and require derivatization to increase their volatility and thermal stability. Incomplete derivatization will result in poor chromatography.
Problem: Degradation of thermally labile this compound isomers.
Possible Cause & Solutions:
-
High Injection Port or Oven Temperature: Some this compound isomers may degrade at high temperatures.
-
Solution: Lower the injector temperature and use a temperature program that starts at a lower temperature and ramps up. Ensure the use of a deactivated liner in the injection port.
-
Data Presentation
Table 1: HPLC Separation of Common Resin Acid Isomers
| Compound | Retention Time (min) | Resolution (Rs) |
| Palustric Acid | 12.5 | - |
| Isopimaric Acid | 13.2 | 1.8 |
| Levopimaric Acid | 14.1 | 2.1 |
| Abietic Acid | 15.5 | 3.2 |
| Dehydroabietic Acid | 16.8 | 2.9 |
| Neoabietic Acid | 17.5 | 1.5 |
Conditions: C18 column (4.6 x 150 mm, 5 µm); Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient); Flow Rate: 1.0 mL/min; Detection: UV at 241 nm. Data is illustrative and will vary with the specific column and conditions used.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in Abietic Acid Isomers in CDCl₃
| Proton | Abietic Acid | Dehydroabietic Acid | Palustric Acid | Neoabietic Acid |
| H-7 | ~5.80 | - | ~5.40 | ~6.25 |
| H-14 | ~5.40 | ~6.90 | - | - |
| H-11 | - | ~7.00 | - | - |
| H-12 | - | ~7.15 | - | - |
| C10-CH₃ | ~0.87 | ~1.23 | ~0.85 | ~0.88 |
| C4-CH₃ | ~1.25 | ~1.28 | ~1.20 | ~1.24 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[6][8]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Resin Acids
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the resin acid mixture into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 70% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 241 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with known standards.
-
Quantify individual isomers using a calibration curve prepared from pure standards.
-
Protocol 2: GC-MS Analysis of this compound Isomers (as TMS Derivatives)
-
Sample Preparation and Derivatization:
-
Place 1 mg of the dried sample extract into a 2 mL reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 70 °C for 1 hour.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-650.
-
Injection Volume: 1 µL (splitless).
-
-
Data Analysis:
-
Identify derivatized isomers by comparing their mass spectra with a reference library (e.g., NIST).
-
Use characteristic fragment ions for quantification in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Visualizations
Logical Workflow for Troubleshooting HPLC Peak Tailing
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Signaling Pathway: Anticancer Action of Carnosic Acid
Caption: Carnosic acid inhibits cancer cell growth via multiple signaling pathways.[25][26][27][28]
Signaling Pathway: Anti-inflammatory Action of Ferruginol
Caption: Ferruginol exerts anti-inflammatory effects by targeting NF-κB and MAPK pathways.[29][30][31]
References
- 1. scribd.com [scribd.com]
- 2. canadacommons.ca [canadacommons.ca]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thescipub.com [thescipub.com]
- 5. Acid Isomer Separation of Resin Acids in Rosin and Abietic Acid Molecular Structure [html.rhhz.net]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. scielo.br [scielo.br]
- 8. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Electrospray tandem mass spectrometric analysis of a dimeric conjugate, salvialeriafone and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nacalai.com [nacalai.com]
- 13. Enantiomer Separations | Separation Science [sepscience.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. uhplcs.com [uhplcs.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. hplc.eu [hplc.eu]
- 22. chromtech.com [chromtech.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carnosic acid inhibits STAT3 signaling and induces apoptosis through generation of ROS in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Carnosic Acid Induces Antiproliferation and Anti-Metastatic Property of Esophageal Cancer Cells via MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Bridelia ferruginea Produces Antineuroinflammatory Activity through Inhibition of Nuclear Factor-kappa B and p38 MAPK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of NMR Parameters for Abietane Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the analysis of abietane-type diterpenoids.
Troubleshooting Guides
This section addresses specific issues that may arise during the NMR analysis of abietanes.
Question: My ¹H NMR spectrum shows significant peak overlapping, especially in the aliphatic region. How can I improve the resolution?
Answer: Peak overlapping in the aliphatic region of this compound ¹H NMR spectra is a common challenge due to the complex, fused-ring structure. Here are several strategies to improve spectral resolution:
-
Solvent Change: Altering the deuterated solvent can induce differential chemical shifts, potentially resolving overlapping signals. If you are using chloroform-d (B32938) (CDCl₃), consider trying benzene-d₆ (C₆D₆), acetone-d₆, or methanol-d₄.[1] Aromatic solvents like benzene-d₆ often cause significant changes in the chemical shifts of nearby protons.
-
Higher Magnetic Field: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will provide better signal dispersion.
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes help to resolve signals, especially if conformational isomers are present.[1]
-
2D NMR Techniques: Utilize two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to trace proton-proton coupling networks, which can help in assigning individual signals even when they overlap in the 1D spectrum. For resolving heavily overlapped regions, HSQC (Heteronuclear Single Quantum Coherence) spectra can be very informative by spreading the proton signals along the carbon dimension.
Question: I am having difficulty identifying the quaternary carbon signals in my ¹³C NMR spectrum. Which experiment is best for this, and how can I optimize it?
Answer: Quaternary carbons are often challenging to assign due to their long relaxation times and lack of directly attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for identifying these carbons by detecting long-range correlations (typically 2-3 bonds) between protons and carbons.
To optimize your HMBC experiment for this compound analysis:
-
Long-Range Coupling Constant (ⁿJCH): This is a critical parameter. For abietanes and other diterpenoids, a good starting point is to set the long-range coupling constant to 8 Hz. It is often beneficial to run two separate HMBC experiments, one optimized for a smaller coupling constant (e.g., 5 Hz) and another for a larger one (e.g., 10 Hz), to detect a wider range of correlations.[2]
-
Acquisition Time (AQ) and Relaxation Delay (D1): Ensure a sufficiently long acquisition time to allow for the detection of sharp signals. A longer relaxation delay (D1) may be necessary for quaternary carbons to fully relax between scans, leading to better signal intensity.
-
Number of Scans (NS): HMBC is a less sensitive experiment.[3] A higher number of scans will be required to achieve an adequate signal-to-noise ratio, especially for dilute samples.
Question: My NMR signals are broad. What are the potential causes and solutions?
Answer: Broad NMR signals can arise from several factors. Here is a troubleshooting guide to address this issue:
-
Poor Shimming: The magnetic field homogeneity may need improvement. Re-shimming the spectrometer is the first step to address broad peaks.[1]
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader lines. Try diluting your sample.[1]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through the solvent before dissolving your compound can help.
-
Chemical Exchange: If your this compound derivative exists in multiple conformations that are exchanging on the NMR timescale, this can lead to broad signals. Acquiring the spectrum at a lower temperature may slow down the exchange and result in sharper signals for each conformer. Conversely, a higher temperature might coalesce the signals into a sharp average.[1]
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent. Any suspended particles will degrade the spectral quality.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting NMR parameters for a standard ¹H NMR experiment on an this compound sample?
A1: For a routine ¹H NMR spectrum of an this compound diterpenoid, the following parameters on a 400 or 500 MHz spectrometer can be used as a starting point.
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° | A smaller pulse angle allows for a shorter relaxation delay (D1) without saturating the signals, which is efficient for acquiring multiple scans. |
| Acquisition Time (AQ) | 2-4 seconds | Provides a good balance between resolution and signal-to-noise. |
| Relaxation Delay (D1) | 1-2 seconds | A shorter delay can be used with a smaller pulse angle. For quantitative analysis, a longer delay (5 x T₁) is necessary. |
| Number of Scans (NS) | 8-16 | This is typically sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio. For dilute samples, more scans will be needed. |
| Spectral Width (SW) | 0-12 ppm | This range should cover all proton signals in a typical this compound. |
Q2: How do I choose the appropriate deuterated solvent for my this compound sample?
A2: The choice of solvent depends on the solubility of your compound and the desired spectral characteristics.
-
Chloroform-d (CDCl₃): This is the most common solvent for non-polar to moderately polar natural products like many abietanes. It is relatively inexpensive and has a single residual solvent peak at 7.26 ppm.[4]
-
Benzene-d₆ (C₆D₆): This solvent is useful for resolving overlapping signals due to its anisotropic effects, which can induce significant chemical shift changes.[1]
-
Methanol-d₄ (CD₃OD): A good choice for more polar this compound derivatives. The residual solvent peak is a pentet at 3.31 ppm.[4] It can also be used to identify exchangeable protons (e.g., -OH, -NH), which will exchange with deuterium (B1214612).
-
Acetone-d₆ ((CD₃)₂CO): Another option for moderately polar compounds. The residual peak is a pentet at 2.05 ppm.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Suitable for highly polar abietanes that are not soluble in other common NMR solvents.[1]
Q3: What are the key 2D NMR experiments for the complete structure elucidation of a new this compound diterpenoid?
A3: A standard set of 2D NMR experiments is crucial for the unambiguous structure determination of a novel this compound.
| Experiment | Information Provided |
| COSY | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). Essential for establishing spin systems. |
| HSQC | Correlates protons with their directly attached carbons (¹JCH). Helps to assign protonated carbons. |
| HMBC | Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH). Crucial for connecting spin systems and identifying quaternary carbons. |
| NOESY/ROESY | Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) reveals through-space correlations between protons that are close in proximity, which is vital for determining the relative stereochemistry. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 1-5 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Filter the solution into a clean 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Parameter Optimization:
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Protocol 2: 2D gHMBC NMR Acquisition
-
Sample Preparation and Spectrometer Setup: Follow the same steps as for the ¹H NMR acquisition. A more concentrated sample (5-10 mg) is recommended.
-
Pulse Program Selection: Select a gradient-selected HMBC (gHMBC) pulse sequence.
-
Parameter Optimization:
-
Set the spectral widths in the proton (F2) and carbon (F1) dimensions to encompass all expected signals.
-
Set the long-range coupling constant (ⁿJCH) to 8 Hz. Consider running a second experiment with a value of 5 Hz for more comprehensive results.[2]
-
The number of increments in the F1 dimension will determine the resolution in the carbon dimension. 256-512 increments are common.
-
Set the number of scans (NS) per increment. This will depend on the sample concentration but will likely be a multiple of 8 (e.g., 8, 16, 32).
-
-
Acquisition: Start the 2D acquisition. This experiment can take several hours to complete.
-
Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions, followed by Fourier transformation, phase correction, and baseline correction.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on the this compound Skeleton
| Proton | Chemical Shift Range (ppm) | Notes |
| H-1 | 1.0 - 2.5 | Highly dependent on substitution at C-2 and C-3. |
| H-3 | 0.8 - 2.0 | |
| H-5 | 1.0 - 1.8 | |
| H-7 | 2.5 - 3.5 | Often deshielded if a carbonyl group is at C-6 or C-7. |
| H-11 | 6.5 - 7.5 | Aromatic proton, if present. |
| H-12 | 6.5 - 7.5 | Aromatic proton, if present. |
| H-14 | 6.5 - 7.5 | Aromatic proton, if present. |
| H-15 | 2.8 - 3.5 | Isopropyl methine proton. |
| H-16, H-17 | 1.0 - 1.3 | Isopropyl methyl protons, often appear as doublets. |
| H-18 (C-4 Me) | 0.8 - 1.2 | Axial methyl group. |
| H-19 (C-4 Me) | 0.8 - 1.2 | Equatorial methyl group. |
| H-20 (C-10 Me) | 0.9 - 1.5 |
Note: These are approximate ranges and can vary significantly based on the specific substitution pattern and solvent.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons on the this compound Skeleton
| Carbon | Chemical Shift Range (ppm) | Notes |
| C-1 | 30 - 40 | |
| C-3 | 35 - 45 | |
| C-4 | 30 - 40 | Quaternary carbon. |
| C-5 | 45 - 55 | |
| C-7 | 30 - 40 | Can be significantly deshielded if oxidized. |
| C-8 | 120 - 140 | Aromatic/Olefinic. |
| C-9 | 130 - 150 | Aromatic/Olefinic. |
| C-10 | 35 - 45 | Quaternary carbon. |
| C-11 | 110 - 160 | Aromatic/Olefinic. |
| C-12 | 110 - 160 | Aromatic/Olefinic. |
| C-13 | 120 - 150 | Aromatic/Olefinic. |
| C-14 | 110 - 160 | Aromatic/Olefinic. |
| C-15 | 25 - 35 | Isopropyl methine carbon. |
| C-16, C-17 | 20 - 25 | Isopropyl methyl carbons. |
| C-18 (C-4 Me) | 20 - 30 | |
| C-19 (C-4 Me) | 15 - 25 | |
| C-20 (C-10 Me) | 15 - 25 |
Note: These are approximate ranges and can vary significantly based on the specific substitution pattern and solvent.
Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.as.uky.edu [chem.as.uky.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Abietanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LC-MS analysis of abietanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate matrix effects in your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of abietanes?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy, precision, and sensitivity of your quantitative analysis of abietanes.[1][3] These effects are a significant concern in complex matrices such as plasma, urine, and plant extracts.[2][4]
Q2: What are the most common causes of matrix effects in abietane analysis?
A2: The primary causes of matrix effects are endogenous and exogenous components in the sample that co-elute with the this compound analytes and interfere with the ionization process in the mass spectrometer's ion source.[1][5] In biological samples, phospholipids (B1166683) are a major contributor to ion suppression.[6] For plant extracts, pigments, lipids, and other secondary metabolites can cause significant matrix effects.[4]
Q3: How can I detect the presence of matrix effects in my LC-MS analysis?
A3: Matrix effects can be detected both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the this compound standard is introduced into the LC eluent after the analytical column.[6] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix effects are present. A widely used quantitative method is the post-extraction spike method, which compares the signal of an analyte spiked into a pre-extracted blank matrix with the signal of the analyte in a neat solvent.[2][6] The ratio of these signals is known as the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]
Q4: What is an internal standard and why is it crucial for mitigating matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added at a known concentration to all samples, calibrators, and quality controls.[5] Its primary role is to compensate for variability during sample preparation and analysis, including matrix effects.[5] An ideal internal standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement.[5]
Q5: What type of internal standard is best for this compound analysis?
A5: The gold standard for internal standards in LC-MS analysis is a stable isotope-labeled (SIL) internal standard .[7][8] A SIL-IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[7] This ensures that it has nearly identical extraction recovery and chromatographic behavior, and experiences the same degree of matrix effects as the analyte.[7] When a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[9]
Troubleshooting Guides
Issue 1: Poor sensitivity, inconsistent results, or low recovery for my this compound analyte.
Question: I am observing poor sensitivity and inconsistent peak areas for my this compound analyte (e.g., abietic acid, carnosic acid) when analyzing complex samples. What could be the cause and how can I troubleshoot this?
Answer: Poor sensitivity and inconsistent results are often indicative of significant matrix effects, particularly ion suppression.[5] This occurs when co-eluting matrix components interfere with the ionization of your this compound analyte.[5]
Troubleshooting Steps:
-
Evaluate and Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[5] Consider more rigorous sample preparation techniques to remove interfering components.
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient for removing all interferences, especially phospholipids, in biological samples.[6] It is often used as an initial step followed by a more selective cleanup technique.[5]
-
Liquid-Liquid Extraction (LLE): LLE can effectively isolate abietanes from the sample matrix based on their solubility. Adjusting the pH of the aqueous phase can improve the extraction efficiency for acidic abietanes like abietic acid and carnosic acid.[5][6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[5] For acidic abietanes, an anion exchange or a reversed-phase SPE sorbent can be effective.[5] A study on the determination of abietic and dehydroabietic acid in livestock and poultry tissue used SPE for purification.[10]
-
-
Optimize Chromatographic Separation: Ensure your analytical column and mobile phase are providing adequate separation of the this compound analyte from matrix components.[5]
-
Gradient Elution: A well-designed gradient elution program can help to separate the analyte from interfering compounds.[5]
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity and improve separation from interfering peaks.[5]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[7][8]
-
Sample Dilution: If the concentration of your analyte is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[6]
Issue 2: My results are not reproducible between different batches of samples.
Question: I am observing significant variability in my quantitative results for an this compound diterpene across different batches of the same sample type. What could be causing this lack of reproducibility?
Answer: Batch-to-batch variability is often a sign of inconsistent matrix effects. The composition of the matrix can vary between different lots or sources of biological or natural product samples, leading to different degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples. This helps to compensate for consistent matrix effects.
-
Assess Matrix Variability: During method validation, it is crucial to evaluate the matrix effect in at least six different lots of the blank matrix to ensure the method is robust.
-
Implement a Robust Internal Standard Strategy: The use of a SIL-IS is highly recommended to correct for these variations, as it will be affected by the matrix in the same way as the analyte.[7][8]
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variations in the sample matrix.
Quantitative Data Summary
The following table summarizes the recovery and matrix effect data for abietic acid and dehydroabietic acid from a study on their determination in livestock and poultry tissue.
| Analyte | Spiked Level | Recovery (%) | RSD (%) |
| Abietic Acid | 1x LOQ | 68.5 - 107.6 | 5.3 - 12.6 |
| 2x LOQ | 68.5 - 107.6 | 5.3 - 12.6 | |
| 4x LOQ | 68.5 - 107.6 | 5.3 - 12.6 | |
| Dehydroabietic Acid | 1x LOQ | 68.5 - 107.6 | 5.3 - 12.6 |
| 2x LOQ | 68.5 - 107.6 | 5.3 - 12.6 | |
| 4x LOQ | 68.5 - 107.6 | 5.3 - 12.6 | |
| Data sourced from a study on the simultaneous determination of abietic acid, dehydroabietic acid, and piperic acid in muscle and skin tissue of livestock and poultry.[10] |
Experimental Protocols
Protocol 1: Extraction of Abietic Acid and Dehydroabietic Acid from Tissue Samples
This protocol is adapted from a method for the determination of abietic acid and dehydroabietic acid in livestock and poultry tissue.[10]
1. Sample Preparation:
- Homogenize the tissue sample.
- Weigh a representative portion of the homogenized sample.
2. Extraction:
- Add an acetonitrile (B52724) and water solution to the sample.
- Perform vortex dispersion and concussion extraction.
- Centrifuge the sample to separate the solid and liquid phases.
3. Purification:
- Collect the supernatant.
- Purify the extract using a solid-phase extraction (SPE) column.
4. LC-MS/MS Analysis:
- Separate the analytes on a C18 column using a gradient elution with 5 mmol ammonium (B1175870) acetate (B1210297) in water (A) and methanol (B129727) (B) as mobile phases.
- Detect the analytes using MS/MS in multiple reaction monitoring (MRM) mode. ESI+ or ESI- may be used depending on the analyte.
Protocol 2: Extraction of Carnosic Acid and Carnosol (B190744) from Plasma
This protocol is based on a pharmacokinetic study of carnosic acid and carnosol in mice.[11]
1. Sample Preparation:
- Collect plasma samples.
2. Protein Precipitation:
- Add acetonitrile to the plasma sample to precipitate proteins.
- Vortex the mixture.
- Centrifuge at 14,000 x g for 15 minutes to pellet the precipitated proteins.
3. Analysis:
- Transfer the supernatant to a vial for LC-MS/MS analysis.
- Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General sample preparation workflow for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Pharmacokinetic Analysis of Carnosic Acid and Carnosol in Standardized Rosemary Extract and the Effect on the Disease Activity Index of DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Abietane Analysis by HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of abietane diterpenes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the resolution of this compound peaks in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution and peak tailing for this compound compounds in reverse-phase HPLC?
Poor resolution and peak tailing for this compound diterpenes in reverse-phase HPLC can stem from several factors. A primary cause is secondary interactions between the analytes and the stationary phase.[1][2] Abietanes, which can be acidic, may interact with exposed silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[1][2] Other significant factors include improper mobile phase pH, column degradation, and sample overloading.[1][3]
Q2: How does the mobile phase pH affect the peak shape of this compound diterpenes?
The pH of the mobile phase is a critical parameter that influences the ionization state of acidic this compound compounds.[1][4] If the mobile phase pH is not optimized, it can lead to ionization of the this compound analytes, causing peak tailing and poor resolution.[1] For acidic compounds like some abietanes, maintaining a mobile phase pH below their pKa (e.g., pH 2-3) can suppress ionization and minimize these unwanted interactions.[1]
Q3: Can my choice of organic modifier in the mobile phase impact the separation of this compound peaks?
Yes, the choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can significantly affect the selectivity and resolution of your separation.[5][6] Acetonitrile and methanol (B129727) have different solvent strengths and can lead to different elution patterns for this compound diterpenes. It is often beneficial to experiment with both solvents, as well as different ratios in the mobile phase, to achieve the desired separation.[5][6]
Q4: When should I consider using a gradient elution method versus an isocratic method for this compound analysis?
For complex samples containing multiple this compound diterpenes with a wide range of polarities, a gradient elution is generally preferred.[4][5] A gradient method, where the mobile phase composition is changed over time, allows for the effective separation of both weakly and strongly retained compounds in a single run.[4] An isocratic elution, with a constant mobile phase composition, is more suitable for simpler mixtures or for optimizing the separation of a few specific abietanes.[4]
Troubleshooting Guides
Issue 1: Peak Tailing of this compound Analytes
Symptoms:
-
Asymmetrical peaks with a "tail" on the right side.
-
Tailing Factor (Tf) greater than 1.2.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2-3 to suppress silanol ionization.[1][2] Consider using a column with a polar-embedded or charged surface hybrid (CSH) stationary phase.[1] |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units below the pKa of the acidic this compound analytes.[1] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[1] If performance does not improve, replace the column.[1] |
| Sample Overload | Reduce the concentration of the injected sample or decrease the injection volume.[3] |
| Extra-column Band Broadening | Minimize the length and internal diameter of tubing between the injector, column, and detector.[7] |
Issue 2: Poor Resolution Between this compound Peaks
Symptoms:
-
Overlapping peaks, making accurate quantification difficult.
-
Resolution (Rs) value less than 1.5.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Strength | For reversed-phase HPLC, decrease the percentage of the organic modifier in the mobile phase to increase retention and improve separation.[5] |
| Suboptimal Selectivity | Change the organic modifier (e.g., from acetonitrile to methanol, or vice versa) or alter the mobile phase pH to influence analyte interactions.[5] |
| Inefficient Column | Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[5][8] |
| Inappropriate Stationary Phase | Experiment with a different stationary phase chemistry (e.g., C8, phenyl, or cyano) that may offer different selectivity for your this compound compounds.[5] |
| Suboptimal Temperature | Adjust the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve efficiency, but may also alter selectivity.[9][10] |
Experimental Protocols
Protocol 1: General Screening Method for this compound Diterpenes
This protocol provides a starting point for the analysis of this compound diterpenes in plant extracts.
1. Sample Preparation:
- Extract 10 mg of powdered plant material with 1 mL of 70% methanol (v/v) in an ultrasonic bath for 1 hour at 4°C.[11]
- Centrifuge the extract at 12,000 g for 30 minutes at 4°C.[11]
- Filter the supernatant through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.[11]
- Mobile Phase A: 0.1% (v/v) formic acid in water.[11]
- Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[11]
- Gradient Program:
- 0-7 min: 2% to 20% B
- 7-11 min: 20% to 22% B
- 11-20 min: 22% to 60% B
- 20-25 min: 60% to 65% B
- 25-28 min: 65% to 70% B
- 28-30 min: 70% to 95% B
- 30-33 min: Hold at 95% B
- 33.1-38 min: Re-equilibrate at 2% B[11]
- Flow Rate: 0.40 mL/min.[11]
- Column Temperature: 40°C.[11]
- Injection Volume: 1.0 µL.[11]
- Detection: Diode Array Detector (DAD) or Mass Spectrometry (MS).[12]
Visual Guides
Caption: Troubleshooting workflow for poor this compound peak resolution.
Caption: General experimental workflow for HPLC analysis of abietanes.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. mastelf.com [mastelf.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. asdlib.org [asdlib.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. mastelf.com [mastelf.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromtech.com [chromtech.com]
- 11. Identification of this compound-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Abietane Production in Hairy Root Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in increasing the production of abietane diterpenes in hairy root cultures.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experimentation.
Problem 1: Low or No this compound Yield in Hairy Root Cultures
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Culture Conditions | Ensure the hairy root cultures are maintained in a suitable medium, such as hormone-free Murashige and Skoog (MS) or Gamborg's B5 medium.[1] Optimize environmental factors like temperature (around 25°C) and light conditions (often dark incubation is preferred for root growth).[2] Sucrose concentration is also critical, with 30 g/L often being optimal for biomass accumulation.[3] |
| Ineffective Elicitation | The choice of elicitor, its concentration, and the duration of treatment are crucial. Methyl jasmonate (MeJA) and coronatine (B1215496) have proven effective for inducing this compound biosynthesis.[4] For MeJA, a concentration of 100 µM for 7 days has shown significant enhancement, though it can inhibit growth with prolonged exposure.[4][5] Coronatine, at similar concentrations, can provide a sustained increase in production without negatively impacting biomass.[4] |
| Metabolic Bottlenecks | The biosynthesis of abietanes is dependent on the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway.[5] Overexpression of key enzymes in this pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), geranylgeranyl diphosphate (B83284) synthase (GGPPS), and copalyl diphosphate synthase (CPPS), can significantly increase this compound yields.[6][7][8] Consider metabolic engineering to upregulate these genes. |
| Competition from Other Metabolic Pathways | The gibberellin biosynthesis pathway competes for the same precursor, geranylgeranyl pyrophosphate (GGPP).[6] Inhibition of this competing pathway by silencing the ent-copalyl diphosphate synthase (entCPPS) gene or using chemical inhibitors like 2-chloroethyl-N,N,N-trimethylammonium chloride (CCC) can redirect metabolic flux towards this compound production.[6] |
Problem 2: Hairy Root Growth Inhibition or Browning After Elicitor Treatment
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Elicitor Toxicity | High concentrations or prolonged exposure to certain elicitors, particularly methyl jasmonate, can be toxic to the hairy roots, leading to growth inhibition and browning.[4] Optimize the elicitor concentration and treatment duration. A time-course experiment is recommended to find the optimal balance between elicitation and root viability. For instance, coronatine has been shown to be less toxic than MeJA over longer treatment periods.[4] |
| Nutrient Depletion | The increased metabolic activity triggered by elicitors can lead to rapid depletion of nutrients in the culture medium. Replenishing the medium or transferring the roots to a fresh medium after a certain period of elicitation can help maintain growth. |
| Oxidative Stress | Elicitation can induce oxidative stress in the hairy roots. While this is part of the defense response that stimulates secondary metabolite production, excessive stress can be detrimental. Monitor for signs of severe stress and consider shorter elicitation times. |
Frequently Asked Questions (FAQs)
General Questions
-
What are abietanes and why are they important? Abietanes are a class of diterpenoids with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them promising candidates for drug development.[6]
-
Why use hairy root cultures for this compound production? Hairy root cultures, induced by Agrobacterium rhizogenes, offer a stable and efficient platform for producing plant secondary metabolites.[9] They are characterized by fast, hormone-independent growth, genetic stability, and the ability to produce compounds at levels comparable to or higher than the parent plant.[5][9]
Elicitation Strategies
-
What are elicitors and how do they work? Elicitors are compounds that trigger defense responses in plants, leading to the enhanced production of secondary metabolites.[10] They act as signaling molecules that activate specific biosynthetic pathways.[11]
-
Which elicitors are most effective for increasing this compound production? Methyl jasmonate (MeJA) and coronatine have been shown to be highly effective in stimulating this compound biosynthesis in hairy root cultures of Salvia sclarea and other species.[4][5]
-
What is the optimal concentration and duration for MeJA treatment? A concentration of 100 µM MeJA applied for 7 days has been reported to induce an approximately 20-fold increase in total this compound diterpene content.[5] However, it's important to note that prolonged exposure can inhibit root growth.[4]
Metabolic Engineering
-
Which genes are the best targets for metabolic engineering to increase this compound yield? Key enzymes in the plastidial MEP pathway are prime targets. Overexpression of genes encoding DXS, DXR, GGPPS, and CPPS has resulted in significant increases in this compound production.[6][7][8] For example, overexpressing GGPPS or CPPS individually has led to 8-fold and 10-fold increases in aethiopinone (B1206593) content, respectively.[6]
-
Can silencing competing pathways improve this compound production? Yes. Silencing the ent-copalyl diphosphate synthase (entCPPS) gene of the competing gibberellin pathway has been shown to enhance the accumulation of abietanes by increasing the availability of the precursor GGPP.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of various strategies on this compound production in Salvia sclarea hairy root cultures.
Table 1: Effect of Elicitation on this compound Diterpene Production
| Elicitor (Concentration) | Duration | Total this compound Content (mg L⁻¹) | Fold Increase | Reference |
| Control | 7 days | 14.50 ± 0.31 | - | [5] |
| Methyl Jasmonate (100 µM) | 7 days | 304.01 ± 2.21 | ~20 | [5] |
| Control | 28 days | - | - | [4] |
| Coronatine | 28 days | 105.34 ± 2.30 (Aethiopinone) | ~24 | [4] |
Table 2: Effect of Metabolic Engineering on this compound Diterpenoid Content (mg g⁻¹ DW)
| Genetic Modification | Aethiopinone | Salvipisone | Ferruginol | Total Abietanes | Reference |
| Control (Empty Vector) | 0.99 ± 0.08 | - | - | 1.15 | [6] |
| GGPPS Overexpression | 7.80 ± 0.71 (~8x) | 5.57 ± 0.78 (~7x) | 8.51 ± 0.35 (~28x) | - | [6] |
| CPPS Overexpression | 10.44 ± 0.21 (~10x) | 6.65 ± 0.72 (~9x) | 11.50 ± 0.38 (~30x) | - | [6] |
| entCPPS Silencing (RNAi) | - | - | - | 2.52 (vs 1.15 in control) | [6] |
| Cyanobacterial DXS Overexpression | - | - | - | ~3x (Aethiopinone) | [7][8] |
| Cyanobacterial DXR Overexpression | - | - | - | ~6x (Aethiopinone) | [7][8] |
Experimental Protocols
Protocol 1: Establishment of Hairy Root Cultures
-
Explant Preparation: Sterilize leaf discs or other suitable explants from axenically grown plantlets.[3][6]
-
Infection: Infect the explants with a culture of Agrobacterium rhizogenes (e.g., strain ATCC 15834).[3][6]
-
Co-cultivation: Co-cultivate the infected explants on a solid medium (e.g., MS medium) for 2-3 days in the dark.[3][12]
-
Antibiotic Treatment: Transfer the explants to a fresh solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.[3]
-
Root Induction and Selection: Hairy roots will emerge from the wounded sites within a few weeks.[13] Select vigorously growing, independent root lines for further proliferation in liquid hormone-free MS medium.[6]
Protocol 2: Elicitor Treatment of Hairy Root Cultures
-
Culture Establishment: Grow established hairy root lines in liquid medium (e.g., hormone-free MS) under continuous agitation (e.g., 150 rpm) in the dark.[6]
-
Elicitor Preparation: Prepare a stock solution of the elicitor (e.g., 200 mM methyl jasmonate in ethanol) and sterilize it by filtration.[12]
-
Elicitation: Add the elicitor to the hairy root cultures to the desired final concentration (e.g., 100 µM for MeJA).[5][12] An equal volume of the solvent (e.g., ethanol) should be added to control cultures.[12]
-
Incubation: Incubate the treated cultures for the desired duration (e.g., 7 days for MeJA).[5]
-
Harvesting and Analysis: Harvest the hairy roots, dry them, and extract the abietanes for quantification using methods like HPLC-DAD.[6]
Visualizations
Caption: Experimental workflow for enhancing this compound production.
Caption: MEP pathway for this compound synthesis and engineering targets.
References
- 1. Frontiers | Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Diterpenoids from the Hairy Roots of Salvia corrugata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing the synthesis of bioactive this compound diterpenes in Salvia sclarea hairy roots by elicited transcriptional reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Metabolic Constraints in the MEP-Pathway Enrich Salvia sclarea Hairy Roots in Therapeutic this compound Diterpenes [mdpi.com]
- 6. Boosting the Synthesis of Pharmaceutically Active this compound Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Yield of Bioactive this compound Diterpenes in Salvia sclarea Hairy Roots by Overexpressing Cyanobacterial DXS or DXR Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hairy root culture for mass-production of high-value secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maxapress.com [maxapress.com]
- 13. plantcelltechnology.com [plantcelltechnology.com]
Technical Support Center: Overcoming Drug Resistance with Abietane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with abietane-based compounds for overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: Which this compound-based compounds have shown promise in overcoming drug resistance?
A1: Several this compound diterpenoids have demonstrated significant potential in overcoming drug resistance in cancer and microbial contexts. Key examples include:
-
Dehydroabietic acid (DAA): This compound has been shown to chemosensitize drug-resistant cancer cells. For instance, it can reverse vincristine (B1662923) resistance in acute lymphoblastic leukemia cells by downregulating survivin expression.[1][2]
-
Carnosic acid: Found in rosemary, carnosic acid can inhibit cancer cell growth and enhance the efficacy of conventional chemotherapeutic drugs. It has been shown to sensitize gastric cancer cells to cisplatin.[3] Its mechanisms include the induction of apoptosis and inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways.[4][5][6][7]
-
Tanshinone IIA: A major active component of Salvia miltiorrhiza, Tanshinone IIA can reverse resistance to drugs like doxorubicin (B1662922) and gefitinib (B1684475) in various cancers.[8][9][10] It often acts by inhibiting the PI3K/Akt/mTOR pathway.[11]
-
Cryptotanshinone (B1669641): Another tanshinone from Salvia miltiorrhiza, this compound has been shown to reverse P-glycoprotein (P-gp) mediated multidrug resistance by inhibiting the efflux pump's function and expression.[3][12][13]
Q2: What are the primary mechanisms by which this compound compounds overcome drug resistance?
A2: this compound-based compounds employ several mechanisms to counteract drug resistance:
-
Inhibition of Efflux Pumps: A major cause of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which pump chemotherapeutic drugs out of cancer cells. Compounds like cryptotanshinone can inhibit the function and expression of these pumps, leading to increased intracellular drug accumulation.[12]
-
Modulation of Signaling Pathways: Aberrant signaling pathways are often implicated in drug resistance. This compound compounds can modulate these pathways to restore drug sensitivity.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its overactivation can lead to drug resistance. Carnosic acid and Tanshinone IIA have been shown to inhibit this pathway, thereby promoting apoptosis and overcoming resistance.[4][5][6][11]
-
Survivin Downregulation: Survivin is an inhibitor of apoptosis protein that is often overexpressed in cancer cells, contributing to drug resistance. Dehydroabietic acid has been identified as a novel survivin inhibitor, leading to increased apoptosis in response to chemotherapy.[1][2][7][14]
-
STAT3 Pathway: The STAT3 signaling pathway is another key player in promoting cancer cell survival and proliferation. Carnosic acid can inhibit STAT3 signaling, leading to apoptosis in cancer cells.[15]
-
Q3: Are there any known issues with the solubility of this compound-based compounds in cell culture?
A3: Yes, solubility can be a concern as many this compound diterpenoids are lipophilic. Dehydroabietic acid, for example, is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and DMSO.[12] It is crucial to prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is low enough (typically <0.5%) to not affect cell viability. If precipitation occurs upon dilution, refer to the troubleshooting guide below.
Quantitative Data Summary
The following table summarizes the efficacy of selected this compound-based compounds in overcoming drug resistance in various cancer cell lines.
| Compound | Cell Line | Resistant To | Compound Concentration | Fold Resistance Reversal | Reference |
| Cryptotanshinone | SW620/Ad300 (colon cancer) | Doxorubicin | 10 µM | ~5-fold decrease in IC50 | [12] |
| Dihydrotanshinone (B163075) | SW620/Ad300 (colon cancer) | Doxorubicin | 10 µM | ~4-fold decrease in IC50 | [12] |
| Tanshinone IIA | MCF-7/hypoxia (breast cancer) | Doxorubicin | 5 µM | Significantly reversed resistance | [8] |
| Dehydroabietic acid | REH-R (acute lymphoblastic leukemia) | Vincristine | 20 µM | Significantly enhanced cytotoxicity | [1][2] |
| Carnosic acid | SNU-1 (gastric cancer) | Cisplatin | 24 µg/mL | Decreased IC50 of cisplatin | [3] |
Note: "Fold Resistance Reversal" is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the this compound compound.
Troubleshooting Guides
Problem 1: Inconsistent or No Reversal of Drug Resistance Observed
Possible Causes & Solutions:
-
Incorrect Compound Concentration: The concentration of the this compound compound may be too low to exert a significant effect or too high, causing cytotoxicity that masks the reversal effect.
-
Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration of the this compound compound that can effectively reverse drug resistance.
-
-
Mechanism of Resistance in Your Cell Line: The drug resistance in your cell line may not be mediated by the target of your this compound compound (e.g., if resistance is not P-gp mediated and your compound is a P-gp inhibitor).
-
Solution: Characterize the drug resistance mechanism in your cell line by examining the expression of common ABC transporters (P-gp, MRP1, BCRP) and the activation status of relevant signaling pathways (e.g., PI3K/Akt).
-
-
Compound Instability or Degradation: The this compound compound may be unstable in the cell culture medium over the course of the experiment.
-
Solution: Prepare fresh stock solutions and working dilutions for each experiment. Check the literature for the stability of the specific compound under your experimental conditions.
-
Problem 2: High Variability Between Replicates in Cell Viability Assays
Possible Causes & Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling.
-
-
"Edge Effect": Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Compound Precipitation: As mentioned, this compound compounds can be poorly soluble in aqueous solutions.
-
Solution: Prepare a high-concentration stock in DMSO. When diluting into media, add the stock solution to the media while vortexing or swirling to ensure rapid and even dispersion. Visually inspect the media for any signs of precipitation. Consider using a pre-warmed media.
-
Problem 3: Potential for Autofluorescence in Fluorescence-Based Assays
Possible Causes & Solutions:
-
Inherent Fluorescence of this compound Compounds: Many natural products, including some diterpenoids, can exhibit autofluorescence, which can interfere with assays like flow cytometry or fluorescence microscopy.
-
Solution 1: Include Proper Controls: Always include an "unstained" control of cells treated with the this compound compound alone to measure its intrinsic fluorescence. This can then be subtracted from the signal of your fluorescently labeled samples.
-
Solution 2: Choose Fluorophores Wisely: If autofluorescence is significant in the blue or green channels, consider using fluorophores that emit in the red or far-red spectrum, where autofluorescence is typically lower.[16]
-
Solution 3: Spectral Flow Cytometry: If available, spectral flow cytometry can be used to distinguish the spectral signature of your fluorophore from the autofluorescence signal.
-
References
- 1. oaji.net [oaji.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA blocks epithelial-mesenchymal transition through HIF-1α downregulation, reversing hypoxia-induced chemotherapy resistance in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of the anticancer effect of doxorubicinin drug-resistant gastric cancer cells by tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversal of P-glycoprotein (P-gp) mediated multidrug resistance in colon cancer cells by cryptotanshinone and dihydrotanshinone of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
Technical Support Center: Enhancing the Anti-Cancer Activity of Abietane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the anti-cancer activity of abietane diterpenoids.
Frequently Asked Questions (FAQs)
1. Q: Which this compound diterpenoids have shown the most promise in recent anti-cancer research?
A: Several this compound diterpenoids are being actively investigated for their anti-cancer properties. Notably, Carnosic acid , found in rosemary, has demonstrated efficacy against various cancers by inhibiting cell growth and migration.[1][2] Dehydroabietic acid and its derivatives have been shown to induce apoptosis in cancer cells.[3] Triptolide (B1683669) , a potent diterpenoid, exhibits broad-spectrum antitumor activity, though its clinical use is limited by toxicity.[4][5] Other promising compounds include Royleanones , Tanshinones , and various synthetic derivatives of abietic acid.[6][7][8]
2. Q: What are the primary mechanisms by which this compound diterpenoids exert their anti-cancer effects?
A: this compound diterpenoids employ multiple mechanisms to combat cancer. The most commonly reported are:
-
Induction of Apoptosis: Many this compound diterpenoids trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[3][9][10]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle, such as G0/G1 or G2/M, preventing them from dividing.[1][11]
-
Inhibition of Signaling Pathways: Key survival pathways in cancer cells, such as the PI3K/AKT/mTOR and STAT3 signaling cascades, are often inhibited by these compounds.[2]
-
Anti-Metastatic and Anti-Angiogenic Effects: Some this compound diterpenoids can inhibit the spread of cancer cells (metastasis) and the formation of new blood vessels that supply tumors (angiogenesis).[4]
3. Q: How can the anti-cancer activity of this compound diterpenoids be enhanced?
A: Researchers are exploring several strategies to boost the efficacy of these compounds:
-
Structural Modification: Synthesizing novel derivatives of natural this compound diterpenoids can improve their potency, selectivity, and pharmacokinetic properties.[3][8]
-
Combination Therapy: Using this compound diterpenoids in conjunction with conventional chemotherapy drugs can lead to synergistic effects and overcome drug resistance.[1][12] For instance, triptolide has been shown to re-sensitize cancer cells to drugs like cisplatin (B142131) and paclitaxel.[4][13]
-
Nanoparticle-based Drug Delivery: Encapsulating this compound diterpenoids in nanoparticles can improve their solubility, stability, and targeted delivery to tumors, thereby enhancing their therapeutic index.
4. Q: Are there any known issues with the solubility or stability of this compound diterpenoids in cell culture experiments?
A: Yes, many this compound diterpenoids are hydrophobic and have poor aqueous solubility, which can pose a challenge in cell-based assays. It is often necessary to dissolve them in a small amount of an organic solvent like DMSO before further dilution in culture medium. However, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. The stability of some compounds, like carnosic acid, can be affected by factors such as pH and exposure to light and high temperatures.[14] It is advisable to prepare fresh stock solutions and protect them from light.
Troubleshooting Guides
Issue: Inconsistent or Non-Reproducible Results in MTT/Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions in culture medium, ensuring thorough mixing at each step. - Visually inspect for precipitation after dilution. - Include a vehicle control (medium with the same final concentration of DMSO) in your experiment. |
| Compound Interference with MTT Reagent | - Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. - To test for this, incubate the compound in cell-free medium with the MTT reagent and measure the absorbance. If a color change occurs, consider using an alternative viability assay like the Sulforhodamine B (SRB) assay. |
| Incomplete Formazan (B1609692) Crystal Solubilization | - Ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO or acidified isopropanol). - Gently agitate the plate on an orbital shaker for at least 15 minutes before reading the absorbance. |
Issue: Difficulty in Detecting Changes in Signaling Pathway Proteins by Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Time or Concentration | - Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your target proteins. - Some signaling events are transient, so analyzing protein levels at multiple time points is crucial. |
| Low Protein Abundance or Weak Antibody Signal | - Ensure you are loading a sufficient amount of total protein (typically 20-40 µg per lane). - Optimize your antibody concentrations and incubation times. - Use a positive control cell lysate known to express your target protein. |
| Phosphorylated Protein Degradation | - Work quickly and on ice during protein extraction to minimize phosphatase activity. - Add phosphatase inhibitors to your lysis buffer. |
Issue: Ambiguous Results in Flow Cytometry for Cell Cycle or Apoptosis Analysis
| Potential Cause | Troubleshooting Steps |
| Cell Clumping | - Ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before staining. - Add EDTA to your buffers to prevent cell aggregation. |
| Incorrect Gating Strategy | - Use unstained and single-stain controls to set up your gates correctly. - For cell cycle analysis, use software to model the different phases of the cell cycle. |
| Overlapping Fluorescent Spectra | - If using multiple fluorescent dyes (e.g., for apoptosis assays), perform compensation to correct for spectral overlap. - Use compensation controls (single-stained cells for each fluorochrome). |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of Selected this compound Diterpenoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7α-acetylhorminone | HCT116 (Colon) | 18 | [8] |
| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | [8] |
| Dehydroabietic acid derivative (29b) | HeLa (Cervical) | Induces apoptosis | [15] |
| Dehydroabietic acid derivative (28g) | HL60 (Leukemia) | 2.3 | [15] |
| Dehydroabietic acid derivative (28g) | A549 (Lung) | 7.1 | [15] |
| Dehydroabietic acid derivative (28g) | AZ521 (Stomach) | 3.9 | [15] |
| Dehydroabietic acid derivative (28g) | SK-BR-3 (Breast) | 8.1 | [15] |
| Dehydroabietic acid-oxazolidinone hybrid (4j) | MGC-803 (Gastric) | 3.82 - 17.76 | [16] |
| Euphonoid H (1) | C4-2B (Prostate) | 5.52 | [17] |
| Euphonoid H (1) | C4-2B/ENZR (Prostate, Enzalutamide-resistant) | 4.16 | [17] |
| Euphonoid I (2) | C4-2B (Prostate) | 4.49 | [17] |
| Euphonoid I (2) | C4-2B/ENZR (Prostate, Enzalutamide-resistant) | 5.74 | [17] |
| Pygmaeocin B (5) | HT29 (Colon) | 6.69 µg/mL | [18] |
| Orthoquinone (13) | HT29 (Colon) | 2.7 µg/mL | [18] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound diterpenoid in culture medium (ensure the final DMSO concentration is below 0.5%). Replace the existing medium with the medium containing the compound or vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Analysis of PI3K/AKT/mTOR Pathway by Western Blot
-
Cell Lysis: After treating the cells with the this compound diterpenoid for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting and Fixation: Treat cells with the this compound diterpenoid for 24-48 hours. Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.
-
Data Interpretation: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: General experimental workflow for evaluating the anti-cancer activity of this compound diterpenoids.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound diterpenoids.
Caption: Overview of the STAT3 signaling pathway and its inhibition by this compound diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances on Natural this compound, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Natural products as anticancer agents and enhancing their efficacy by a mechanism-based precision approach [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Insight the Biological Activities of Selected this compound Diterpenes Isolated from Plectranthus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Khan Academy [khanacademy.org]
- 18. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Abietane and Pimarane Diterpenes
Abietane and pimarane (B1242903) diterpenes represent two significant classes of tricyclic diterpenoids, natural compounds lauded for their structural diversity and wide-ranging pharmacological potential.[1] Both are derived from geranylgeranyl pyrophosphate but differ in the stereochemistry at the C-13 position and the arrangement of their vinyl and methyl groups, leading to distinct three-dimensional structures that influence their biological interactions. This guide provides an objective comparison of their performance in key biological activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Anticancer Activity
Both this compound and pimarane diterpenes have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Abietanes, particularly those isolated from the Salvia and Euphorbia genera, have been extensively studied. Pimarane diterpenes, often sourced from fungi and plants like Icacina trichantha, also exhibit potent antiproliferative properties.[2][3]
Comparative Data on Anticancer Activity
| Diterpene Class | Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | 7α-acetylhorminone | HCT116 (Colon) | 18 µM | [4] |
| This compound | 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 µM | [4] |
| This compound | Anastomosin | U251 (Glioblastoma) | 0.43 µM | [5] |
| This compound | Anastomosin | K562 (Leukemia) | 0.45 µM | [5] |
| This compound | Pygmaeocin B | HT29 (Colon) | 6.69 µg/mL | [6] |
| This compound | Euphonoid H | C4-2B (Prostate) | 5.52 µM | [7] |
| This compound | Euphonoid I | C4-2B/ENZR (Prostate) | 4.16 µM | [7] |
| Pimarane | Libertellenone H | PANC-1 (Pancreatic) | 3.31 µM | [2] |
| Pimarane | Isopimara-7,15-dien-3β-ol | K-562 (Leukemia) | 0.87 µM | [8] |
| Pimarane | 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid | MDA MB231 (Breast) | 16.13 µg/mL | [9][10] |
| Pimarane | 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid | MCAS (Ovarian) | 24.16 µg/mL | [9][10] |
| Pimarane | (9βH)-Pimarane Derivative | MDA-MB-435 (Melanoma) | 0.66 µM | [3] |
| Pimarane | (9βH)-Pimarane Derivative | HT-29 (Colon) | 3.00 µM | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test diterpenes (this compound or pimarane compounds). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[4]
Antimicrobial Activity
This compound and pimarane diterpenes have shown considerable activity against a range of pathogenic microorganisms, including bacteria and fungi. Their lipophilic nature is thought to facilitate interaction with microbial cell membranes.[11] Pimarane-type diterpenes have been noted for their effectiveness against oral pathogens responsible for dental caries.[12][13] Abietanes, including derivatives of abietic and dehydroabietic acid, are effective against Gram-positive bacteria, including resistant strains like MRSA.[14][15]
Comparative Data on Antimicrobial Activity
| Diterpene Class | Compound | Microorganism | MIC Value | Reference |
| This compound | Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus | 8 µg/mL | [14] |
| This compound | 6-hydroxysalvinolone | Staphylococcus aureus | 2.5 µg/mL | [15] |
| This compound | Synthetic Derivative 27 | Escherichia coli | 11.7 µg/mL | [15] |
| This compound | Synthetic Derivative 27 | Pseudomonas aeruginosa | 11.7 µg/mL | [15] |
| Pimarane | ent-pimara-8(14),15-dien-19-oic acid | Streptococcus mutans | 2 µg/mL | [12] |
| Pimarane | ent-pimara-8(14),15-dien-19-oic acid | Streptococcus salivarius | 8 µg/mL | [12] |
| Pimarane | Talascortene E | Escherichia coli | 1 µg/mL | [16] |
| Pimarane | Diaporthein B | Mycobacterium tuberculosis | 3.1 µg/mL | [16] |
| Pimarane | Aspewentin D | Edwardsiella tarda | 4.0 µg/mL | [16] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[12][15]
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and diterpenes are a promising source of anti-inflammatory agents. Both this compound and pimarane compounds have been shown to inhibit key inflammatory mediators, such as nitric oxide (NO) and prostaglandins, often by modulating signaling pathways like NF-κB.[17][18]
Comparative Data on Anti-inflammatory Activity
| Diterpene Class | Compound | Assay | Target/Cell Line | IC50 / Inhibition | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound | Abietic Acid | PGE₂ Production | LPS-stimulated macrophages | Inhibition at non-toxic conc. |[17] | | This compound | Pygmaeocin B | NO Production | RAW 264.7 | IC50 = 33.0 ng/mL |[6] | | This compound | Nepetabrate B | NO Production | RAW 264.7 | IC50 = 19.2 µM |[19] | | This compound | Nepetabrate D | NO Production | RAW 264.7 | IC50 = 18.8 µM |[19] | | This compound | Medusanthol A | NO Production | BV2 microglia | IC50 = 3.12 µM |[20] | | Pimarane | Libertellenone Z | NO Release | RAW 264.7 | >60% inhibition @ 10 µM |[21][22] | | Pimarane | Known Compound 4 | NO Release | RAW 264.7 | >60% inhibition @ 10 µM |[21][22] | | Pimarane | Siegesbeckialide I | NO Production | RAW 264.7 | Potent inhibition |[18] | | Pimarane | Siegesbeckia B | NO Production | BV2 microglia | IC50 = 33.07 µM |[18] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and allowed to adhere.[21]
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Untreated cells serve as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
-
Data Analysis: The absorbance is read at ~540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[19]
Antiviral Activity
Diterpenes are a valuable source for the development of new antiviral agents.[23] Abietanes have demonstrated a broad spectrum of activity against viruses such as Zika, Dengue, Chikungunya, and various coronaviruses.[24] Pimarane diterpenes have also been identified as having potential antiviral properties.[23]
Comparative Data on Antiviral Activity
| Diterpene Class | Compound | Virus | EC50 Value | Reference |
| This compound | Ferruginol Analogue | Dengue virus type 2 (DENV-2) | 1.4 µM | [24] |
| This compound | Ferruginol Analogue | Zika virus (ZIKV) | 5.0 - 10.0 µM | [24] |
| This compound | Ferruginol Analogue | Chikungunya virus (CHIKV) | 9.8 µM | [24] |
| This compound | 18-hydroxyferruginol | Rotavirus (Bovine G8P[2]) | 24.7 µM | [25][26] |
| This compound | 18-hydroxyferruginol | Rotavirus (Porcine G5P[2]) | 21.1 µM | [25][26] |
| Pimarane | General | Various Viruses | Activity noted | [23] |
Experimental Protocol: Cytopathogenic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the cell-killing effects of a virus.
-
Cell Seeding: Host cells (e.g., Vero E6 cells for SARS-CoV) are seeded in 96-well plates and grown to confluence.
-
Infection and Treatment: The cell monolayer is infected with the virus at a specific multiplicity of infection (MOI). Simultaneously or post-infection, the cells are treated with serial dilutions of the test compounds.
-
Incubation: Plates are incubated for a period sufficient for the virus to cause a visible cytopathogenic effect (CPE) in the untreated virus control wells (typically 3-5 days).
-
CPE Evaluation: The wells are observed under a microscope to assess the degree of CPE (e.g., cell rounding, detachment).
-
Cell Viability Measurement: Cell viability is quantified, often using a crystal violet stain or a neutral red uptake assay. The stain is eluted, and the absorbance is measured.
-
Data Analysis: The EC50 (50% effective concentration), the compound concentration that protects 50% of the cells from viral CPE, is determined.[24]
Conclusion
Both this compound and pimarane diterpenes are highly valuable classes of natural products with a broad and potent range of biological activities. From the available data, abietanes appear to be more extensively studied, with a wealth of quantitative data on their anticancer, antimicrobial, and antiviral effects. They often exhibit potent activity at low micromolar concentrations. Pimarane diterpenes, while perhaps less explored, show equally impressive and sometimes superior potency, particularly against specific cancer cell lines (e.g., K-562 leukemia) and oral pathogens.
The subtle stereochemical differences between the two skeletons significantly influence their interaction with biological targets. Further research, including structure-activity relationship (SAR) studies and investigation into their mechanisms of action, will be crucial for developing these promising natural scaffolds into next-generation therapeutic agents.
References
- 1. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimarane Diterpenes from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic (9βH)-pimarane and (9βH)-17-norpimarane diterpenes from the tuber of Icacina trichantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Structure, Absolute Configuration, Antiproliferative and Phytotoxic Activities of Icetexane and this compound Diterpenoids from Salvia carranzae and Chemotaxonomic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pimarane, this compound, and labdane diterpenoids from Euphorbia pekinensis Rupr. and their anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discoveryjournals.org [discoveryjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial profiling of this compound-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged this compound Prattinin A and Its Synthetic Derivatives [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiviral Profiling of C-18- or C-19-Functionalized Semisynthetic this compound Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers Publishing Partnerships | In vitro antiviral activity of this compound diterpenoids isolated from Torreya nucifera against rotavirus infection [frontierspartnerships.org]
- 26. frontierspartnerships.org [frontierspartnerships.org]
A Comparative Analysis of the Cytotoxicity of Abietane and Labdane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two prominent classes of diterpenoids: abietanes and labdanes. By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for researchers investigating the potential of these natural products in drug discovery and development.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potential of abietane and labdane (B1241275) diterpenoids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater cytotoxic potency. The following tables summarize the IC50 values for representative this compound and labdane diterpenoids from published literature.
Table 1: Cytotoxicity of this compound Diterpenoids
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 7α-acetylhorminone | HCT116 | Colon Carcinoma | 18 | [1] |
| 7α-acetylhorminone | MDA-MB-231 | Breast Adenocarcinoma | 44 | [1] |
| 7-oxoroyleanone | HCT116 | Colon Carcinoma | 38 | [1] |
| 7-oxoroyleanone | MDA-MB-231 | Breast Adenocarcinoma | 55 | [1] |
| Taxoquinone | HCT116 | Colon Carcinoma | 69 | [1] |
| Taxoquinone | MDA-MB-231 | Breast Adenocarcinoma | 85 | [1] |
| Horminone | HCT116 | Colon Carcinoma | 118 | [1] |
| Horminone | MDA-MB-231 | Breast Adenocarcinoma | 100 | [1] |
| Orthosiphonol | HCT116 | Colon Carcinoma | 105 | [1] |
| Orthosiphonol | MDA-MB-231 | Breast Adenocarcinoma | 89 | [1] |
| 6,7-dehydroroyleanone | HCT116 | Colon Carcinoma | 157 | [1] |
| Royleanone | HCT116 | Colon Carcinoma | >250 | [1] |
| Euphonoid H | C4-2B | Prostate Cancer | 5.52 ± 0.65 | |
| Euphonoid H | C4-2B/ENZR | Prostate Cancer | 4.16 ± 0.42 | |
| Euphonoid I | C4-2B | Prostate Cancer | 4.49 ± 0.78 | |
| Euphonoid I | C4-2B/ENZR | Prostate Cancer | 5.74 ± 0.45 | |
| Pisiferal | AGS | Gastric Adenocarcinoma | 9.3 ± 0.6 | [2] |
| Pisiferal | MIA PaCa-2 | Pancreatic Cancer | 10.1 ± 0.9 | [2] |
| Pisiferal | HeLa | Cervical Cancer | 12.5 ± 1.1 | [2] |
| Pisiferal | MCF-7 | Breast Adenocarcinoma | 14.38 ± 1.4 | [2] |
| Salvimulticanol | CCRF-CEM | Leukemia | 11.58 | |
| Candesalvone B methyl ester | CEM/ADR5000 | Leukemia (multidrug-resistant) | 4.13 |
Table 2: Cytotoxicity of Labdane Diterpenoids
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Isocupressic acid | HepG2 | Liver Carcinoma | 3.73 (µg/mL) | [3] |
| (13E)-labd-13-ene-8α,15-diol | Multiple Leukemic Lines | Leukemia | 11.4 - 27.3 (µg/mL) | |
| Kayadiol | HeLa | Cervical Cancer | 30 | [4] |
| Kayadiol | Various (6 other lines) | Various Cancers | 30-50 | [4] |
| 13S-nepetaefolin | HCC70 | Breast Cancer (Triple Negative) | 24.65 ± 1.18 | [5] |
| Nepetaefuran | HCC70 | Breast Cancer (Triple Negative) | 73.66 ± 1.10 | [5] |
| Leonotinin | HCC70 | Breast Cancer (Triple Negative) | 94.89 ± 1.10 | [5] |
| Dubiin | HCC70 | Breast Cancer (Triple Negative) | 127.90 ± 1.23 | [5] |
| Calcaratarin D | KB | Cervical Cancer | 0.34 | [6][7] |
| Calcaratarin E | KB | Cervical Cancer | 0.24 | [6][7] |
Experimental Protocols
The evaluation of cytotoxicity is predominantly conducted using in vitro cell-based assays. The following are detailed methodologies for commonly employed experiments.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the diterpenoids, typically dissolved in dimethyl sulfoxide (B87167) (DMSO), for a specified period (e.g., 48 or 72 hours). A control group treated with the solvent alone is always included.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Reagent Preparation : Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[10]
-
Incubation : After the treatment period, add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]
-
Solubilization : Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.
SRB (Sulforhodamine B) Assay
This colorimetric assay is used for determining cell density, based on the measurement of cellular protein content.[13][14]
-
Cell Fixation : After the treatment period, gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[13][15]
-
Washing : Discard the TCA solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[13][15] Air-dry the plates completely.[13][15]
-
Staining : Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13][15]
-
Washing : Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16]
-
Solubilization : Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13][15]
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of approximately 540 nm using a microplate reader.[13]
-
Data Analysis : The percentage of cell growth is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Both this compound and labdane diterpenoids exert their cytotoxic effects through various mechanisms, often involving the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell survival and proliferation.
This compound Diterpenoids
This compound diterpenoids have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[17] Their mechanisms of action are diverse and can include DNA binding, inhibition of tubulin polymerization, and disruption of intracellular cholesterol transport.[18]
-
Apoptosis Induction : Many abietanes trigger apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[17] For instance, some abietanes can increase the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[18]
-
PI3K/Akt Signaling Pathway : Certain this compound diterpenoids have been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[19][20] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[18]
-
NF-κB Signaling Pathway : The transcription factor NF-κB plays a significant role in promoting cell survival and inflammation. Some this compound diterpenoids have been shown to suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[17]
Labdane Diterpenoids
Similar to abietanes, labdane diterpenoids are known to induce apoptosis and interfere with cell cycle progression.[21] Their cytotoxic activity is often linked to their chemical structure, with specific functional groups playing a crucial role.
-
Apoptosis Induction : Labdanes can trigger the intrinsic apoptotic pathway by increasing the Bax/Bcl-2 ratio, leading to mitochondrial membrane depolarization and the activation of caspase-9 and caspase-3.[4]
-
NF-κB Pathway Inhibition : Some labdane diterpenoids have demonstrated the ability to inhibit the NF-κB signaling pathway, which is a potential mechanism for their anti-inflammatory and anticancer effects.[5]
-
MAPK Pathway Activation : The mitogen-activated protein kinase (MAPK) pathway is another target for some labdanes. For example, coronarin D activates the MAPK pathway, leading to the stimulation of ERK/JNK phosphorylation and subsequent apoptosis.[22]
Structure-Activity Relationship (SAR)
The cytotoxic activity of both this compound and labdane diterpenoids is significantly influenced by their chemical structures.
This compound Diterpenoids
For this compound diterpenoids, the presence and position of oxygen-containing functional groups are often critical for their cytotoxic effects. For example, an oxygenated C7 position is considered essential for the cytotoxic activity of royleanone-type abietanes, with a carbonyl group at this position generally leading to higher activity than a hydroxyl group.[1] The lipophilicity of substituents can also play a role, potentially by facilitating membrane crossing.[1]
Labdane Diterpenoids
In the case of labdane diterpenoids, the stereochemistry and the nature of the side chain at C13 are important for their bioactivity. For instance, the cytotoxic effects of some labdanes are dependent on the stereochemistry at the C-13 position. The presence of specific functional groups, such as α,β-unsaturated lactones, can also enhance cytotoxic activity.
Experimental Workflow
The general workflow for comparing the cytotoxicity of this compound and labdane diterpenoids is outlined below.
Conclusion
Both this compound and labdane diterpenoids represent promising classes of natural products with significant cytotoxic activity against a range of cancer cell lines. While both can induce apoptosis and interfere with key cellular signaling pathways, the specific mechanisms and structure-activity relationships can vary. This guide provides a foundational comparison to aid researchers in the selection and further investigation of these compounds for potential therapeutic applications. Further in-depth studies are necessary to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. phcog.com [phcog.com]
- 2. Cytotoxic this compound diterpenoids from Salvia leriifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new labdane diterpenoid, in vitro and in silico cytotoxicity, and protease inhibitory effects of phytochemicals from Juniperus polycarpos K. Koch leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiple pro-apoptotic targets of this compound diterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances on Natural this compound, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Abietane Derivatives
A deep dive into the structural nuances of abietane diterpenoids reveals critical insights for the development of next-generation therapeutic agents. These naturally derived compounds present a versatile scaffold for chemical modifications, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by quantitative data and detailed experimental methodologies to aid researchers in the rational design of more potent and selective derivatives.
This compound diterpenoids, characterized by their three-ring system, have emerged as a promising source of lead compounds in drug discovery.[1] Extensive research has demonstrated their ability to inhibit cancer cell growth, induce apoptosis, and modulate critical signaling pathways.[1][2] Furthermore, their antimicrobial and anti-inflammatory properties have been widely documented.[3][4][5][6] The biological activity of these derivatives is intricately linked to their chemical architecture, with minor structural modifications often leading to significant changes in efficacy and selectivity.
Comparative Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological data for various this compound derivatives, highlighting the impact of structural modifications on their anticancer, antimicrobial, and anti-inflammatory activities.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 7α-acetylhorminone | HCT116 | 18 | Oxygenated C7 (acetyl group) | [7] |
| 7α-acetylhorminone | MDA-MB-231 | 44 | Oxygenated C7 (acetyl group) | [7] |
| Pygmaeocin B (5) | HT29 | 6.69 µg/mL | Rearranged this compound, orthoquinone | [4][8] |
| Precursor 13 | HT29 | 2.7 µg/mL | Orthoquinone at C-11, C-12 | [4][8] |
| Pygmaeocin B (5) | Hep G2 | 8.98 µg/mL | Rearranged this compound, orthoquinone | [4] |
| Precursor 13 | Hep G2 | 2.67-5.58 µg/mL | Orthoquinone at C-11, C-12 | [4] |
| Saprorthoquinone (7) | HT29 | 2.81 µg/mL | Rearranged this compound, orthoquinone | [4] |
| Viridoquinone (19) | HT29 | 9.29 µg/mL | Rearranged this compound, orthoquinone | [4] |
| Dehydroabietinol triazole derivative (5g) | MGC-803 | 4.84-9.62 | Triazole moiety | [2] |
| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate (19) | HL60 | 2.3 | Amino acid conjugate | [9] |
| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate (19) | A549 | 7.1 | Amino acid conjugate | [9] |
| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate (19) | AZ521 | 3.9 | Amino acid conjugate | [9] |
| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate (19) | SK-BR-3 | 8.1 | Amino acid conjugate | [9] |
| Icetexane (6) | U251 | 0.27 | Icetexane skeleton | [10] |
| Icetexane (3) | U251 | 1.40 | Icetexane skeleton | [10] |
| Icetexane (6) | SKLU-1 | 0.46 | Icetexane skeleton | [10] |
| Icetexane (3) | SKLU-1 | 0.82 | Icetexane skeleton | [10] |
| P-3CR product (3d) | CCRF-CEM | 0.42 | Peptide-like substituent | [11] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Key Structural Features | Reference |
| Compound 12d | F. graminearum | 70.9% inhibition | Thiourea derivative | [3] |
| Compound 16j | B. subtilis, S. aureus, E. coli, P. fluorescens | 0.9 - 15.6 | N-acylhydrazone derivative | [3] |
| Compound 17p | S. aureus, B. subtilis | 1.9 | N-acylhydrazone derivative | [3] |
| Compound 27 | E. coli | 11.7 | 6-deoxytaxodione derivative | [12][13] |
| Compound 27 | P. aeruginosa | 11.7 | 6-deoxytaxodione derivative | [12][13] |
| Compound 27 | S. aureus | 23.4 | 6-deoxytaxodione derivative | [12][13] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | Methicillin-resistant S. aureus | 8 | Amino acid side chain | [14] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | S. epidermidis | 8 | Amino acid side chain | [14] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | S. mitis | 8 | Amino acid side chain | [14] |
| Castanoid C (7) | S. sclerotiorum | EC50: 1.30 | This compound diterpenoid | [5] |
| Castanoid C (7) | V. mali | EC50: 0.84 | This compound diterpenoid | [5] |
| Castanoid C (7) | B. cinerea | EC50: 2.40 | This compound diterpenoid | [5] |
| Compound 11 | S. aureus | MIC: 6.25 µM | This compound diterpenoid | [5] |
| Compound 11 | P. syringae pv. actinidae | MIC: 6.25 µM | This compound diterpenoid | [5] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | IC50 | Key Structural Features | Reference |
| Pygmaeocin B (5) | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 33.0 ± 0.8 ng/mL | Rearranged this compound, orthoquinone | [4][8] |
| All tested compounds (5, 7, 13, 17, 19) | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 40-100% inhibition | Rearranged abietanes and precursor | [4][8] |
| Compounds 1-5, 7, 8 | TNF-α Down-regulation (LPS-stimulated RAW 264.7 cells) | Significant down-regulation | Various this compound and ursane (B1242777) types | [6] |
Key Structure-Activity Relationship Insights
Several key structural motifs have been identified as crucial for the biological activities of this compound diterpenoids:
-
The Quinone Moiety: The presence of a p-quinone or orthoquinone ring is a critical feature for the cytotoxic and antimicrobial effects of many this compound derivatives.[1][15] The orthoquinone functionality at C-11 and C-12, in particular, appears to be a significant contributor to antiproliferative effects.[4][15]
-
Aromatic Ring C Modifications: The aromatic C-ring is a common feature in bioactive abietanes.[3][16] Modifications on this ring, such as the introduction of hydrophilic residues or heterocyclic moieties like triazoles, can significantly enhance biological activity.[2][3] For tanshinones, a furan (B31954) or dihydrofuran ring fused to the C-ring is a key determinant of their anti-cancer properties.[1]
-
Oxygenation at C7: The presence of an oxygenated functional group at the C7 position is essential for the cytotoxic activity of some derivatives. Notably, a carbonyl group at C7 leads to higher activity than a hydroxyl group.[7]
-
Modifications at C-18: The carboxyl group at C-18 offers a site for derivatization. The synthesis of amino acid conjugates at this position has been shown to yield compounds with potent and selective cytotoxic activities against various cancer cell lines.[9]
-
Rearranged this compound Skeleton: Rearranged this compound diterpenoids, such as pygmaeocin B, often exhibit potent cytotoxic and anti-inflammatory activities.[4][8] The icetexane-type skeleton has also been associated with significant antiproliferative effects.[10]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[7]
-
Cell Seeding: Human cancer cells (e.g., HCT116, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The viable cells metabolize MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are calculated from the dose-response curves.[4]
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[12][13]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[4][8]
-
Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the this compound derivatives for a short period before being stimulated with LPS.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement and Calculation: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway affected by this compound derivatives and a general workflow for their biological evaluation.
Caption: Proposed mechanism of anticancer activity for some this compound derivatives.
Caption: General workflow for the biological evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uv.es [uv.es]
- 4. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse this compound diterpenoids as multifunctional antimicrobial effects from Salvia castanea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic activities of amino acid-conjugate derivatives of this compound-type diterpenoids against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure, Absolute Configuration, and Antiproliferative Activity of this compound and Icetexane Diterpenoids from Salvia ballotiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial profiling of this compound-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes [mdpi.com]
- 16. Aromatic this compound diterpenoids: their biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Abietane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of abietane-type diterpenes, a class of natural products with significant therapeutic potential. The accurate and precise measurement of these compounds is critical for quality control, pharmacokinetic studies, and the overall development of new pharmaceuticals. This document summarizes key validation parameters for various analytical techniques and provides detailed experimental protocols to support researchers in selecting and implementing the most suitable methodology for their needs.
Comparison of Analytical Method Performance
The selection of an appropriate analytical technique for this compound quantification is crucial for obtaining reliable and reproducible data. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The following tables summarize the performance data for these methods as reported in various scientific studies, focusing on key validation parameters.
High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS)
HPLC is a versatile and widely used technique for the analysis of this compound diterpenes.[1] It offers excellent separation of complex mixtures and can be coupled with various detectors for sensitive and specific quantification.
| Analyte(s) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference(s) |
| Triptolide and Tripdiolide | >0.999 | - | - | - | - | [2] |
| Abiraterone (B193195) Acetate | 0.9996 | 0.451 µg/mL | 1.369 µg/mL | 99.78% | < 2% | [2] |
| Abiraterone & Metabolites | 2-400 ng/mL (Abiraterone), 0.1-20 ng/mL (Metabolites) | - | - | Within acceptance limits | Within acceptance limits | [3] |
| Multiple Abietanes | >0.992 | - | - | 96-101% | - | [1] |
| Abiraterone Acetate | >0.999 | - | - | - | - | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including some this compound diterpenes. Derivatization is often required to increase the volatility of the analytes.
| Analyte(s) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference(s) |
| 7 Monoterpenes | - | - | - | 91.6-105.7% | 0.28-11.18% | [5] |
| 18 Terpenes in Cannabis sativa | - | - | - | 87.35-116.61% | - | [6] |
| Volatile compounds in Commiphora myrrh | ≥0.998 | - | 3.97–21.38 ng/mL | - | - | [7] |
Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR)
¹H-qNMR is a non-destructive and rapid method for the quantification of abietanes in complex mixtures, such as plant extracts.[8] It does not require chromatographic separation and provides direct quantification against a certified internal standard.
| Analyte(s) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| Carnosic acid, Carnosol, 12-O-methylcarnosic acid, 7-methyl-epi-rosmanol, Rosmanol | - | 3 x noise signal | 10 x noise signal | [8][9] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the quantification of abietanes using HPLC, GC-MS, and ¹H-qNMR.
HPLC-DAD-ESI/MS Method for Simultaneous Determination of this compound-Type Diterpenes
This method is suitable for the simultaneous quantification of multiple bioactive compounds, including this compound-type diterpenes, in complex matrices.[1]
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm membrane filter prior to injection.
Chromatographic Conditions:
-
Column: ODS column
-
Mobile Phase: Gradient elution with 0.5% (v/v) formic acid in water (A) and methanol (B129727) (B).
-
Detection: Diode Array Detector (DAD) at 254 nm and 280 nm, and Electrospray Ionization Mass Spectrometry (ESI-MS) in both positive and negative ion modes.
Validation Parameters:
-
Linearity: Assessed by constructing calibration curves with at least five concentrations of each standard.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated by analyzing replicate samples on the same day (intra-day) and on different days (inter-day).
GC-MS Method for the Determination of Monoterpenoids (as a proxy for some abietanes)
This method is suitable for the analysis of volatile this compound precursors and related monoterpenoids.[5]
Sample Preparation:
-
Prepare a mixed standard stock solution in a suitable solvent (e.g., olive oil).
-
Dilute the sample in the same solvent.
Chromatographic Conditions:
-
Column: HP-5MS 5% Phenyl Methyl Silox capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 300 °C.
-
Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 130 °C at 10 °C/min, then to 290 °C at 30 °C/min (hold for 10 min).
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for quantification.
Validation Parameters:
-
Linearity, Accuracy, and Precision: Evaluated as described for the HPLC method.
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
¹H-qNMR Method for the Quantification of this compound-Type Diterpenes
This method allows for the direct and non-destructive quantification of abietanes in plant extracts.[8]
Sample Preparation:
-
Accurately weigh the dry extract.
-
Dissolve the extract in a deuterated solvent (e.g., CDCl₃ or CD₃OD) containing a known concentration of an internal standard (e.g., 3-trimethylsilyl-2,2′,3′,3′-tetradeuteropropionic acid, TMSP-d₄).
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]
Data Processing and Quantification:
-
Apply appropriate window function and Fourier transform.
-
Perform phase and baseline correction.
-
Integrate the characteristic, well-resolved signals of the abietanes and the internal standard.
-
Calculate the concentration of each analyte using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Nₛ = Number of protons for the internal standard signal
-
Iₛ = Integral of the internal standard signal
-
Mₓ = Molar mass of the analyte
-
Mₛ = Molar mass of the internal standard
-
Cₛ = Concentration of the internal standard
-
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound diterpenes originates from the general isoprenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP). A series of cyclization and oxidation reactions, catalyzed by specific enzymes, leads to the diverse array of this compound structures.
Caption: Generalized biosynthetic pathway of this compound diterpenes.
General Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.[11] This workflow outlines the key steps involved in validating a quantitative analytical method.
References
- 1. Simultaneous determination of this compound-type diterpenes, flavonolignans and phenolic compounds in compound preparations of Silybum marianum and Salvia miltiorrhiza by HPLC-DAD-ESI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H-qNMR as a Tool for the Quantitative and Qualitative Evaluation of this compound-Type Diterpenes in Lamiaceae Species Cultivated in Greece [mdpi.com]
- 9. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive this compound-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. iris.unito.it [iris.unito.it]
A Comparative Guide to Abietane Extraction Techniques: From Traditional to Modern Methods
For researchers, scientists, and drug development professionals, the efficient extraction of abietane diterpenes from plant sources is a critical first step in harnessing their therapeutic potential. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
This compound diterpenes, a large class of natural compounds found predominantly in plants of the Lamiaceae family, such as Salvia (sage) and Rosmarinus (rosemary), have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The choice of extraction methodology directly impacts the yield, purity, and ultimately, the biological efficacy of the obtained extracts. This comparison guide delves into traditional methods like Soxhlet extraction and maceration, and contrasts them with modern, greener techniques, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Quantitative Comparison of Extraction Techniques
The following table summarizes the performance of various extraction methods based on key parameters such as the yield of specific this compound compounds (carnosic acid and carnosol), total phenolic content (TPC), extraction time, and solvent consumption. The data presented is a synthesis of findings from multiple studies.
| Extraction Method | Target Compound/Metric | Plant Material | Yield/Value | Extraction Time | Solvent | Reference |
| Soxhlet Extraction | Carnosic Acid | Rosmarinus officinalis | 16.67 ± 0.94 mg/g DM | 6-8 hours | Ethanol (B145695) | [1] |
| Carnosol | Rosmarinus officinalis | 8.65 ± 2.98 mg/g DM | 6-8 hours | Ethanol | [1] | |
| Total Phenolic Content | Rosmarinus officinalis | ~120-140 mg GAE/g extract | 6 hours | Ethanol | [2] | |
| Maceration | Total Abietanes | Salvia fruticosa | Lower than decoction | 21 days | Olive Oil | [3] |
| Decoction | Total Abietanes | Salvia officinalis | Higher than infusion | 5-15 minutes | Water | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | Carnosic Acid | Rosmarinus officinalis | 15.4 mg/g DW | 30 minutes | Ethanol | [5] |
| Rosmarinic Acid | Rosmarinus officinalis | 3.6 mg/g | Not Specified | Ethanol | [5] | |
| Total Phenolic Content | Rosmarinus officinalis | ~119.6 mg GAE/g extract | 10 minutes | 80% Ethanol | [2] | |
| Microwave-Assisted Extraction (MAE) | Carnosol | Salvia fruticosa | >120 mg/g | 10 minutes | >40% Ethanol | [2][6] |
| Total Phenolic Content | Rosmarinus officinalis | ~145.3 mg GAE/g extract | 15 minutes | 67.4% Ethanol | [2] | |
| Supercritical Fluid Extraction (SFE) | Carnosic Acid | Rosmarinus officinalis | 21.41 mg/g DM | Not Specified | CO₂ + Ethanol | [1] |
| Carnosol | Rosmarinus officinalis | 19.1 mg/g DW | Not Specified | CO₂ + Ethanol | [7] | |
| Total Phenolic Content | Rosmarinus officinalis | 213.5 mg/g extract | Not Specified | CO₂ | [8] |
DM: Dry Matter, DW: Dry Weight, GAE: Gallic Acid Equivalents
Experimental Protocols: A Closer Look at the Methodologies
Detailed and reproducible experimental protocols are paramount for scientific rigor. Below are outlines of the methodologies for the key extraction techniques discussed.
Soxhlet Extraction
A traditional and exhaustive extraction method.
-
Sample Preparation: Dried and powdered plant material (e.g., Rosmarinus officinalis leaves) is weighed and placed into a cellulose (B213188) thimble.
-
Apparatus Setup: The thimble is placed in the Soxhlet extractor, which is then connected to a round-bottom flask containing the extraction solvent (e.g., ethanol) and a condenser.
-
Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquef電子s and drips back onto the sample in the thimble. Once the solvent level in the extractor reaches the top of the siphon arm, the extract is siphoned back into the flask. This cycle is repeated for a set duration (typically 6-8 hours).
-
Concentration: After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
This method utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.[9][10]
-
Sample Preparation: A known amount of dried and ground plant material is placed in an extraction vessel.
-
Solvent Addition: The extraction solvent (e.g., aqueous ethanol) is added to the vessel at a specific solid-to-solvent ratio (e.g., 1:10 to 1:30 g/mL).[9]
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. Ultrasound is applied at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 10-90 minutes) and temperature (e.g., 30-60°C).[9]
-
Separation: The extract is separated from the solid residue by centrifugation or filtration.
-
Concentration: The solvent is removed from the extract, typically using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.[11][12]
-
Sample Preparation: A weighed amount of powdered plant material is placed in a microwave-transparent extraction vessel.
-
Solvent Addition: The chosen solvent (e.g., ethanol-water mixture) is added to the sample.
-
Microwave Irradiation: The vessel is sealed and placed in a microwave extraction system. The sample is irradiated with microwaves at a set power (e.g., 160-800 W) and for a specific duration (e.g., 2-15 minutes).[2][6] The temperature and pressure inside the vessel are often monitored and controlled.
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered to remove the solid plant material.
-
Concentration: The solvent is evaporated to yield the final extract.
Supercritical Fluid Extraction (SFE)
A green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[13][14]
-
Sample Preparation: The dried and ground plant material is packed into an extraction vessel.
-
System Pressurization and Heating: The system is pressurized and heated to bring the CO₂ to its supercritical state (above its critical temperature of 31°C and critical pressure of 74 bar).[14] A co-solvent like ethanol may be added to modify the polarity of the supercritical fluid.[1]
-
Extraction: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the abietanes from the plant matrix.
-
Depressurization and Collection: The extract-laden supercritical fluid then flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The precipitated extract is collected from the separator.
Visualizing the Processes: Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate extraction technique for this compound diterpenes is a critical decision that balances efficiency, cost, environmental impact, and the desired purity of the final product. While traditional methods like Soxhlet extraction remain relevant for exhaustive extraction, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of reduced extraction times, lower solvent consumption, and often higher yields of target compounds. For instance, SFE can provide highly pure extracts, while UAE and MAE are excellent for rapid screening and processing.[2][5] This guide provides the foundational data and methodologies to assist researchers in making an informed choice that best aligns with their scientific and developmental objectives.
References
- 1. Optimising Supercritical Carbon Dioxide Extraction of Rosmarinic Acid from Rosmarinus officinalis L. and Enhancing Yield Through Soxhlet Coupling [mdpi.com]
- 2. Sustainable Recovery of Phenolic Compounds from Distilled Rosemary By-Product Using Green Extraction Methods: Optimization, Comparison, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive this compound-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modeling and Optimization of Phenolic Compounds from Sage (Salvia fruticosa L.) Post-Distillation Residues: Ultrasound- versus Microwave-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of supercritical carbon dioxide extract and its isolated carnosic acid from Rosmarinus officinalis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical-scale microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. rjptonline.org [rjptonline.org]
- 14. tsijournals.com [tsijournals.com]
A Researcher's Guide to the Cross-Validation of Abietane Bioassays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the robust evaluation of abietane diterpenoids' bioactivity is paramount. This guide provides a comparative overview of common bioassays, presenting supporting data and detailed experimental protocols to aid in the selection and cross-validation of methods for assessing the therapeutic potential of these natural products.
This compound diterpenoids, a large and structurally diverse class of natural compounds, have garnered significant interest for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] The accurate and reproducible assessment of these activities is crucial for drug discovery and development. This guide delves into the methodologies of key bioassays, presents comparative data from various studies, and offers a framework for the cross-validation of findings.
Data Presentation: Comparative Bioactivity of this compound Diterpenoids
The following tables summarize the quantitative data from various studies, showcasing the bioactivity of different this compound compounds as determined by multiple bioassays. These tables are designed for easy comparison of the potency of these compounds across different biological targets and assay systems.
Table 1: Cytotoxic Activity of this compound Diterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Pygmaeocin B (5) | RAW 264.7 | MTT | > 100 µg/mL | [4] |
| Compound 2 | HCT-8 | Not Specified | 36.3 | [5][6] |
| Compound 4 | HCT-8 | Not Specified | 41.4 | [5][6] |
| Euphonoid H (1) | C4-2B | MTT | < 10 | [7] |
| Euphonoid I (2) | C4-2B | MTT | < 10 | [7] |
| Euphonoid H (1) | C4-2B/ENZR | MTT | < 10 | [7] |
| Euphonoid I (2) | C4-2B/ENZR | MTT | < 10 | [7] |
| 7α-acetylhorminone | HCT116 | MTT | 18 | [8] |
| 7α-acetylhorminone | MDA-MB-231 | MTT | 44 | [8] |
| Nornemoralisin A (1) | ACHN | Not Specified | 13.9 | [9] |
| Nornemoralisin A (1) | HeLa | Not Specified | 19.3 | [9] |
| Nornemoralisin B (2) | Various | Not Specified | 1.6 - 11.3 | [9] |
| Jatropodagin A (29) | Saos-2 | Not Specified | 8.08 | [9] |
| Jatropodagin A (29) | MG-63 | Not Specified | 14.64 | [9] |
| Euphorbia factor L28 (35) | MCF-7 | Not Specified | 9.43 | [9] |
| Euphorbia factor L28 (35) | HepG2 | Not Specified | 13.22 | [9] |
Table 2: Anti-inflammatory Activity of this compound Diterpenoids
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| Pygmaeocin B (5) | RAW 264.7 | NO Production | NO Inhibition | 33.0 ± 0.8 ng/mL | [4] |
| Compound 2 | RAW 264.7 | NO Production | NO Inhibition | 19.2 | [5][6] |
| Compound 4 | RAW 264.7 | RAW 264.7 | NO Production | 18.8 | [5][6] |
| Compound 1 | BV2 | NO Production | NO Inhibition | 3.12 | [10] |
| Compound 2 | BV2 | NO Production | NO Inhibition | 15.53 | [10] |
Table 3: Antimicrobial Activity of this compound Diterpenoids
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| 6-hydroxysalvinolone (8) | Staphylococcus aureus | Not Specified | 1.56 | [11] |
| 6-hydroxysalvinolone (8) | MRSA | Not Specified | 0.96 | [11] |
| Compound 27 | E. coli | Disc Diffusion | 11.7 | [11] |
| Compound 27 | P. aeruginosa | Disc Diffusion | 11.7 | [11] |
| Compound 27 | S. aureus | Disc Diffusion | 23.4 | [11] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | MRSA | Not Specified | 8 | [12] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | S. epidermidis | Not Specified | 8 | [12] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) | S. mitis | Not Specified | 8 | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key bioassays commonly used in the study of this compound diterpenoids.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8][13]
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[7][8] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[13][14] The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[13][14]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound compounds for a certain period (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL).[4]
-
Incubation: Incubate the cells for an additional 24-48 hours.[4]
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
-
Data Acquisition: Measure the absorbance of the solution at approximately 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value. It is crucial to perform a parallel cytotoxicity assay to ensure that the observed NO inhibition is not due to cell death.[4]
Antimicrobial Assays
1. Disc Diffusion Test
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar (B569324) plate.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the this compound compound and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial potency of the compound.[11]
2. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Serial Dilutions: Prepare a series of dilutions of the this compound compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11] This can be determined visually or by measuring the optical density.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: A comparative workflow of common bioassays for this compound diterpenoids.
Caption: Simplified LPS-induced inflammatory signaling pathway and potential inhibition by abietanes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Advances on Natural this compound, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inflammatory and Cytotoxic Activities of this compound Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Diterpenes from Medusantha martiusii and Their Anti-Neuroinflammatory Activity [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial profiling of this compound-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]
A Comparative Guide to the Anti-Inflammatory Effects of Abietane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abietane diterpenoids, a large class of natural products primarily found in coniferous plants, have garnered significant attention for their diverse pharmacological activities. Among these, their potent anti-inflammatory properties present promising avenues for the development of novel therapeutics. This guide provides an objective comparison of the anti-inflammatory effects of several key abietanes, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of different this compound diterpenoids can be quantitatively compared by their ability to inhibit key inflammatory mediators. A common in vitro assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| This compound Diterpenoid | Target/Assay | Cell Line | IC50 Value | Reference |
| Carnosol (B190744) | NO Production | RAW 264.7 | 9.4 µM | [1] |
| Nepetabrate D | NO Production | RAW 264.7 | 18.8 µM | [2] |
| Nepetabrate B | NO Production | RAW 264.7 | 19.2 µM | [2] |
| Medusanthol A | NO Production | BV2 Microglia | 3.12 µM | [3] |
| Medusanthol B | NO Production | BV2 Microglia | 15.53 µM | [3] |
| Pygmaeocin B | NO Production | RAW 264.7 | 33.0 ng/mL | [4] |
| Abietic Acid | NO Production | RAW 264.7 | 166.49 µg/mL | [5] |
| Triptolide | IL-8 Expression | A549 | 23 nM | [6] |
| Triptolide | NF-κB Expression | A549 | 14 nM | [6] |
Key Signaling Pathways in this compound-Mediated Anti-Inflammation
The anti-inflammatory effects of many this compound diterpenoids are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like LPS, lead to the transcription of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Several abietanes target this pathway at different points. For instance, carnosic acid and carnosol have been shown to suppress the activity of IκB kinase (IKK), preventing the degradation of IκBα.[1][7] Dehydroabietic acid inhibits the activity of upstream kinases Src and Syk in the NF-κB cascade.[8][9][10] Triptolide uniquely inhibits NF-κB transcriptional activation in the nucleus after it has already bound to DNA.[11]
Caption: Inhibition of the NF-κB signaling pathway by various this compound diterpenoids.
MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are crucial regulators of cellular responses to external stimuli, including inflammation. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of inflammatory mediators. Carnosol has been demonstrated to inhibit the activation of p38 and p44/42 (ERK1/2) MAPK.[1] Dehydroabietic acid also targets the MAPK pathway by inhibiting TAK1, a kinase that lies upstream of both the NF-κB and MAPK pathways.[8][9][10]
Caption: Modulation of the MAPK signaling pathway by carnosol and dehydroabietic acid.
Experimental Protocols
Standardized and reproducible experimental protocols are critical for the comparative evaluation of anti-inflammatory compounds. Below are detailed methodologies for key in vitro assays.
In Vitro Anti-Inflammatory Assay Workflow
A typical workflow for assessing the anti-inflammatory effects of this compound diterpenoids in vitro involves cell culture, treatment with the compounds, stimulation of an inflammatory response, and subsequent measurement of inflammatory markers.
Caption: General experimental workflow for in vitro anti-inflammatory assessment.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable and soluble breakdown product of NO, in the cell culture supernatant.
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[12]
-
Treatment: Pre-treat the cells with varying concentrations of the this compound diterpenoid for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.[12]
-
Griess Reaction:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[12]
-
-
Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and MAPK Pathways
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the signaling pathways.
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[7]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, phospho-p38, total p38, β-actin).[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands is quantified using densitometry software.[11]
This guide provides a foundational comparison of the anti-inflammatory effects of various this compound diterpenoids. The presented data and methodologies can serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of natural compounds. Further in-depth studies and in vivo experiments are warranted to fully elucidate their mechanisms of action and clinical applicability.
References
- 1. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol [mdpi.com]
- 2. Inflammatory and Cytotoxic Activities of this compound Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Diterpenes from Medusantha martiusii and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative NMR Spectral Analysis of Abietane Isomers
For researchers and professionals in drug development and natural product chemistry, distinguishing between structurally similar abietane isomers is a frequent challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide offers a comparative analysis of the NMR spectra of common this compound isomers, supported by experimental data and protocols to aid in their identification and characterization.
Comparative ¹H and ¹³C NMR Spectral Data
The subtle structural differences between this compound isomers, such as the position of double bonds, lead to distinct chemical shifts in their ¹H and ¹³C NMR spectra. Below is a summary of the key diagnostic NMR signals for abietic acid, dehydroabietic acid, and pimaric acid. These isomers are frequently encountered in natural resins and serve as important chiral building blocks in synthesis.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound Isomers
| Proton | Abietic Acid | Dehydroabietic Acid | Pimaric Acid |
| H-7 | 5.76 (s) | 2.82-2.95 (m) | 5.25-5.35 (m) |
| H-11 | - | 7.16 (d, J=8.1 Hz) | - |
| H-12 | - | 6.89 (br s) | - |
| H-14 | 5.35 (br s) | 7.00 (dd, J=8.1, 1.5 Hz) | 4.84-4.95 (m) |
| H-15 | - | - | 5.71-5.84 (m) |
| H-17 (CH₃) | 0.99 (d, J=6.8 Hz), 0.98 (d, J=6.8 Hz) | 1.22 (d, J=6.6 Hz) | 1.05 (s) |
| H-19 (CH₃) | 0.84 (s) | 1.21 (s) | 0.85 (s) |
| H-20 (CH₃) | 0.80 (s) | 0.94 (s) | 1.25 (s) |
Note: Data compiled from various sources. Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of this compound Isomers
| Carbon | Abietic Acid | Dehydroabietic Acid | Pimaric Acid |
| C-5 | 50.7 | 44.8 | 55.7 |
| C-7 | 122.4 | 29.9 | 36.4 |
| C-8 | 135.5 | 134.7 | 138.5 |
| C-9 | 120.9 | 145.7 | 38.8 |
| C-11 | - | 123.9 | - |
| C-12 | - | 124.1 | - |
| C-13 | 144.9 | 146.9 | 38.1 |
| C-14 | 120.9 | 126.8 | 126.5 |
| C-18 (COOH) | 185.4 | 185.5 | 185.2 |
Note: Data compiled from various sources.[1][2][3][4] Chemical shifts can vary slightly depending on the solvent and concentration.
The most significant differences in the ¹H NMR spectra are observed in the olefinic and aromatic regions.[5] For instance, dehydroabietic acid is readily identified by its characteristic aromatic protons, while abietic and pimaric acids show distinct signals for their vinyl protons.[5] In the ¹³C NMR spectra, the chemical shifts of the carbons involved in the double bonds or the aromatic ring are highly diagnostic.
Experimental Protocol for NMR Analysis
The following is a generalized protocol for the NMR analysis of this compound isomers. Specific parameters may need to be optimized based on the available instrumentation and the specific isomer being analyzed.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.[6]
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.
-
Typical spectral width: 0-200 ppm.
-
A longer acquisition time and a larger number of scans are required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments:
-
To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[7]
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
-
Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the signals to the specific protons and carbons in the molecule.
Workflow for Comparative NMR Analysis
The logical flow of a comparative NMR spectral analysis of this compound isomers can be visualized as follows:
This guide provides a foundational framework for the comparative NMR analysis of this compound isomers. By systematically applying the outlined experimental protocols and leveraging the provided reference data, researchers can confidently distinguish between these closely related natural products, facilitating their use in drug discovery and chemical synthesis.
References
Unveiling the Double-Edged Sword: Abietane Compounds Exhibit Selective Cytotoxicity Towards Cancer Cells
For Immediate Release
A comprehensive analysis of abietane diterpenoids, a class of naturally occurring compounds, reveals their promising potential as selective anticancer agents. This guide synthesizes experimental data to compare the cytotoxic effects of various this compound compounds on cancerous and non-cancerous cell lines, providing researchers, scientists, and drug development professionals with critical insights into their therapeutic window. The evidence strongly suggests that several this compound compounds preferentially target cancer cells, inducing cell death while exhibiting significantly lower toxicity towards healthy cells.
Quantitative Analysis of Cytotoxicity
The selectivity of an anticancer compound is a critical determinant of its therapeutic potential, minimizing side effects by sparing normal tissues. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for assessing cytotoxicity. A lower IC50 value indicates a higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells (SI = IC50 normal / IC50 cancer), provides a quantitative measure of a compound's cancer-specific cytotoxicity. A higher SI value signifies greater selectivity.
The following table summarizes the IC50 values of prominent this compound compounds against various cancer cell lines and their corresponding normal counterparts, highlighting their selective nature.
| This compound Compound | Cancer Cell Line | Cancer Type | IC50 (µM) - Cancer Cells | Normal Cell Line | Normal Cell Type | IC50 (µM) - Normal Cells | Selectivity Index (SI) |
| Sugiol | HEC-1-B | Endometrial Carcinoma | 14-18[1] | THESCs | Normal Endometrial Cells | 110[1] | ~6.1 - 7.8 |
| SNU-5 | Gastric Cancer | 5.84 (72h)[2] | Normal Gastric Epithelial Cells | Normal Gastric Epithelial Cells | >50 (non-toxic at most concentrations)[2] | >8.5 | |
| U87 | Glioma | 15[3] | Normal Human Astrocytes | Normal Astrocytes | 90[3] | 6.0 | |
| Mia-PaCa2 | Pancreatic Cancer | 15[4] | - | - | - | - | |
| Ferruginol | MDA-T32 | Thyroid Cancer | 12[5] | Normal Human Thyrocytes | Normal Thyrocytes | Less pronounced toxicity[5] | >1 |
| SK-MEL-28 | Melanoma | ~50 | BJ (Fibroblasts) | Normal Fibroblasts | >50 | >1 | |
| Carnosol | MCF-7 | Breast Cancer | 48.83 (Car-NIO)[6] | MCF-10A | Normal Breast Epithelial | - | - |
| Royleanone (as C19) | LoVo | Colon Cancer | 22.7[1] | CCD-18Co | Normal Colon Fibroblasts | 60.8[1] | 2.7 |
| HCT116 | Colon Cancer | 103.03[1] | CCD-18Co | Normal Colon Fibroblasts | 60.8[1] | 0.6 | |
| Triptolide | MV-4-11 (AML) | Leukemia | <0.03[7] | - | - | - | - |
| Capan-1 (Pancreatic) | Pancreatic Cancer | 0.01[8] | - | - | - | - | |
| MDA-MB-231 (Breast) | Breast Cancer | 0.3 (normal serum)[6] | - | - | - | - |
Experimental Protocols
The evaluation of cytotoxicity is a cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol
Objective: To determine the cytotoxic effects of this compound compounds on cancer and normal cell lines.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound compounds of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mechanistic Insights: Signaling Pathways and Experimental Workflows
This compound compounds exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis (programmed cell death).
PI3K/Akt Signaling Pathway Inhibition by this compound Diterpenes
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Several this compound diterpenoids have been shown to inhibit this pathway, leading to a reduction in cancer cell growth.
References
- 1. Multiple pro-apoptotic targets of this compound diterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Abietane, Labdane, and Clerodane Diterpenes as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are diterpenes, a class of organic compounds found in a wide variety of plants and other organisms. This guide provides an objective comparison of three major classes of diterpenes—abietane, labdane (B1241275), and clerodane—as potential anticancer agents, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Cytotoxic Activity
The anticancer potential of a compound is often initially assessed by its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower values indicate higher potency.
The following tables summarize the cytotoxic activities of representative this compound, labdane, and clerodane diterpenes against a range of human cancer cell lines, as reported in the scientific literature.
Table 1: Cytotoxic Activity of this compound Diterpenes
| Compound | Cancer Cell Line | Cell Line Type | IC50 / GI50 (µM) |
| Royleanone | LNCaP | Prostate Carcinoma | 12.5[1] |
| 7α-acetoxyroyleanone | NCI-H460 | Lung Cancer | 4.7[1] |
| Tanshinone I | HEC-1-A | Endometrial Carcinoma | 20[1][2] |
| Tanshinone IIA | PC9 | Lung Cancer | Not specified, inhibits growth[2][3] |
| Carnosic Acid | Glioma Cells | Brain Cancer | Synergistic with temozolomide[2] |
| Pygmaeocin B | HT29 | Colon Cancer | 6.69 (µg/mL)[4] |
| Compound 13 (this compound precursor) | HT29 | Colon Cancer | 2.7 (µg/mL)[4] |
| 7α-acetylhorminone | HCT116 | Colon Cancer | 18[5][6] |
| 7α-acetylhorminone | MDA-MB-231 | Breast Cancer | 44[5][6] |
Table 2: Cytotoxic Activity of Labdane Diterpenes
| Compound | Cancer Cell Line | Cell Line Type | IC50 / GI50 (µM) |
| Andrographolide | HCT-116 | Colon Carcinoma | 3.82[7] |
| Andrographolide | MCF-7 | Breast Adenocarcinoma | 15.21[7] |
| Andrographolide | H69PR | Small Cell Lung Carcinoma | 3.66[7] |
| Sclareol | HeLa | Cervical Carcinoma | Induces apoptosis[2] |
| Uasdlabdane D | HeLa | Cervical Carcinoma | 19[2] |
| Grazielabdane B | OVCAR-03 | Ovary Cancer | 5.5[2] |
| Yunnancoronarin A | SGC-7901 | Gastric Cancer | 6.21 (µg/mL)[2] |
| Yunnancoronarin A | HeLa | Cervical Carcinoma | 6.58 (µg/mL)[2] |
Table 3: Cytotoxic Activity of Clerodane Diterpenes
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Caseakurzin B | A549 | Lung Cancer | Not specified, inhibitory effect[8] |
| Scubatine F | A549 | Lung Cancer | 10.4[8] |
| Scubatine F | HL-60 | Leukemia | 15.3[8] |
| Crassifolius A | Hep3B | Liver Cancer | 17.91[8] |
| Corymbulosin I | MDA-MB-231 | Breast Cancer | 0.45 - 6.39 (range for 73-80)[8] |
| Corymbulosin K | MDA-MB-231 | Breast Cancer | 0.45 - 6.39 (range for 73-80)[8] |
| Scutestrigillosin A-C | HONE-1, P-388, MCF7, HT29 | Various | 3.5 - 7.7 (range)[9] |
| 16-hydroxycleroda-3,13-dien-15,16-olide | T24 | Bladder Cancer | Inhibits colony formation[10] |
| Epoxy clerodane diterpene | MCF-7 | Breast Cancer | 2.4 (at 48h)[11] |
Mechanisms of Action: Signaling Pathways
This compound, labdane, and clerodane diterpenes exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis.
This compound Diterpenes: Many this compound diterpenes, such as Tanshinone IIA, have been shown to induce apoptosis and cell cycle arrest by regulating the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is a crucial regulator of cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR pathway inhibition by this compound diterpenes.
Labdane Diterpenes: Labdane diterpenes like coronarin D exert their antiproliferative effects by activating the MAPK (Mitogen-Activated Protein Kinase) pathway, particularly through the stimulation of ERK/JNK phosphorylation.[12] This ultimately leads to the induction of the intrinsic apoptotic pathway.
Caption: MAPK pathway activation by labdane diterpenes.
Clerodane Diterpenes: Certain clerodane diterpenes have been shown to suppress cancer cell migration and invasion by targeting multiple signaling pathways.[10] This includes the downregulation of histone deacetylase (HDAC) activity and interference with the integrin-focal adhesion kinase (FAK) and matrix metalloproteinase 9 (MMP9) signaling pathways.
References
- 1. Advances on Natural this compound, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. New cytotoxic neo-clerodane diterpenoids from Scutellaria strigillosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clerodane diterpene induces apoptosis/anoikis and suppresses migration and invasion of human bladder cancer cells through the histone deacetylases, integrin-focal adhesion kinase, and matrix metalloproteinase 9 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Abietane's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of three promising abietane diterpenoids—abietic acid, carnosol (B190744), and tanshinone IIA—against established clinical drugs. The data presented is compiled from various preclinical studies, offering insights into the efficacy and mechanisms of action of these natural compounds in anticancer, anti-inflammatory, and neuroprotective settings.
I. Anticancer Potential: Abietic Acid vs. Paclitaxel
Abietic acid, a constituent of pine resin, has demonstrated notable anticancer properties in vivo. This section compares its efficacy against paclitaxel, a widely used chemotherapeutic agent, in a breast cancer xenograft model.
Data Presentation
| Compound | Animal Model | Cell Line | Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Abietic Acid | Nude Mice | H460 (Lung Cancer) | 200 mg/kg | Intraperitoneal | Every other day for 19 days | Significant decrease in tumor weight and volume | [1] |
| Abietic Acid | C57BL/6 Mice | B16F10 (Melanoma) | Not specified | Not specified | Not specified | Reduced lung metastases by ~92.8% | [2] |
| Paclitaxel | Nude Mice | MCF-7 (Breast Cancer) | 20 mg/kg | Intraperitoneal | Daily for 5 days | Significant antitumor activity | [3] |
| Paclitaxel | Nude Mice | MDA-MB-231 (Breast Cancer) | 40 mg/kg | Intraperitoneal | Single dose | Significant tumor volume decrease | [4] |
Experimental Protocols
Breast Cancer Xenograft Model
-
Animal Model: Immunocompromised nude mice are typically used to prevent rejection of human tumor xenografts.
-
Cell Line and Implantation: Human breast cancer cells (e.g., MCF-7 or MDA-MB-231) are cultured and then subcutaneously injected into the flank of the mice. Tumor growth is monitored regularly.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The this compound compound (e.g., abietic acid) or the comparator drug (e.g., paclitaxel) is administered according to a predetermined schedule, dosage, and route (e.g., intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volume is measured periodically using calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to the control group.
-
Toxicity Assessment: Animal body weight is monitored throughout the experiment as a general indicator of toxicity.
Signaling Pathway
Abietic acid exerts its anticancer effects through multiple signaling pathways, primarily by inducing DNA damage and apoptosis. It has been shown to target DNA topoisomerase II alpha (TOP2A) and inhibit the IKKβ/NF-κB signaling pathway.[1][5][6][7]
Caption: Abietic acid's anticancer signaling pathway. (Within 100 characters)
II. Anti-inflammatory Potential: Carnosol vs. Ibuprofen
Carnosol, a phenolic diterpene found in rosemary and sage, has demonstrated potent anti-inflammatory effects. This section compares its in vivo efficacy to ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID), in a carrageenan-induced paw edema model.
Data Presentation
| Compound | Animal Model | Dosage | Administration Route | Paw Edema Inhibition (%) | Reference |
| Carnosol | Mice | 30 µ g/paw | Subcutaneous | Significant anti-hyperalgesic effect | [8] |
| Carnosol | Mice | 100 µ g/paw | Subcutaneous | Significant anti-nociceptive effect | [8] |
| Ibuprofen | Rats | 40 mg/kg | Oral | Significant inhibition | [9] |
| Ibuprofen | Rats | Not specified | Not specified | Edema reduction of 65% in formalin-induced edema | [7] |
Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animal Model: Rats or mice are commonly used for this acute inflammation model.
-
Induction of Inflammation: A solution of carrageenan (typically 1%) is injected into the subplantar region of the animal's hind paw, inducing a localized inflammatory response characterized by edema.
-
Treatment: The test compound (e.g., carnosol) or a standard anti-inflammatory drug (e.g., ibuprofen) is administered, usually prior to the carrageenan injection.
-
Evaluation of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the vehicle-treated control group.
Signaling Pathway
Carnosol's anti-inflammatory activity is mediated through the inhibition of key inflammatory pathways, including the NF-κB and MAPK signaling cascades. It also targets the NLRP3 inflammasome.[10][11][12][13]
Caption: Carnosol's anti-inflammatory signaling pathway. (Within 100 characters)
III. Neuroprotective Potential: Tanshinone IIA vs. Edaravone
Tanshinone IIA, a major active component of Salvia miltiorrhiza, has shown significant neuroprotective effects in models of ischemic stroke. This section compares its efficacy with edaravone, a free radical scavenger used clinically for stroke treatment.
Data Presentation
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Tanshinone IIA | Rats (MCAO) | Not specified | Not specified | Significantly reduced infarction volume, alleviated neuronal injuries, reduced inflammatory cytokines | [14] |
| Tanshinone IIA | Rats (MCAO) | Not specified | Not specified | Attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling | [15] |
| Edaravone | Rats (MCAO) | 10, 20, 30 mg/kg | Oral | Dose-dependently improved behavioral data and reduced cerebral infarction area | [16] |
| Edaravone | Rats (MCAO) | Not specified | Not specified | Alleviated brain injury and inflammation | [17] |
| Edaravone | Patients (Ischemic Stroke) | Not specified | Not specified | Greater improvement in NIHSS score from admission to discharge | [18] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Rats or mice are commonly used to model ischemic stroke.
-
Surgical Procedure: The middle cerebral artery is temporarily or permanently occluded to induce focal cerebral ischemia. This is often achieved by inserting a filament into the internal carotid artery.
-
Treatment: The neuroprotective agent (e.g., tanshinone IIA) or the standard drug (e.g., edaravone) is typically administered before, during, or after the ischemic event.
-
Neurological Assessment: Neurological deficits are scored at various time points using a standardized scale (e.g., the Longa or Bederson scale) to assess motor and sensory function.
-
Infarct Volume Measurement: After a specific period of reperfusion, the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
Signaling Pathway
Tanshinone IIA exerts its neuroprotective effects by modulating multiple signaling pathways, including the inhibition of the NF-κB pathway and activation of the Keap1-Nrf2/ARE antioxidant response pathway.[14][19][20][21]
Caption: Tanshinone IIA's neuroprotective signaling pathway. (Within 100 characters)
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The presented data is from preclinical studies and may not be directly translatable to human clinical outcomes.
References
- 1. Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth Inhibition and Apoptotic Effect of Pine Extract and Abietic Acid on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach | MDPI [mdpi.com]
- 3. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carnosol inhibits osteoclastogenesis in vivo and in vitro by blocking the RANKL-induced NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 18. Effect of Edaravone on Neurological Symptoms in Real-World Patients With Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 20. Research progress on signaling pathway of tanshinoneIIA in treatment of nerve injury after ischemic stroke [manu41.magtech.com.cn]
- 21. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Abietane
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount, especially when handling chemical compounds such as Abietane and its derivatives. As a class of diterpenoid compounds, Abietanes must be treated as hazardous chemical waste to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound compound being used. Abietic acid, a common this compound, is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[3] All handling of this compound for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Chemical Waste Storage
Proper storage of chemical waste is critical to maintaining a safe laboratory environment. The following table summarizes key quantitative limits and parameters for the accumulation of hazardous waste in a laboratory setting, in accordance with general laboratory safety guidelines.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume per Satellite Accumulation Area (SAA) | 55 gallons | [4][5] |
| Maximum Acutely Toxic Chemical Waste (P-list) Volume per SAA | 1 quart of liquid or 1 kilogram of solid | [5] |
| Time Limit for Removal from SAA After Reaching Limit | Within 3 calendar days | [4][5] |
| Maximum Storage Time in SAA (if limits are not exceeded) | Up to 12 months | [5] |
| pH Range for Aqueous Solutions Permitted for Drain Disposal (if non-hazardous) | > 5.0 and < 12.5 | [6] |
Note: this compound and its derivatives should not be disposed of down the drain due to their toxicity to aquatic life.[2][7]
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the detailed methodology for the safe segregation, collection, and disposal of this compound waste.
Objective: To safely and properly dispose of this compound waste in compliance with environmental regulations and institutional safety protocols.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.
-
Designated hazardous waste containers (chemically compatible, leak-proof, with secure closures).[4][8]
-
Hazardous waste labels.
-
Secondary containment for waste containers.
-
Spill kit for chemical spills.
Procedure:
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including residual amounts, contaminated lab supplies (e.g., gloves, weigh boats, filter paper), in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid this compound waste, including solutions and reaction mixtures, in a sealed, leak-proof container that is chemically compatible with the solvents used.[3]
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be placed in an approved, puncture-resistant sharps container designated for hazardous chemical waste.[3]
-
Empty Containers:
-
If the this compound compound is classified as an acutely hazardous waste (P-listed), the empty container must NOT be rinsed and must be disposed of through the institutional Chemical Waste Program.[9]
-
For non-acutely hazardous this compound compounds, the empty container should be triple-rinsed with a suitable solvent capable of removing the residue.[9] The rinsate must be collected and disposed of as hazardous liquid waste.[9] After triple-rinsing and air-drying, deface the original label, write "EMPTY" on the container, and dispose of it in the appropriate solid waste stream (e.g., broken glass receptacle for glass containers).[9]
-
-
-
Labeling of Hazardous Waste:
-
Properly label each hazardous waste container with the words "Hazardous Waste," the full chemical name of the contents (e.g., "Abietic Acid in Ethanol"), and a clear indication of the hazards (e.g., "Flammable," "Toxic").[4][5]
-
Ensure the label includes the date of waste accumulation and the name of the generating researcher or lab.
-
-
Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5][6]
-
The SAA should be at or near the point of generation, away from general lab traffic, and ideally within secondary containment to prevent spills.[3][6]
-
Ensure incompatible wastes are segregated. For example, store acids and bases separately.[6]
-
Keep all waste containers securely closed except when adding waste.[4][5][10]
-
-
Arranging for Disposal:
-
Once a waste container is full or is approaching the storage time limit, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[3][4]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[6]
-
The EHS department will collect the waste for final disposal, which is typically through high-temperature incineration at a licensed hazardous waste facility.[3]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. odu.edu [odu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. What to do with Terpenes from 1st Stage Wiped Film Distillation? - Distillation - Future4200 [future4200.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Handling Protocols for Abietane and its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Abietane and its derivatives. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact in a laboratory setting. Given that "this compound" refers to a core chemical structure, this document will use Abietic acid, a common and well-documented this compound derivative, as a representative compound for establishing safety protocols. Researchers should always consult the specific Safety Data Sheet (SDS) for the particular this compound compound being used.
Core Safety and Hazard Information
This compound-type diterpenoids are a class of organic compounds found in the resins of coniferous plants.[1] While some possess valuable biological activities, they also present potential hazards that necessitate careful handling.[2][3][4][5][6] The primary hazards associated with Abietic acid, a representative this compound, include:
-
Skin Irritation: Causes skin irritation.[7]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[7]
Due to these potential hazards, all this compound compounds should be handled as hazardous substances, with measures taken to minimize all routes of exposure, including inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to create a reliable barrier between the researcher and the this compound compound. The following table outlines the minimum required PPE for handling this compound powders and solutions.
| Protection Type | Specification | Purpose |
| Respiratory | NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of aerosolized particles, especially when handling powders.[8] |
| Hand | Double-gloving with chemical-resistant nitrile gloves. | To prevent dermal absorption. The outer glove should be changed immediately upon suspected contamination.[9] |
| Body | Disposable, low-permeability gown with a solid front and tight-fitting cuffs. | To protect skin and personal clothing from contamination. Gowns should not be worn outside the laboratory area.[10] |
| Eye | Chemical splash goggles or a full-face shield. | To protect eyes from airborne powder and accidental splashes.[10] |
Quantitative Safety Data for Abietic Acid
The following table summarizes key quantitative safety data for Abietic acid, which can serve as a conservative reference for handling other this compound derivatives, pending specific data for those compounds.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₂ | [11] |
| Molecular Weight | 302.5 g/mol | [11] |
| Melting Point | 139 - 142 °C | [12] |
| Hazard Statements | H315, H319, H335, H410 |
It is important to note that occupational exposure limits (PELs) for this compound or Abietic acid have not been established by OSHA or other regulatory agencies.[13][14] Therefore, exposure should be minimized to the lowest achievable level.
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial to minimize exposure.
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened package to a designated handling area, such as a containment ventilated enclosure (CVE) or a Class II Biological Safety Cabinet (BSC).
-
Wear a single pair of chemical-resistant gloves during unpacking.
Preparation and Weighing
-
All handling of powdered or solid this compound should be performed within a CVE or a Class II BSC to prevent aerosolization.[15]
-
Wear the full PPE ensemble as detailed in the table above.
-
Use dedicated utensils (spatulas, weigh boats) for handling the compound. Clean utensils thoroughly after use or dispose of them as hazardous waste.
Dissolution and Handling of Solutions
-
Abietic acid is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[11]
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Handle all solutions in a chemical fume hood.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[16]
-
Empty Containers: If the chemical is not on the acutely hazardous waste list, the container should be triple-rinsed with a suitable solvent.[17] The rinsate must be collected as hazardous waste.[17] After rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines.[17]
Waste Collection and Disposal
-
All hazardous waste containers must be clearly labeled with the contents ("this compound Waste") and the associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound waste down the drain.[18]
By adhering to these detailed protocols, researchers can safely handle this compound and its derivatives, minimizing personal exposure and environmental impact. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Inflammatory and Cytotoxic Activities of this compound Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of this compound diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure, Absolute Configuration, Antiproliferative and Phytotoxic Activities of Icetexane and this compound Diterpenoids from Salvia carranzae and Chemotaxonomic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. hazmatschool.com [hazmatschool.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.com [fishersci.com]
- 13. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 14. worksafebc.com [worksafebc.com]
- 15. benchchem.com [benchchem.com]
- 16. nipissingu.ca [nipissingu.ca]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
